molecular formula C8H7BrO B1166212 Phenacyl Bromide CAS No. 19701-10-1

Phenacyl Bromide

Cat. No.: B1166212
CAS No.: 19701-10-1
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Description

Phenacyl Bromide (CAS 70-11-1) is a versatile and efficient organic intermediate, widely used in research for constructing heterocyclic scaffolds and advanced polymers. Its high reactivity, attributed to the α-haloketone moiety, makes it a valuable building block in multicomponent reactions for synthesizing diverse nitrogen- and sulfur-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals . Recent research has demonstrated its application as a Norrish Type I photoinitiator for the radical polymerization of methyl methacrylate (MMA) and styrene, facilitating the synthesis of chain-end functional polymers and block copolymers under UVA light . Furthermore, studies explore its role in photocatalytic reductive dehalogenation reactions, highlighting its utility in modern synthetic methodologies . It also serves as a derivatization agent for HPLC, enhancing the detection of carboxylic acids, such as fatty acids and bile acids, by forming stable esters detectable at 254 nm . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle it with extreme care, as it is toxic, a potent lachrymator (eye irritant), and can cause severe skin burns and eye damage . Appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood are essential. It should be stored under inert conditions, protected from light and moisture, at 0-10 °C .

Properties

CAS No.

19701-10-1

Molecular Formula

C8H7BrO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Phenacyl Bromide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl bromide (2-bromo-1-phenylethanone) is a versatile organic compound widely utilized in chemical synthesis and analysis.[1][2][3] Its reactivity as an α-bromoketone makes it a valuable reagent for the alkylation of various nucleophiles, including amines, thiols, and carboxylates.[4] This property has led to its application in the derivatization of molecules for analytical purposes, such as enhancing their detection in chromatography, and as a building block in the synthesis of more complex molecules, including pharmaceuticals.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid at room temperature with a pungent odor.[2] It is known to be a lachrymator, causing irritation to the eyes, and should be handled with appropriate safety precautions.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-bromo-1-phenylethanone[1][5]
Synonyms 2-Bromoacetophenone, α-Bromoacetophenone, Bromomethyl phenyl ketone[1][5]
CAS Number 70-11-1[1][3]
Molecular Formula C₈H₇BrO[1][2][3][5]
Molar Mass 199.04 g/mol [1][2]
Appearance White to pale yellow crystalline solid[2][3]
Melting Point 48-51 °C[2][4]
Boiling Point 256 °C (at 760 mmHg); 136 °C (at 18 mmHg)[2][5]
Solubility Practically insoluble in water.[6] Freely soluble in alcohol, benzene, chloroform, and ether.[6] Expected to be soluble in ethanol and acetone.[2]

Molecular Structure

The structure of this compound consists of an acetophenone core substituted with a bromine atom at the α-carbon. This structure is key to its reactivity, with the carbonyl group activating the adjacent carbon-bromine bond towards nucleophilic substitution.

Caption: Chemical Structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (in CDCl₃): The proton NMR spectrum of this compound typically shows a multiplet in the aromatic region (δ 7.2-8.0 ppm) corresponding to the five protons of the phenyl group. A characteristic singlet for the two methylene protons (-CH₂Br) appears further downfield, typically around δ 4.4 ppm.

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum displays a signal for the carbonyl carbon around δ 191 ppm. The carbon of the bromomethyl group (-CH₂Br) appears at approximately δ 31 ppm. The aromatic carbons resonate in the region of δ 128-134 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically observed around 1690-1700 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C-H bending vibrations for the monosubstituted benzene ring appear in the fingerprint region. The C-Br stretching vibration is expected at lower wavenumbers.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at m/z 198 and 200 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). A prominent fragment is the benzoyl cation (C₆H₅CO⁺) at m/z 105, formed by the loss of the bromomethyl radical (•CH₂Br). Another significant fragment is the phenyl cation (C₆H₅⁺) at m/z 77, resulting from the loss of a carbonyl group from the benzoyl cation.

Experimental Protocols

Synthesis of this compound via Bromination of Acetophenone

This protocol is adapted from Organic Syntheses.

Materials:

  • Acetophenone

  • Anhydrous ether

  • Anhydrous aluminum chloride

  • Bromine

  • Water

  • Petroleum ether

  • Methanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, dissolve 50 g (0.42 mole) of acetophenone in 50 mL of anhydrous ether.

  • Cool the solution in an ice bath and add 0.5 g of anhydrous aluminum chloride.

  • Gradually add 67 g (21.5 mL, 0.42 mole) of bromine from the separatory funnel with stirring at a rate of about 1 mL per minute.

  • After the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure with a slight current of air.

  • The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 mL of water and 10 mL of petroleum ether to remove color.

  • Filter the crystals with suction and wash with fresh portions of the water-petroleum ether mixture until a white product is obtained. The crude this compound melts at 45–48 °C.

  • For further purification, recrystallize the crude product from 25–30 mL of methanol to yield white crystals with a melting point of 49–51 °C.

Purification by Recrystallization

Principle:

Recrystallization is a technique used to purify solid compounds. The impure solid is dissolved in a hot solvent in which the compound is soluble at high temperatures but less soluble at lower temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot methanol.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Dry the crystals, for example, in a vacuum desiccator.

Derivatization of Carboxylic Acids for HPLC Analysis

This compound is used to derivatize carboxylic acids to their corresponding phenacyl esters, which have a strong UV absorbance, facilitating their detection by HPLC.

derivatization_workflow Figure 2: Workflow for Carboxylic Acid Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis start Carboxylic Acid Sample neutralize Neutralize with Base (e.g., K₂CO₃) start->neutralize add_reagent Add this compound in an organic solvent neutralize->add_reagent heat Heat the reaction mixture add_reagent->heat hplc Inject into HPLC for analysis heat->hplc detect UV Detection of Phenacyl Esters hplc->detect

Caption: Workflow for Carboxylic Acid Derivatization.

Materials:

  • Carboxylic acid sample

  • Potassium carbonate (or another suitable base)

  • This compound

  • Acetone (or other suitable organic solvent)

  • HPLC system with a UV detector

Procedure:

  • Dissolve the carboxylic acid sample in a suitable solvent.

  • Add a base, such as potassium carbonate, to deprotonate the carboxylic acid, forming the carboxylate salt.

  • Add a solution of this compound in an organic solvent (e.g., acetone).

  • Heat the reaction mixture to facilitate the nucleophilic substitution reaction, forming the phenacyl ester.

  • After the reaction is complete, the mixture can be directly injected into an HPLC system for analysis. The phenacyl esters are typically separated on a reverse-phase column and detected by their UV absorbance.

Conclusion

This compound is a fundamental reagent in organic chemistry with well-defined chemical and physical properties. Its reactivity, particularly in nucleophilic substitution reactions, makes it an invaluable tool for both synthesis and analysis. The experimental protocols detailed in this guide provide a foundation for its synthesis, purification, and application in derivatization for chromatographic analysis. A thorough understanding of its properties and handling is essential for its safe and effective use in a research and development setting.

References

Phenacyl Bromide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 70-11-1 Molecular Formula: C₈H₇BrO Molecular Weight: 199.04 g/mol [1][2]

This technical guide provides an in-depth overview of phenacyl bromide, a versatile reagent widely utilized in organic synthesis and chemical biology. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications.

Physicochemical Properties

This compound, also known as 2-bromoacetophenone, is a colorless to off-white crystalline solid.[3] It is a powerful lachrymator and should be handled with appropriate safety precautions.[1][2] Key quantitative data are summarized in the table below.

PropertyValueReferences
CAS Number 70-11-1[1][2][3]
Molecular Weight 199.04 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 48-51 °C
Boiling Point 135 °C at 18 mmHg
Solubility Freely soluble in alcohol, benzene, chloroform, and ether; practically insoluble in water.

Synthesis of this compound

The most common method for synthesizing this compound is through the bromination of acetophenone.[1] Several protocols exist, with variations in solvents and catalysts.

Experimental Protocol: Bromination of Acetophenone

This protocol outlines a common laboratory-scale synthesis of this compound.

StepProcedure
1. Reaction Setup In a 500-cc. flask, dissolve 50 g (0.25 mole) of p-bromoacetophenone in 100 cc. of glacial acetic acid.
2. Bromination Slowly add 40 g (12.5 cc., 0.25 mole) of bromine to the solution, ensuring the temperature remains below 20°C. Shake the mixture vigorously during the addition. This compound will begin to crystallize as needles.
3. Isolation Once the bromine addition is complete, cool the flask in an ice-water bath and collect the product by suction filtration.
4. Washing Wash the crude crystals with 50% ethyl alcohol until they are colorless.
5. Recrystallization Recrystallize the air-dried product from 400 cc. of 95% ethyl alcohol to yield colorless needles.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent in various synthetic transformations, primarily due to the reactivity of the α-bromomethyl ketone moiety.

Esterification of Carboxylic Acids

Phenacyl esters are often crystalline derivatives that can be used for the identification and purification of carboxylic acids.

This protocol describes the synthesis of phenacyl benzoate using microwave irradiation.

StepProcedure
1. Reagent Preparation Dissolve benzoic acid (5 mmol) and Na₂CO₃ (2.5 mmol, 0.265 g) in water (5 mL).
2. Reaction Mixture Add this compound (5 mmol, 1 g) and ethanol (10 mL) to the solution.
3. Microwave Irradiation Place the reaction mixture in a microwave system and irradiate with 175 W of power for 15 minutes.
4. Product Isolation Allow the reaction mixture to cool, and collect the solid product by filtration. Recrystallize from ethanol.[4]
Synthesis of Heterocyclic Compounds

This compound is a key building block for the synthesis of various five- and six-membered heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.[5][6] For instance, it is used in the synthesis of thiazole derivatives.[6]

Role in the Development of Anticancer Agents

In the field of drug discovery, this compound derivatives are utilized in the synthesis of novel compounds targeting key signaling pathways involved in cancer progression. For example, freshly prepared phenacyl bromides are reacted with piperidinyl-based benzoxazole intermediates to synthesize dual inhibitors of VEGFR-2 and c-Met kinases, which are implicated in tumor angiogenesis and metastasis.[7]

experimental_workflow cluster_synthesis Synthesis of Precursors cluster_reaction Coupling Reaction cluster_testing Biological Evaluation Acetophenone Acetophenone Derivatives NBS NBS, Chloroform/Acetonitrile Acetophenone->NBS PhenacylBromide Phenacyl Bromides NBS->PhenacylBromide Catalyst K2CO3, KI, Acetone PhenacylBromide->Catalyst Intermediate Piperidinyl-based Benzoxazole Intermediate Intermediate->Catalyst FinalCompound Final Benzoxazole Derivatives Catalyst->FinalCompound KinaseAssay Kinase Inhibition Assays (VEGFR-2, c-Met) FinalCompound->KinaseAssay AnticancerActivity Anticancer Activity Evaluation KinaseAssay->AnticancerActivity

Synthesis of dual VEGFR-2/c-Met inhibitors.

Use in Proteomics

This compound and its derivatives serve as chemical probes in proteomics, particularly in activity-based protein profiling (ABPP). ABPP utilizes reactive probes to label and identify active enzymes within a complex proteome. The electrophilic nature of the α-bromomethyl ketone in this compound allows it to covalently modify nucleophilic amino acid residues, such as cysteine and lysine, in the active sites of enzymes.

This labeling strategy enables the enrichment and subsequent identification of these proteins by mass spectrometry, providing insights into enzyme function and aiding in the discovery of new drug targets.

proteomics_workflow Proteome Cell Lysate / Proteome Labeling Covalent Labeling of Active Enzymes Proteome->Labeling Probe This compound-based Chemical Probe Probe->Labeling Enrichment Enrichment of Labeled Proteins Labeling->Enrichment Digestion Proteolytic Digestion (e.g., Trypsin) Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Analysis Protein Identification and Quantification MS->Analysis

Activity-based protein profiling workflow.

References

A Technical Guide to the Physical and Chemical Characteristics of Phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenacyl bromide (C₈H₇BrO), systematically named 2-bromo-1-phenylethanone, is a versatile organic reagent widely utilized in scientific research and drug development.[1][2][3] As a potent α-haloketone, it serves as a crucial building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its high reactivity, attributed to the presence of a carbonyl group adjacent to the bromine-bearing carbon, makes it an efficient alkylating agent for a wide range of nucleophiles.[4] This technical guide provides an in-depth overview of the physical properties, chemical characteristics, spectral data, experimental protocols, and safety information for this compound, tailored for researchers, scientists, and professionals in drug development.

General Information and Identifiers

This compound is also known by several synonyms, including 2-Bromoacetophenone, α-Bromoacetophenone, and Bromomethyl phenyl ketone.[1][2][3][5][6] The following table summarizes its key identifiers.

IdentifierValueReferences
IUPAC Name 2-bromo-1-phenylethanone[1][2][3]
CAS Number 70-11-1[1][2][3][5][7][8][9][10][11][12]
Molecular Formula C₈H₇BrO[1][2][7][8][12][13]
Molecular Weight 199.05 g/mol [7][8][12][13]
EC Number 200-724-9[1][2][10]
UN Number 2645[1][2]

Physical Properties

This compound is a white to light yellow crystalline solid at room temperature.[7][9][12][14] Its key physical properties are detailed below.

PropertyValueReferences
Appearance White to light yellow crystalline solid or powder[7][9][12]
Melting Point 48 - 52 °C[5][7][9][15][16]
Boiling Point 135 °C @ 18 mmHg (24 hPa)[5][9][16]
Density 1.476 g/mL at 25 °C[9][17]
Solubility Practically insoluble in water. Soluble in alcohol, benzene, chloroform, and ether. Slightly soluble in DMSO and methanol.[9][14][18]
Vapor Pressure 0.0184 mmHg at 25 °C[9]
Flash Point > 110 °C (> 230 °F)[9][17]
Refractive Index n20/D 1.568 - 1.570[9][17]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueKey FeaturesReferences
Mass Spectrometry (MS) Top peaks at m/z 105 and 77.[2]
Infrared (IR) Spectroscopy Data available via FTIR (ATR, capillary cell) and vapor phase techniques.[2][19]
Nuclear Magnetic Resonance (NMR) ¹H NMR, ¹³C NMR, and ¹⁷O NMR spectral data are available for characterization.[19][20][21]

Chemical Properties and Reactivity

Stability and Storage: this compound is stable under recommended storage conditions, which include refrigeration (0-10°C) in a dry, well-ventilated place away from light.[7][9][13][16] It is sensitive to light, air, and heat and should be stored under an inert gas.[8]

Reactivity: The compound is incompatible with strong bases, strong oxidizing agents, and highly acidic or alkaline materials.[9][16][22] It reacts slowly with moisture to form hydrogen bromide and can cause mild corrosion of metals.[23]

The primary mode of reactivity for this compound is the Sₙ2 reaction. The presence of the adjacent carbonyl group significantly enhances its reactivity compared to simple alkyl halides by stabilizing the Sₙ2 transition state through orbital overlap and delocalization.[4] This makes it a highly effective substrate for nucleophilic substitution.

Generalized Sₙ2 reaction mechanism of this compound.

Experimental Protocols

Protocol 5.1: Synthesis of this compound from Acetophenone

This protocol is adapted from a standard procedure for the bromination of acetophenone.[24]

  • Reagents: Acetophenone, Bromine, Diethyl Ether (or other suitable solvent), Petroleum Ether, Methanol.

  • Procedure:

    • Dissolve acetophenone in a suitable solvent like diethyl ether in a reaction flask.

    • Slowly add an equimolar amount of bromine to the solution while stirring. The reaction is typically carried out at a controlled temperature, often below 20°C, to manage the exothermic reaction and evolution of hydrogen bromide gas.

    • After the addition is complete, continue stirring until the reaction is finished (as monitored by TLC or GC).

    • Remove the solvent and dissolved hydrogen bromide under reduced pressure.

    • The resulting crude this compound, often a brownish-yellow solid, can be washed with a mixture of water and petroleum ether to remove color impurities.

    • Filter the crystals and wash them with the solvent mixture until a white product is obtained.

    • For higher purity, the crude product can be recrystallized from a minimal amount of hot methanol.

Synthesis_Workflow start Start: Acetophenone in Solvent add_br2 1. Add Bromine slowly (Control Temperature < 20°C) start->add_br2 reaction 2. Stir to complete reaction add_br2->reaction workup 3. Remove solvent & HBr (Reduced Pressure) reaction->workup crude Crude Product (Brownish-yellow solid) workup->crude wash 4. Wash with Water/ Petroleum Ether crude->wash filter 5. Filter with suction wash->filter recrystallize 6. Recrystallize from Methanol (Optional, for high purity) filter->recrystallize product Final Product (White Crystals) filter->product Sufficiently pure for many uses recrystallize->product

Workflow for the synthesis and purification of this compound.

Protocol 5.2: Purification by Recrystallization

  • Procedure:

    • Dissolve the crude this compound (e.g., 75-80 g) in a minimal amount of hot solvent, such as methanol (e.g., 25-30 cc).[24] For substituted analogs, 95% ethyl alcohol can also be effective.[25]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice-water bath to maximize crystal formation.

    • Collect the purified white crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent and dry them under vacuum. This process typically yields a product with a sharp melting point (e.g., 49–51 °C).[24]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care using appropriate personal protective equipment (PPE). It is toxic and a lachrymator (a substance that irritates the eyes and causes tears).[1]

Safety AspectRecommendationReferences
Hazard Statements H314: Causes severe skin burns and eye damage. Toxic if inhaled, ingested, or absorbed through the skin.[1][16]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles and a face shield, protective suit. Use a NIOSH/CEN-approved respirator if ventilation is inadequate.[16][22][26]
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid formation and inhalation of dust. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[16][22][26]
Storage Store in a cool (0-10°C), dry, well-ventilated place in a tightly sealed container under inert gas. Protect from light, air, and heat.[7][8][13][16][22]
Spill Management Evacuate the area. Wear full PPE. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal. Do not allow the product to enter drains.[16][22]
First Aid Eyes: Immediately flush with running water for at least 30 minutes. Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases, seek immediate medical attention.[1][16][26]
Disposal Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[16]

References

Phenacyl Bromide: A Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenacyl bromide (α-bromoacetophenone) has long been esteemed in the field of organic chemistry as a highly versatile and reactive precursor. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This dual reactivity allows for its application in a vast array of synthetic transformations, most notably in the construction of a wide variety of heterocyclic scaffolds that form the core of many pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of the role of this compound in organic synthesis, complete with detailed experimental protocols, tabulated quantitative data, and mechanistic visualizations.

Physicochemical Properties and Safety Considerations

This compound is a lachrymatory crystalline solid, appearing as white to off-white crystals.[1] It is crucial to handle this reagent with appropriate personal protective equipment in a well-ventilated fume hood.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC8H7BrO[2]
Molecular Weight199.05 g/mol [3]
Melting Point49-51 °C[4]
Boiling Point116-117 °C at 12 mmHg[5]
AppearanceWhite to off-white crystalline solid[1]
SolubilitySoluble in organic solvents like ethanol, ether, and acetone. Less soluble in water.[1]

Safety Summary: this compound is toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[2] It causes severe skin burns and eye damage.[2] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[3] Always consult the Safety Data Sheet (SDS) before handling.[2][6]

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the bromination of acetophenone. Anhydrous aluminum chloride is often used as a catalyst.[7]

Experimental Protocol: Synthesis of this compound from Acetophenone

Materials:

  • Acetophenone

  • Anhydrous ether

  • Anhydrous aluminum chloride

  • Bromine

  • Ice bath

  • Three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser

Procedure:

  • A solution of acetophenone (0.42 mole) in 50 cc of pure anhydrous ether is placed in the dry three-necked flask.[7]

  • The solution is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.[7]

  • Bromine (0.42 mole) is added gradually from the separatory funnel with stirring at a rate of about 1 cc per minute.[7]

  • After the addition of bromine is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure.[7]

  • The resulting solid mass of brownish-yellow crystals is washed with a mixture of 10 cc of water and 10 cc of petroleum ether to decolorize it.[7]

  • The crystals are filtered with suction and washed with fresh portions of the solvent mixture until a white product is obtained.[7]

  • The crude this compound can be recrystallized from methanol to yield pure white crystals.[4]

Expected Yield: 88-96% (crude), 64-66% (recrystallized).[4]

Applications in the Synthesis of Heterocyclic Compounds

This compound is a key building block for a diverse range of heterocyclic compounds, including thiazoles, oxazoles, pyrroles, and imidazoles.[8][9][10] These reactions often proceed through multicomponent reactions, offering a high degree of atom economy and efficiency.[8][11]

Synthesis of 2-Aminothiazoles (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, involving the reaction of a this compound with a thiourea or thioamide.[12]

Materials:

  • Substituted this compound

  • Thiourea

  • Ethanol

  • Copper silicate (catalyst)

Procedure:

  • A mixture of the substituted this compound (1 mmol) and thiourea (1 mmol) is prepared in ethanol.[13]

  • Copper silicate is added as a heterogeneous catalyst.[13]

  • The reaction mixture is heated to 78 °C.[13]

  • Upon completion of the reaction (monitored by TLC), the mixture is worked up to isolate the product.[13]

Table 2: Synthesis of 2-Aminothiazoles from Phenacyl Bromides and Thiourea

This compound SubstituentYield (%)Reference
H96[9]
4-CH395[9]
4-Cl94[9]
4-Br92[9]
4-NO291[9]

The reaction proceeds through an initial S-alkylation of the thiourea by this compound, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.[14]

Hantzsch_Thiazole_Synthesis phenacyl_bromide This compound intermediate1 S-Alkylated Intermediate phenacyl_bromide->intermediate1 Nucleophilic Attack by Sulfur thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole 2-Aminothiazole intermediate2->thiazole Dehydration water H₂O intermediate2->water

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Synthesis of Oxazoles

Oxazole derivatives can be synthesized from phenacyl bromides by reacting them with amides or urea.[3][15]

Materials:

  • This compound

  • Benzamide

  • Chlorobenzene

Procedure:

  • A mixture of 4-methoxythis compound and benzamide is refluxed in chlorobenzene.[16]

  • The reaction proceeds via an initial N-acylation followed by an acid-catalyzed cyclization in situ to yield the oxazole product.[16]

Synthesis of Pyrroles

Polysubstituted pyrroles can be efficiently synthesized through multicomponent reactions involving phenacyl bromides, primary amines, and a 1,3-dicarbonyl compound.[11][17]

Materials:

  • This compound

  • Acetylacetone

  • Amine (alkyl or aryl)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Water

Procedure:

  • A mixture of this compound (1 mmol), acetylacetone (1 mmol), the desired amine (1 mmol), and DABCO (5 mol%) is stirred in 5 ml of water at 60 °C.[17]

  • After the reaction is complete (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate.[17]

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[17]

Table 3: Synthesis of Substituted Pyrroles using this compound

AmineYield (%)Reference
Phenyl ethylamine84[11]
Aniline82[11]
Benzylamine86[11]
Synthesis of Imidazoles

Imidazo[1,2-a]pyridine derivatives, a class of compounds with significant biological activity, can be synthesized from 2-aminopyridine and substituted phenacyl bromides.[1]

Materials:

  • 2-Aminopyridine

  • Substituted this compound

  • Copper silicate (catalyst)

Procedure:

  • A mixture of 2-aminopyridine and the substituted this compound is reacted in the presence of copper silicate as a catalyst.[1]

  • The reaction is carried out in a less hazardous solvent, and upon completion, the product is isolated.[1]

Mechanistic Insights: The Reaction of this compound with Pyridines

The reaction of this compound with nucleophiles, such as pyridines, has been the subject of detailed kinetic and mechanistic studies.[8][13][18] The mechanism can vary depending on the basicity of the pyridine nucleophile.

For less basic pyridines, the reaction proceeds via a direct SN2 displacement of the bromide ion. However, with more basic pyridines, the mechanism can involve the formation of a tetrahedral intermediate at the carbonyl group, followed by a rate-determining breakdown of this intermediate.[8]

Pyridine_Reaction_Mechanism cluster_sn2 SN2 Pathway (Less Basic Pyridine) cluster_addition Addition-Elimination Pathway (More Basic Pyridine) phenacyl_bromide This compound transition_state_sn2 SN2 Transition State phenacyl_bromide->transition_state_sn2 tetrahedral_intermediate Tetrahedral Intermediate phenacyl_bromide->tetrahedral_intermediate Nucleophilic Addition pyridine Pyridine pyridine->transition_state_sn2 pyridine->tetrahedral_intermediate product_sn2 N-Phenacylpyridinium Bromide transition_state_sn2->product_sn2 product_addition N-Phenacylpyridinium Bromide tetrahedral_intermediate->product_addition Rate-determining Breakdown

Caption: Reaction Pathways of this compound with Pyridine.

Spectroscopic Data

The characterization of compounds synthesized from this compound relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 4: Representative Spectroscopic Data for this compound Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)Reference(s)
This compound4.45 (s, 2H, CH₂), 7.50-8.00 (m, 5H, Ar-H)30.9 (CH₂), 133.9, 128.9, 128.8, 133.7 (Ar-C), 191.1 (C=O)1685 (C=O)[5][19][20]
4-Phenyl-2-aminothiazole6.48-6.62 (s, 1H, thiazole-H), 7.20-7.80 (m, 5H, Ar-H), 5.04-5.12 (br s, 2H, NH₂)102.1 (thiazole C-5), 125.8, 127.8, 128.7, 134.8 (Ar-C), 150.9 (thiazole C-4), 169-171 (thiazole C-2)3448-3459 (N-H)[21]

Conclusion

This compound continues to be an indispensable tool in the arsenal of synthetic organic chemists. Its predictable reactivity and the ease with which it can be converted into a multitude of valuable heterocyclic structures ensure its continued relevance in both academic research and industrial drug development. The methodologies outlined in this guide, from the synthesis of the precursor itself to its application in complex multicomponent reactions, highlight the breadth of its utility. As the demand for novel therapeutic agents grows, the importance of versatile building blocks like this compound is only set to increase.

References

The Synthesis of Phenacyl Bromide: A Technical Guide to its Discovery and Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenacyl bromide (α-bromoacetophenone), a versatile bifunctional molecule, has been a cornerstone in organic synthesis for over a century. Its ability to readily react at both the carbonyl group and the α-carbon has made it an invaluable precursor for a vast array of pharmaceuticals and other complex organic molecules. This technical guide provides an in-depth exploration of the discovery and historical development of this compound synthesis, presenting key experimental methodologies, quantitative data for comparative analysis, and visual representations of the underlying chemical principles.

The Genesis of a Key Reagent: Early Discovery and Synthesis

This compound was first reported in the scientific literature in 1871. The seminal and still widely practiced method for its synthesis involves the direct bromination of acetophenone. This electrophilic substitution reaction at the α-carbon of the ketone laid the groundwork for numerous subsequent refinements and alternative synthetic strategies.

The classical synthesis involves the reaction of acetophenone with elemental bromine. Early investigations explored various reaction conditions, including the use of different solvents and the introduction of catalysts to improve reaction efficiency and yield. These foundational methods, while effective, often presented challenges related to reaction control, product purity, and the handling of hazardous reagents like elemental bromine.

Key Synthesis Methodologies: A Comparative Overview

Over the decades, several distinct methods for the synthesis of this compound have been developed, each with its own set of advantages and limitations. The following sections detail the most significant of these, providing experimental protocols and quantitative data to facilitate comparison.

Aluminum Chloride Catalyzed Bromination of Acetophenone in Diethyl Ether

This method, detailed in Organic Syntheses, has become a benchmark procedure due to its reliability and relatively high yield.[1] The use of a Lewis acid catalyst, anhydrous aluminum chloride, is crucial for activating the acetophenone towards electrophilic attack by bromine.[1]

Experimental Protocol:

A solution of acetophenone in anhydrous diethyl ether is cooled in an ice bath. A catalytic amount of anhydrous aluminum chloride is added, followed by the gradual addition of bromine with stirring. The reaction is typically rapid, as indicated by the disappearance of the bromine color. Following the addition, the diethyl ether and dissolved hydrogen bromide are removed under reduced pressure. The resulting crude this compound is then purified by washing with a mixture of water and petroleum ether to remove impurities, followed by recrystallization from methanol for higher purity.[1]

Quantitative Data:

ParameterValueReference
Starting MaterialAcetophenone[1]
ReagentsBromine, Anhydrous Aluminum Chloride[1]
SolventAnhydrous Diethyl Ether[1]
Crude Yield88-96%[1]
Recrystallized Yield64-66%[1]
Melting Point (Crude)45-48 °C[1]
Melting Point (Recrystallized)49-51 °C[1]

Reaction Mechanism:

The reaction proceeds through the formation of an enol or enolate intermediate, which is facilitated by the Lewis acid catalyst. The aluminum chloride coordinates to the carbonyl oxygen, increasing the acidity of the α-protons and promoting enolization. The enol then acts as a nucleophile, attacking the electrophilic bromine to form the α-brominated product and hydrogen bromide.

AlCl3_Catalyzed_Bromination Acetophenone Acetophenone Complex Acetophenone-AlCl3 Complex Acetophenone->Complex + AlCl3 AlCl3 AlCl3 Enol Enol Intermediate Complex->Enol Enolization Product This compound Enol->Product + Br2 Br2 Br2 HBr HBr Product->HBr (byproduct)

AlCl3-catalyzed bromination of acetophenone.
Bromination of Acetophenone in Glacial Acetic Acid

This method offers an alternative to the use of diethyl ether and a Lewis acid catalyst. The reaction is typically carried out by dissolving acetophenone in glacial acetic acid and then adding bromine.[2]

Experimental Protocol:

Acetophenone is dissolved in glacial acetic acid. Bromine is then added slowly with constant shaking. If the evolution of hydrogen bromide is slow towards the end of the reaction, gentle heating may be applied. After the addition is complete and the reaction mixture has cooled, it is poured into ice water to precipitate the this compound, which is then collected by filtration.[2]

Quantitative Data:

ParameterValueReference
Starting MaterialAcetophenone[2]
ReagentBromine[2]
SolventGlacial Acetic Acid[2]
YieldNot explicitly stated in the provided source, but implied to be good.
Synthesis from Styrene Derivatives via K2S2O8-Mediated Tandem Hydroxybromination and Oxidation

A more modern and environmentally friendly approach involves the synthesis of phenacyl bromides from readily available styrenes. This method utilizes potassium persulfate (K2S2O8) as an oxidant in an aqueous medium.[3][4]

Experimental Protocol:

A mixture of the styrene derivative, potassium bromide, and potassium persulfate in water is heated. The reaction proceeds via a tandem hydroxybromination and oxidation sequence to yield the corresponding this compound. The product can then be isolated by extraction and purified by chromatography.[5]

Quantitative Data for Various Styrene Derivatives:

SubstrateProductYield (%)Reference
StyreneThis compound76[5]
4-Methylstyrene4-Methylthis compound72[5]
4-Methoxystyrene4-Methoxythis compound24[5]
4-tert-Butylstyrene4-tert-Butylthis compound62[5]

Plausible Reaction Mechanism:

The reaction is proposed to proceed through a tandem hydroxybromination/oxidation sequence. The exact mechanism is complex, but it is believed to involve the formation of a bromonium ion intermediate from the styrene, which is then attacked by water to form a bromohydrin. The bromohydrin is subsequently oxidized by the potassium persulfate to the corresponding this compound.[3][6]

Styrene_to_PhenacylBromide Styrene Styrene Bromohydrin Bromohydrin Intermediate Styrene->Bromohydrin + Reagents (Hydroxybromination) Reagents KBr, K2S2O8, H2O Product This compound Bromohydrin->Product [O] (K2S2O8) Oxidation Oxidation

Synthesis of this compound from styrene.
Metal-Free C(sp³)–H Bromination of Aromatic Ketones

Recent advancements have focused on developing metal-free synthetic routes. One such method involves the C(sp³)–H bromination of aromatic ketones using a hypervalent iodine reagent.[7]

Experimental Protocol:

The aromatic ketone is treated with iodobenzene diacetate and potassium bromide in a suitable solvent such as acetonitrile. The reaction is facilitated by the addition of p-toluenesulfonic acid monohydrate and boron trifluoride etherate. The reaction proceeds at room temperature and the product is isolated by column chromatography.[7]

Quantitative Data:

SubstrateYield (%)Reference
Acetophenone85[7]
4'-Methylacetophenone82[7]
4'-Methoxyacetophenone75 (with ring bromination)[7]
4'-Fluoroacetophenone78[7]
4'-Chloroacetophenone80[7]
4'-Bromoacetophenone77[7]

Experimental Workflow: From Synthesis to Purified Product

The general workflow for the synthesis and purification of this compound, particularly via the classical acetophenone bromination routes, can be summarized as follows:

Synthesis_Workflow Start Start: Acetophenone & Reagents Reaction Reaction: Bromination in Solvent Start->Reaction Workup Workup: Quenching & Solvent Removal Reaction->Workup Crude Crude this compound Workup->Crude Purification Purification: Washing & Recrystallization Crude->Purification Pure Pure this compound Purification->Pure

General workflow for this compound synthesis.

Conclusion

The synthesis of this compound has evolved significantly since its discovery in 1871. From the initial direct bromination of acetophenone to modern, more sustainable methods utilizing styrenes or metal-free conditions, the quest for more efficient, selective, and safer synthetic routes continues. The methods presented in this guide offer a range of options for researchers and drug development professionals, each with a distinct profile of yield, substrate scope, and experimental complexity. The choice of method will ultimately depend on the specific requirements of the intended application, including scale, purity, and environmental considerations. The enduring importance of this compound as a synthetic intermediate ensures that the development of new and improved synthetic methodologies will remain an active area of research.

References

Understanding the Reactivity of the Alpha-Bromoketone Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-bromoketone moiety is a cornerstone in synthetic organic chemistry and a privileged scaffold in medicinal chemistry. Its unique electronic properties, arising from the juxtaposition of an electron-withdrawing carbonyl group and a good leaving group (bromide) on an adjacent carbon, impart a high degree of reactivity. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of α-bromoketones, with a focus on their utility in the development of novel therapeutics.

Core Reactivity Principles

The reactivity of an α-bromoketone is dominated by the electrophilic nature of the α-carbon.[1][2] The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack.[2][3] Furthermore, the bromine atom serves as an excellent leaving group, facilitating a variety of transformations. The principal modes of reactivity include nucleophilic substitution, elimination, rearrangement, and the formation of reactive intermediates.

Synthesis of Alpha-Bromoketones

The preparation of α-bromoketones can be achieved through several synthetic routes, with the direct bromination of ketones being the most common.[1] The choice of method is often dictated by the substrate's nature, the desired regioselectivity, and the reaction scale.

Direct α-Bromination of Ketones

Direct bromination can be performed under either acidic or basic conditions, proceeding through distinct mechanistic pathways.[1]

  • Acid-Catalyzed Bromination: In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. This enol then acts as a nucleophile, attacking molecular bromine.[1][4][5] This method is generally regioselective for the more substituted α-carbon, as the formation of the more substituted enol is thermodynamically favored.[4][6]

  • Base-Mediated Bromination: Under basic conditions, an enolate is formed by deprotonation of the α-carbon. The enolate then attacks molecular bromine.[1] A challenge with this method is the potential for polybromination, as the introduction of the first bromine atom can increase the acidity of the remaining α-protons.

A variety of brominating agents are employed, including molecular bromine (Br₂), N-bromosuccinimide (NBS), and tetrabutylammonium tribromide (TBATB), often in solvents like acetic acid, methanol, or dichloromethane.[3][7]

Other Synthetic Methodologies

Beyond direct bromination, several other methods have been developed for the synthesis of α-bromoketones:

  • From Secondary Alcohols: A one-pot synthesis from secondary alcohols using reagents like ammonium bromide and oxone has been developed, proceeding via in situ oxidation to the ketone followed by bromination.[8]

  • From Olefins: Olefins can be converted to α-bromoketones through methods involving reagents like o-iodoxybenzoic acid (IBX) and tetraethylammonium bromide.[9]

  • From Alkynes: Selective oxyhalogenation of alkynes can yield α-haloketones.[9]

Table 1: Comparison of Selected Synthetic Methods for α-Bromoketones

MethodSubstrateReagentsTypical Yield (%)Key Features
Acid-Catalyzed BrominationKetoneBr₂, H⁺ (e.g., AcOH)60-90Regioselective for more substituted α-carbon.[1][7]
Base-Mediated BrominationKetoneBr₂, Base (e.g., NaOAc)50-80Risk of polybromination.
From Secondary AlcoholsSecondary AlcoholNH₄Br, Oxone70-95Green and efficient one-pot method.[8]
From OlefinsOlefinIBX, Et₄NBr65-85Mild and selective conversion.[9]
From AlkynesAlkyneNBS, FI-750-M (in water)70-90Mild conditions, no aromatic bromination.[9]

Key Reactions of Alpha-Bromoketones

The rich reactivity of α-bromoketones makes them versatile intermediates for a wide array of chemical transformations.

Nucleophilic Substitution (Sₙ2) Reactions

The primary mode of reactivity for α-bromoketones is as electrophiles in Sₙ2 reactions.[1] The enhanced electrophilicity of the α-carbon allows for facile displacement of the bromide by a diverse range of nucleophiles, including amines, thiols, carboxylates, and azides.[3] This reactivity is fundamental to their use in the synthesis of heterocyclic compounds and as covalent inhibitors.[1][3]

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Dissolve the α-bromoketone (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or THF).

  • Add the nucleophile (1.0-1.2 eq) to the solution. A base (e.g., K₂CO₃, Et₃N) may be added if the nucleophile is used as its salt or to neutralize the HBr byproduct.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Elimination Reactions

Treatment of α-bromoketones with a non-nucleophilic, sterically hindered base, such as pyridine or DBU, can lead to an E2 elimination of HBr, affording α,β-unsaturated ketones.[4][6][10] This reaction is a valuable method for introducing carbon-carbon double bonds conjugated to a carbonyl group.[4][6]

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones possessing an α'-hydrogen.[11][12] In the presence of a strong base (e.g., alkoxides, hydroxides), the α-haloketone rearranges to form a carboxylic acid derivative (acid, ester, or amide).[11][12][13][14] The reaction is believed to proceed through a cyclopropanone intermediate.[12][15] For cyclic α-haloketones, this rearrangement results in a ring contraction.[11][12]

Favorskii_Rearrangement cluster_start α-Bromoketone cluster_enolate Enolate Formation cluster_cyclopropanone Cyclopropanone Intermediate cluster_attack Nucleophilic Attack cluster_rearrangement Ring Opening cluster_product Carboxylic Acid Derivative start R-CO-CH(Br)-R' enolate R-C(O⁻)=C(Br)-R' start->enolate + Base (-H⁺) cyclopropanone R-C(O)-C(R')- enolate->cyclopropanone Intramolecular Sₙ2 (-Br⁻) attacked R-C(O⁻)(Nu)-C(R')- cyclopropanone->attacked + Nucleophile (Nu⁻) rearranged Nu-CO-CR(R')- attacked->rearranged Rearrangement product Nu-CO-CHR(R') rearranged->product + H⁺

Alpha-Bromoketones in Drug Development

The unique reactivity of the α-bromoketone moiety has been extensively leveraged in the design of therapeutic agents, particularly as "warheads" for targeted covalent inhibitors.[1] These inhibitors form a permanent covalent bond with a nucleophilic residue (e.g., cysteine, histidine) in the active site of a target enzyme, leading to irreversible inhibition.[1] This mode of action can offer significant advantages in terms of potency and duration of drug action.

An important signaling pathway where α-bromoketone-containing inhibitors have shown promise is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Protein tyrosine phosphatases (PTPs), such as PTP1B and SHP2, are negative regulators of this pathway.[1] By irreversibly inhibiting these PTPs, α-bromoketone-based molecules can modulate the phosphorylation status of key signaling proteins, thereby influencing cellular processes like immunity, proliferation, and apoptosis.[1]

JAK_STAT_Inhibition cluster_inhibitor Inhibition by α-Bromoketone Inhibitor α-Bromoketone Inhibitor

Experimental Workflows

A typical workflow for the synthesis and evaluation of an α-bromoketone-based compound involves several key stages, from initial synthesis and purification to characterization and reactivity assessment.

Experimental_Workflow Synthesis Synthesis of α-Bromoketone Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Reactivity Reactivity Studies (e.g., with Nucleophiles) Characterization->Reactivity Biological Biological Evaluation (e.g., Enzyme Assays) Reactivity->Biological

Spectroscopic Characterization

The structure of α-bromoketones can be readily confirmed using standard spectroscopic techniques.

Table 2: Typical Spectroscopic Data for an α-Bromoketone (e.g., 2-bromoacetophenone)

TechniqueKey FeatureTypical Value/Observation
¹H NMR α-CH₂ protonsSinglet, δ 4.4-4.7 ppm
¹³C NMR Carbonyl carbonδ 190-200 ppm
α-Carbonδ 30-40 ppm
IR C=O stretch1690-1710 cm⁻¹

Note: Chemical shifts and stretching frequencies can vary depending on the specific structure of the α-bromoketone and the solvent used for analysis.

Conclusion

The α-bromoketone group represents a remarkably versatile and reactive functional group in organic chemistry. Its utility spans from being a key building block in the synthesis of complex molecules and heterocycles to serving as a powerful tool in chemical biology and drug discovery for the development of targeted covalent inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to exploit its full potential. This guide provides a foundational understanding to aid in the design and execution of novel research in these fields.

References

Navigating the Solubility of Phenacyl Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Understanding of Phenacyl Bromide Solubility

This compound (C₈H₇BrO) is a crystalline solid widely used in organic synthesis.[1] Its solubility is a critical parameter for its application in various reactions, purification processes, and formulation development. The principle of "like dissolves like" is a fundamental concept in predicting its solubility. As a moderately polar molecule, owing to the presence of a carbonyl group and a bromine atom, this compound is generally soluble in a range of organic solvents.[2]

Qualitative Solubility Data

Based on available literature, the solubility of this compound in common organic solvents can be summarized as follows. It is important to note that these are qualitative descriptions and solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

Solvent ClassSolventQualitative Solubility
Alcohols MethanolSoluble
EthanolFreely Soluble[3]
Ethers Diethyl EtherFreely Soluble[3]
Ketones AcetoneSoluble[2]
Aromatic Hydrocarbons BenzeneFreely Soluble[3]
TolueneSoluble
Halogenated Hydrocarbons ChloroformFreely Soluble[3]
DichloromethaneSoluble
Water WaterPractically Insoluble[3][4][5]
Other Petroleum EtherSlightly Soluble (cold)[4][6]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, a rigorous experimental protocol is necessary. The following outlines a general methodology for determining the solubility of a solid organic compound like this compound in a given solvent. This can be achieved through various analytical techniques, with the gravimetric method being a straightforward approach.[7][8][9][10]

Gravimetric Method for Solubility Determination

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Conical flask with a stopper

  • Thermostatic water bath or heating/cooling system

  • Magnetic stirrer and stir bar

  • Syringe with a membrane filter (e.g., 0.45 µm PTFE)

  • Pre-weighed glass vials with caps

  • Analytical balance

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the flask in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. This may take several hours. It is advisable to monitor the concentration at different time points until it becomes constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a membrane filter. Filtration is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution into a pre-weighed glass vial.

    • Record the total weight of the vial and the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

    • Once the solvent is completely removed, place the vial in a drying oven at a suitable temperature below the melting point of this compound to ensure all residual solvent is removed.

    • Cool the vial in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant weight of the vial minus the initial weight of the empty vial.

    • The mass of the solvent is the total weight of the vial and solution minus the final constant weight of the vial.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL).

Visualizing Key Concepts

To further aid in the understanding of the principles and processes involved in solubility, the following diagrams have been generated.

experimental_workflow start Start preparation Preparation of Saturated Solution (Excess Solute in Solvent) start->preparation equilibration Equilibration at Controlled Temperature (Stirring) preparation->equilibration sampling Sample Withdrawal and Filtration (Syringe with Filter) equilibration->sampling weighing1 Weighing of Saturated Solution sampling->weighing1 evaporation Solvent Evaporation weighing1->evaporation weighing2 Weighing of Dry Solute evaporation->weighing2 calculation Calculation of Solubility weighing2->calculation end End calculation->end

Experimental workflow for solubility determination.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of a Solid in a Liquid polarity_solute Polarity solubility->polarity_solute depends on size_solute Molecular Size solubility->size_solute depends on crystal_lattice Crystal Lattice Energy solubility->crystal_lattice depends on polarity_solvent Polarity solubility->polarity_solvent depends on h_bonding Hydrogen Bonding Capacity solubility->h_bonding depends on temperature Temperature solubility->temperature influenced by pressure Pressure (for gases) solubility->pressure influenced by

Factors influencing the solubility of a solid in a liquid.

References

A Technical Guide to the Commercial Sourcing and Purity Assessment of Phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacyl bromide (CAS 70-11-1), also known as 2-bromoacetophenone or α-bromoacetophenone, is a critical reagent and building block in organic synthesis, particularly in the pharmaceutical industry for the derivatization of carboxylic acids and the synthesis of various heterocyclic compounds. The purity of this compound is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities into drug candidates. This technical guide provides an in-depth overview of the commercial sources of this compound, their typical purity specifications, and detailed experimental protocols for its synthesis, purification, and comprehensive purity analysis using modern analytical techniques.

Commercial Sources and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 98% to over 99%. The method of purity determination, most commonly Gas Chromatography (GC), is often stated by the supplier. For research and drug development purposes, it is crucial to select a supplier that provides a comprehensive Certificate of Analysis (CoA) detailing the purity and the methods used for its determination.

Below is a summary of prominent commercial suppliers and their stated purities for this compound:

SupplierProduct NumberStated PurityAnalysis Method
TCI America B0535>98.0%GC
Ottokemi P 146099%Not Specified
CDH Fine Chemical 18556598%GC
Alpha Chemika AL345698%Not Specified
Sigma-Aldrich 70-11-1≥99.0%GC (LiChropur™)
Ultra Pure Lab Chem Industries Not Specified98%Not Specified

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always consult the supplier's latest specifications and Certificate of Analysis.

Experimental Protocols

Synthesis of this compound via Bromination of Acetophenone

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Materials:

  • Acetophenone (50 g, 0.42 mol)

  • Anhydrous ether (50 mL)

  • Anhydrous aluminum chloride (0.5 g)

  • Bromine (67 g, 21.5 mL, 0.42 mol)

  • Methanol (for recrystallization)

  • Petroleum ether

  • Water

Equipment:

  • Three-necked flask

  • Separatory funnel

  • Mechanical stirrer

  • Reflux condenser

  • Ice bath

  • Suction filtration apparatus

Procedure:

  • In a dry three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a reflux condenser, dissolve 50 g of acetophenone in 50 mL of anhydrous ether.

  • Cool the solution in an ice bath and add 0.5 g of anhydrous aluminum chloride.

  • Slowly add 67 g of bromine from the separatory funnel with vigorous stirring, maintaining a rate of approximately 1 mL per minute.

  • After the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure with a gentle stream of air.[1]

  • The resulting brownish-yellow crystalline mass is crude this compound.

  • To remove the color, wash the crude product by shaking it with a mixture of 10 mL of water and 10 mL of petroleum ether.

  • Collect the crystals by suction filtration and wash them with fresh portions of the water/petroleum ether mixture until a white product is obtained. The crude this compound typically weighs between 74–80 g (88–96% yield) and has a melting point of 45–48°C. This purity is often sufficient for many applications.

  • For higher purity, the crude product can be recrystallized from 25–30 mL of methanol. This yields 54–55 g (64–66% yield) of white crystals with a melting point of 49–51°C.[1]

Safety Precautions:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.[1]

  • Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

Purity Analysis

A multi-faceted approach to purity analysis is recommended to ensure the comprehensive characterization of this compound.

Objective: To separate and identify volatile impurities and confirm the identity of this compound.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Data Analysis:

  • The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • The mass spectrum of the main peak should be compared with a reference spectrum for this compound to confirm its identity.

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

HPLC Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, formic acid can be used as an additive instead of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Data Analysis:

  • Purity is calculated based on the area percentage of the main peak corresponding to this compound.

Objective: To provide an absolute purity determination without the need for a specific this compound reference standard.

Principle: qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3][4] By comparing the integral of a specific proton signal of this compound to the integral of a known amount of an internal standard, the absolute purity can be calculated.

Materials:

  • This compound sample.

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should be stable, non-volatile, have a simple NMR spectrum with peaks that do not overlap with the analyte, and be accurately weighed.

  • Deuterated solvent (e.g., chloroform-d, DMSO-d6).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 20 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 10 mg).

  • Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A sufficiently long delay is crucial for accurate quantification (e.g., 5 times the longest T1 relaxation time of the signals of interest). A value of 30 seconds is a conservative starting point.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis:

  • Integrate a well-resolved proton signal of this compound (e.g., the singlet for the -CH2Br protons, typically around 4.4 ppm).

  • Integrate a well-resolved proton signal of the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • sample refers to this compound

    • std refers to the internal standard

Visualizations

Workflow for Procurement and Purity Verification of this compound

procurement_workflow cluster_procurement Procurement cluster_verification Purity Verification start Identify Need for This compound supplier_selection Select Supplier (Review Specs & CoA) start->supplier_selection purchase Purchase Order supplier_selection->purchase receive Receive Shipment & Documentation purchase->receive initial_inspection Visual Inspection & Documentation Check receive->initial_inspection sampling Sample Collection initial_inspection->sampling analytical_testing Analytical Testing (GC-MS, HPLC, qNMR) sampling->analytical_testing data_review Data Review & Compare with CoA analytical_testing->data_review release Release for Use data_review->release Meets Specs reject Reject Batch data_review->reject Fails Specs

Caption: Procurement and Purity Verification Workflow.

Synthesis Pathway of this compound

synthesis_pathway acetophenone Acetophenone reaction Bromination Reaction acetophenone->reaction bromine Bromine (Br2) bromine->reaction catalyst AlCl3 (catalyst) catalyst->reaction solvent Ether solvent->reaction crude_product Crude Phenacyl Bromide reaction->crude_product purification Purification (Recrystallization from Methanol) crude_product->purification final_product Pure Phenacyl Bromide purification->final_product

Caption: Synthesis of this compound from Acetophenone.

References

Methodological & Application

Application Notes and Protocols for Derivatization of Carboxylic Acids Using Phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of carboxylic acids using phenacyl bromide and its analogs. This chemical modification is a robust technique for enhancing the detection of carboxylic acids, particularly in high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and in mass spectrometry (MS).

Introduction

Carboxylic acids are a broad class of organic compounds that are often challenging to analyze directly by HPLC due to their lack of a strong UV chromophore. Derivatization with this compound converts the carboxylic acid into its corresponding phenacyl ester. The introduced phenacyl group provides a strong chromophore, significantly enhancing the sensitivity of UV detection. This technique is widely applicable, from the analysis of fatty acids to the quantification of pharmaceuticals and their metabolites in biological matrices.[1][2][3]

The reaction is a nucleophilic substitution where the carboxylate anion attacks the electrophilic α-carbon of this compound, displacing the bromide ion. The reaction is typically carried out under mild conditions and can be adapted for a wide range of carboxylic acids.

Reaction Mechanism and Workflow

The derivatization process involves two key steps: the deprotonation of the carboxylic acid to form a carboxylate anion, followed by the nucleophilic attack of the carboxylate on this compound.

ReactionMechanism cluster_step1 Step 1: Deprotonation RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., K₂CO₃, Et₃N) BH Conjugate Acid (BH⁺) PhenacylBr This compound RCOO->PhenacylBr Nucleophilic Attack PhenacylEster Phenacyl Ester PhenacylBr->PhenacylEster Br Bromide Ion (Br⁻) PhenacylBr->Br

Caption: General reaction mechanism for the derivatization of a carboxylic acid with this compound.

A general workflow for the derivatization and analysis is outlined below.

ExperimentalWorkflow SamplePrep Sample Preparation (Dissolution/Extraction) Derivatization Derivatization Reaction (Carboxylic Acid + this compound) SamplePrep->Derivatization Add Reagents Quenching Reaction Quenching (Optional) Derivatization->Quenching Stop Reaction Purification Sample Cleanup/Purification (e.g., SPE, Filtration) Quenching->Purification Analysis Instrumental Analysis (HPLC-UV, LC-MS) Purification->Analysis Inject Sample DataProcessing Data Processing and Quantification Analysis->DataProcessing Acquire Data

Caption: A typical experimental workflow for the derivatization and analysis of carboxylic acids.

Experimental Protocols

Several protocols have been established for the derivatization of carboxylic acids with this compound and its derivatives. The choice of protocol may depend on the specific carboxylic acid, the sample matrix, and the available analytical instrumentation.

Protocol 1: General Procedure for Derivatization using Potassium Carbonate

This protocol is a widely used method suitable for a variety of carboxylic acids.

  • Materials:

    • Carboxylic acid sample

    • This compound (or p-bromothis compound)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (ACN), HPLC grade

    • Crown ether (e.g., 18-crown-6), optional

    • Reaction vials (e.g., 2 mL glass vials with screw caps)

    • Heating block or water bath

    • Vortex mixer

    • Syringe filters (0.22 µm)

  • Procedure:

    • Prepare a stock solution of the carboxylic acid standard or sample in acetonitrile.

    • In a reaction vial, add an aliquot of the carboxylic acid solution.

    • Add a 2 to 10-fold molar excess of this compound solution in acetonitrile.

    • Add a 2 to 5-fold molar excess of anhydrous potassium carbonate.

    • (Optional) Add a catalytic amount of 18-crown-6 to enhance the reaction rate.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at a controlled temperature (typically 60-80 °C) for 30-60 minutes.

    • Cool the reaction mixture to room temperature.

    • Filter the solution through a 0.22 µm syringe filter to remove the potassium carbonate and any precipitate.

    • The filtrate is ready for HPLC or LC-MS analysis.

Protocol 2: Derivatization using N,N-Diisopropylethylamine (DIPEA)

This method is particularly useful for acids that may be sensitive to strong bases.[4]

  • Materials:

    • Carboxylic acid sample

    • 4'-Bromophenacyl trifluoromethanesulfonate (a more reactive derivatizing agent)

    • N,N-Diisopropylethylamine (DIPEA)

    • Acetonitrile (ACN), HPLC grade

    • Reaction vials

  • Procedure:

    • Dissolve the carboxylic acid sample in acetonitrile.

    • Add a 10-fold molar excess of 4'-bromophenacyl trifluoromethanesulfonate.

    • Add a 5-fold molar excess of DIPEA.[4]

    • Allow the reaction to proceed at room temperature for 1-5 minutes.[4]

    • The reaction mixture can be directly injected for HPLC analysis or diluted with the mobile phase.

Quantitative Data

The efficiency of the derivatization reaction can vary depending on the carboxylic acid, the derivatizing agent, and the reaction conditions. The following tables summarize some reported reaction conditions and yields.

Table 1: Reaction Conditions and Yields for Derivatization of Various Carboxylic Acids

Carboxylic AcidDerivatizing AgentBase/CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Perfluorinated Carboxylic Acidsp-Bromothis compoundNot specifiedNot specifiedOptimizedNot specified86 - 92[5]
Benzoic AcidThis compoundPolymer-supported carboxylateEthanolRoom Temp.12099[6]
Acetic AcidThis compoundPolymer-supported carboxylateEthanolRoom Temp.12098[6]
Palmitic AcidThis compoundPolymer-supported carboxylateEthanolRoom Temp.72096[6]
Various Carboxylic Acids4'-Bromophenacyl triflateDIPEAAcetonitrileRoom Temp.1 - 5Complete[4]

Table 2: HPLC Conditions for Analysis of Phenacyl Esters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Detection UV at 254 nm (for phenacyl esters) or 260 nm (for p-bromophenacyl esters)
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL

Applications

  • Pharmaceutical Analysis: Quantification of acidic drugs and their metabolites in biological fluids such as plasma and urine.[2]

  • Environmental Analysis: Determination of acidic pollutants like perfluorinated carboxylic acids in water samples.[5]

  • Food Science: Analysis of organic acids in beverages and food products.

  • Metabolomics: Profiling of carboxylic acids in biological systems to study metabolic pathways.[7]

  • Fatty Acid Analysis: Separation and quantification of long-chain fatty acids.[3][8]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low reaction yield Incomplete deprotonation of the carboxylic acid.Use a stronger base or a phase-transfer catalyst like 18-crown-6. Ensure anhydrous conditions.
Degradation of the derivatizing agent.Store this compound protected from light and moisture. Prepare fresh solutions.
Steric hindrance around the carboxyl group.Increase reaction time and/or temperature. Consider a more reactive derivatizing agent.
Multiple peaks in chromatogram Presence of unreacted starting materials.Optimize the molar ratio of reagents.
Side reactions.Use milder reaction conditions.
Poor peak shape Co-elution with interfering substances.Improve sample cleanup before derivatization. Adjust HPLC mobile phase composition.

Safety Precautions

This compound and its derivatives are lachrymators and skin irritants. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Phenacyl Bromide: A Versatile Protecting Group for Thiols in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the selective protection and deprotection of functional groups are paramount to achieving the desired peptide sequence and structure. The thiol group of cysteine residues, in particular, requires a robust and reliable protecting group to prevent unwanted side reactions, such as disulfide bond formation, during peptide chain elongation. The phenacyl (Pac) group, introduced via phenacyl bromide, has emerged as a valuable tool for the protection of thiols in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] Its stability to the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS, combined with its selective removal under mild reductive conditions, makes it an attractive option for the synthesis of complex peptides and proteins.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a thiol-protecting agent in peptide synthesis. It is intended for researchers, scientists, and drug development professionals who are seeking to employ this methodology in their work.

Advantages of the Phenacyl Protecting Group

The phenacyl group offers several key advantages for thiol protection in peptide synthesis:

  • Orthogonality: The S-phenacyl group is stable under the conditions used for the removal of common Nα-protecting groups like Boc (acid-labile) and Fmoc (base-labile).[1] This orthogonality ensures the integrity of the protected cysteine residue throughout the peptide synthesis.

  • Mild Deprotection Conditions: The phenacyl group is readily cleaved by reduction with zinc powder in acetic acid (Zn/AcOH) or magnesium in acetic acid (Mg/AcOH) at room temperature.[3][4] These mild conditions are compatible with most other amino acid side-chain protecting groups.

  • Compatibility with Thioester Chemistry: The phenacyl group is stable during the formation of peptide thioesters and subsequent native chemical ligation (NCL) reactions, making it a valuable tool for the chemical synthesis and semisynthesis of large peptides and proteins.[1][2][5]

Data Presentation

The following tables summarize quantitative data for the protection of thiols with this compound and the subsequent deprotection of the S-phenacyl group.

Table 1: Protection of Thiols with this compound

SubstrateReagents and ConditionsReaction TimeYield (%)Reference
Thio compoundsThis compound (1.1 eq.), Et3N (1.1 eq.) in EtOAc4 h at r.t.84-93[4]
Cysteine residues in a proteinThis compound (2.5-5 eq.) in 6 M Gdn·HCl, 0.4 M NaPi, pH 7.151 h at 20-25 °CNot specified[5]
Cysteine residues after disulfide reductionPhenacyl (Pac) group protectionNot specified50 (two steps)[1]

Table 2: Deprotection of S-Phenacyl Group

SubstrateReagents and ConditionsReaction TimeYield (%)Reference
S-phenacyl protected compoundsMg turnings (6 eq.), AcOH (12 eq.) in MeOH50-70 min at r.t.88-94[3]
S-phenacyl protected proteinPowdered Zn, mercaptopropionic acid (MPA) in 6 M Gdn·HCl30 min at r.t.>60 (over 4 steps)[5]
Pac-containing peptidesZn/AcOH treatmentNot specifiedNot specified[2]
Boc-L-Cys(Pac)-Gly-OMeMg turnings, AcOH in organic solventNot specified93[4]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Cys(Pac)-OH

This protocol describes the synthesis of the Fmoc-protected S-phenacyl cysteine amino acid building block for use in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Cys-OH

  • This compound

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether (PE)

Procedure:

  • Dissolve Fmoc-Cys-OH (1 equivalent) in ethyl acetate.

  • To the ice-cooled solution, add triethylamine (1.1 equivalents).

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield Fmoc-Cys(Pac)-OH.

Protocol 2: Protection of Cysteine Thiols in a Peptide with this compound

This protocol details the protection of free thiol groups of cysteine residues within a peptide sequence.

Materials:

  • Peptide containing free cysteine residue(s)

  • This compound

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the peptide (1 equivalent) in a suitable solvent such as ethyl acetate.

  • Cool the solution in an ice bath.

  • Add triethylamine (1.1 equivalents per thiol group).

  • Add this compound (1.1 equivalents per thiol group).

  • Stir the reaction at room temperature for 4 hours, monitoring the reaction by an appropriate method (e.g., HPLC, mass spectrometry).

  • After the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the S-phenacyl protected peptide.

  • The protected peptide can be further purified by chromatography if necessary.

Protocol 3: Deprotection of S-Phenacyl Group using Magnesium/Acetic Acid

This protocol describes the removal of the phenacyl protecting group from a cysteine residue using magnesium turnings in acetic acid.[3][4]

Materials:

  • S-phenacyl protected peptide

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Magnesium (Mg) turnings

  • 5% Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Petroleum ether (PE)

Procedure:

  • Dissolve the S-phenacyl protected peptide (1 equivalent) in methanol.

  • Add acetic acid (12 equivalents) to the solution.

  • Add magnesium turnings (6 equivalents) to the reaction mixture.

  • Stir the solution at room temperature for 50-70 minutes. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter the reaction mixture to remove any remaining solids.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with 5% sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude deprotected peptide.

  • Purify the crude product by silica gel chromatography using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate).

Protocol 4: Deprotection of S-Phenacyl Group using Zinc/Acetic Acid

This protocol outlines the removal of the phenacyl protecting group using the commonly employed zinc and acetic acid method.[1][2]

Materials:

  • S-phenacyl protected peptide

  • Acetic acid (AcOH)

  • Zinc (Zn) powder

  • Solvent (e.g., water, or a denaturing buffer like 6 M Gdn·HCl for proteins)

Procedure:

  • Dissolve the S-phenacyl protected peptide in a suitable solvent. For proteins, a solution of 6 M guanidinium hydrochloride (Gdn·HCl) may be necessary to ensure solubility.

  • Add acetic acid to the solution. The final concentration of acetic acid can vary, with some protocols using aqueous acetic acid.

  • Add an excess of activated zinc powder to the reaction mixture.

  • Stir the reaction at room temperature. The reaction time can vary from 30 minutes to several hours depending on the substrate and reaction conditions. Monitor the progress of the reaction by HPLC or mass spectrometry.

  • Upon completion, filter the reaction mixture to remove the excess zinc powder.

  • The deprotected peptide in the filtrate can then be purified by a suitable method, such as reversed-phase HPLC.

Visualizations

The following diagrams, generated using Graphviz, illustrate the chemical pathways and experimental workflows described in this document.

G cluster_protection Protection of Thiol cluster_deprotection Deprotection of S-Phenacyl Group Thiol Peptide-SH S_Protected_Peptide S-Phenacyl Peptide (Peptide-S-CH2-CO-Ph) Thiol->S_Protected_Peptide SN2 Reaction Phenacyl_Bromide This compound (Ph-CO-CH2-Br) Phenacyl_Bromide->S_Protected_Peptide Base Base (e.g., Et3N) Base->S_Protected_Peptide S_Protected_Peptide_dep S-Phenacyl Peptide (Peptide-S-CH2-CO-Ph) Deprotected_Thiol Peptide-SH S_Protected_Peptide_dep->Deprotected_Thiol Reduction Byproduct Acetophenone (Ph-CO-CH3) S_Protected_Peptide_dep->Byproduct Reducing_Agent Reducing Agent (Zn/AcOH or Mg/AcOH) Reducing_Agent->Deprotected_Thiol

Caption: Chemical pathway for thiol protection and deprotection.

G cluster_workflow Experimental Workflow Start Start: Peptide with free Cys Protection Protection Step: + this compound + Base Start->Protection Protected_Peptide S-Phenacyl Protected Peptide Protection->Protected_Peptide Purification_1 Purification (e.g., Chromatography) Protected_Peptide->Purification_1 Peptide_Synthesis Solid-Phase or Solution-Phase Peptide Synthesis Purification_1->Peptide_Synthesis Deprotection Deprotection Step: + Zn/AcOH or Mg/AcOH Peptide_Synthesis->Deprotection Deprotected_Peptide Final Deprotected Peptide Deprotection->Deprotected_Peptide Purification_2 Final Purification (e.g., HPLC) Deprotected_Peptide->Purification_2 End End: Pure Peptide Purification_2->End

Caption: General experimental workflow for using phenacyl protection.

Conclusion

The phenacyl group is a highly effective and versatile protecting group for cysteine thiols in peptide synthesis. Its stability to a wide range of reaction conditions and its mild deprotection protocol make it a valuable asset for the synthesis of complex peptides, including those requiring native chemical ligation. The protocols and data presented in this document provide a comprehensive guide for the successful implementation of phenacyl protection in peptide and protein chemistry.

References

Synthesis of Heterocyclic Compounds Using Phenacyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various biologically significant heterocyclic compounds utilizing phenacyl bromide as a versatile starting material. The methodologies covered include the Hantzsch thiazole synthesis, Feist-Benary furan synthesis, and the synthesis of imidazoles and quinoxalines. Quantitative data from cited literature is summarized for comparative analysis, and key reaction workflows and relevant biological signaling pathways are visualized.

Introduction

This compound (α-bromoacetophenone) is a highly valuable and reactive building block in organic synthesis, particularly for the construction of a wide array of heterocyclic scaffolds. Its bifunctional nature, possessing both a reactive α-haloketone moiety and a carbonyl group, allows for diverse cyclization strategies to afford five- and six-membered heterocycles. These heterocyclic cores are prevalent in numerous pharmaceuticals and biologically active molecules, making efficient synthetic routes to these compounds a critical focus in medicinal chemistry and drug discovery. This document outlines established protocols for the synthesis of thiazoles, furans, imidazoles, and quinoxalines from this compound and its derivatives.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely employed method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound, like thiourea or thioacetamide.

Data Presentation: Synthesis of 2-Aminothiazoles
EntryThis compound DerivativeThioamideCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
1This compoundThioureaCopper Silicate / Ethanol78195--INVALID-LINK--1
24-Chlorothis compoundThioureaCopper Silicate / Ethanol78196--INVALID-LINK--1
34-Bromothis compoundThioureaCopper Silicate / Ethanol781.594--INVALID-LINK--1
44-Nitrothis compoundThioureaCopper Silicate / Ethanol780.598--INVALID-LINK--1
5This compoundThioureaBu4NPF6 / MethanolRT0.2594[2]
64-Methylthis compoundThioureaBu4NPF6 / MethanolRT0.2595[2]
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • This compound (1.0 mmol, 199 mg)

  • Thiourea (1.2 mmol, 91 mg)

  • Copper Silicate (10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Filtration apparatus

  • Crushed ice

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), thiourea (1.2 mmol), copper silicate catalyst (10 mol%), and ethanol (5 mL).[1]

  • The reaction mixture is refluxed at 78°C.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:3).[1]

  • Upon completion of the reaction, the mixture is filtered to isolate the catalyst.[1]

  • The filtrate is then poured over crushed ice to precipitate the solid product.[1]

  • The solid product is collected by filtration, washed with cold water, and dried.

G cluster_workflow Experimental Workflow: Hantzsch Thiazole Synthesis A Reactants (this compound, Thiourea, Catalyst, Solvent) B Reaction Setup (Round-bottom flask) A->B C Reflux at 78°C B->C D Monitor by TLC C->D E Catalyst Filtration D->E Reaction Complete F Precipitation (Pour over ice) E->F G Product Isolation (Filtration, Washing, Drying) F->G H 2-Amino-4-arylthiazole (Final Product) G->H

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Synthesis of Furan Derivatives via Feist-Benary Synthesis

The Feist-Benary synthesis is a classic method for constructing furan rings by reacting an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][4]

Data Presentation: Feist-Benary Furan Synthesis
Entryα-Halo Ketoneβ-Dicarbonyl CompoundBase/SolventTemp.TimeYield (%)Reference
1ChloroacetoneEthyl acetoacetatePyridineReflux-65-72[5]
2This compoundEthyl acetoacetateTriethylamine / EthanolReflux4 hHigh[6]
3BromoacetoneAcetylacetoneAqueous AmmoniaRT-70[5]
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Triethylamine (1.2 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and triethylamine (1.2 eq) in ethanol.[6]

  • Slowly add this compound (1.0 eq) to the mixture.[6]

  • Heat the reaction mixture to reflux and maintain for 4 hours.[6]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_mechanism Reaction Mechanism: Feist-Benary Furan Synthesis A β-Dicarbonyl (Enolate Formation) C Nucleophilic Attack (SN2 Reaction) A->C B This compound B->C D Intermediate C->D E Intramolecular Cyclization D->E F Cyclized Intermediate E->F G Dehydration F->G H Substituted Furan G->H

Caption: Simplified mechanism of the Feist-Benary furan synthesis.

Synthesis of Imidazole Derivatives

Imidazoles can be synthesized by the condensation of this compound with amidines. This method provides a straightforward route to 2,4-disubstituted imidazoles.

Data Presentation: Synthesis of 2,4-Disubstituted Imidazoles
EntryThis compound DerivativeAmidineBase/SolventTemp.Time (h)Yield (%)Reference
14-Methoxythis compoundBenzamidine HClK2CO3 / MeCN--High[7]
2This compoundAcetamidine HClK2CO3 / MeCN (Microwave)--Good[7]
34-Methoxythis compoundBenzamidine HClK2CO3 / THF-WaterReflux18-2090[1]
Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole

Materials:

  • Benzamidine hydrochloride monohydrate (0.29 mol, 50 g)

  • Potassium bicarbonate (0.57 mol, 54.4 g)

  • 4-Methoxythis compound (0.29 mol, 65.3 g)

  • Tetrahydrofuran (THF) (825 mL)

  • Water (125 mL)

  • 2-L three-necked round-bottomed flask

  • Addition funnel

  • Reflux condenser

  • Mechanical stirrer

Procedure:

  • Charge a 2-L, three-necked, round-bottomed flask with THF (500 mL) and water (125 mL).[1]

  • Add benzamidine hydrochloride monohydrate (0.29 mol) followed by the slow, portion-wise addition of potassium bicarbonate (0.57 mol).[1]

  • Vigorously heat the reaction mixture to reflux.[1]

  • Dissolve 4-methoxythis compound (0.29 mol) in 325 mL of THF and add it dropwise via an addition funnel over 30 minutes while maintaining reflux.[1]

  • After the addition is complete, continue to heat at reflux for 18-20 hours.[1]

  • Cool the mixture in an ice bath and remove the THF under reduced pressure using a rotary evaporator.

  • The product can be further purified by recrystallization.

Synthesis of Quinoxaline Derivatives

Quinoxalines are readily synthesized by the condensation of an o-phenylenediamine with an α-haloketone like this compound.

Data Presentation: Synthesis of Quinoxalines
Entryo-Phenylenediamine DerivativeThis compound DerivativeCatalyst/SolventTemp.TimeYield (%)Reference
1o-PhenylenediamineThis compoundPyridine / THFRT2 h92[8]
24,5-Dimethyl-1,2-phenylenediamineThis compoundPyridine / THFRT2.5 h90[8]
3o-Phenylenediamine4-Bromothis compoundPyridine / THFRT2 h94[8]
4o-PhenylenediamineThis compound5% WO3/ZrO2 / AcetonitrileReflux10 min98[9]
5o-PhenylenediamineThis compoundHCTU / DMFRT40 min91[10]
Experimental Protocol: Synthesis of 2-Phenylquinoxaline

Materials:

  • o-Phenylenediamine (1.0 mmol, 108 mg)

  • This compound (1.0 mmol, 199 mg)

  • Pyridine (0.1 mmol, 8 µL)

  • Tetrahydrofuran (THF) (2 mL)

  • Stirring bar

  • Reaction vial

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a stirred mixture of this compound (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), slowly add o-phenylenediamine (1 mmol) at room temperature.[8]

  • Continue stirring for the specified time (monitor by TLC).[8]

  • After completion, pour the reaction mixture into water and extract with EtOAc (2 x 10 mL).[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or recrystallization.

Biological Significance and Signaling Pathways

Heterocyclic compounds synthesized from this compound often exhibit significant biological activities. Understanding their mechanism of action is crucial for drug development.

Antifungal Activity of Imidazole Derivatives

Many imidazole-containing compounds function as antifungal agents by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10][11] This disruption leads to increased membrane permeability and ultimately cell death.[11]

G cluster_pathway Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Maintains Integrity Imidazole Imidazole Derivative Imidazole->Enzyme Inhibits

Caption: Imidazole derivatives inhibit ergosterol biosynthesis in fungi.

Anticancer Activity of Quinoxaline Derivatives

Certain quinoxaline derivatives have demonstrated anticancer properties by inhibiting key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met. Inhibition of these pathways can disrupt tumor angiogenesis, proliferation, and survival.

G cluster_pathway Anticancer Mechanism: Inhibition of VEGFR-2 and c-Met Pathways VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK cMet->PI3K_AKT cMet->RAS_MAPK Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits Quinoxaline->cMet Inhibits Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Apoptosis Angiogenesis->Apoptosis Proliferation->Apoptosis

References

Protocol for HPLC Analysis of Carboxylic Acids Following Phenacyl Bromide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of a wide array of compounds. However, many small molecules, such as carboxylic acids (including fatty acids), lack a strong chromophore, which limits their detection by UV-Vis spectrophotometry, a common HPLC detection method. To overcome this limitation, a pre-column derivatization strategy is often employed to attach a UV-absorbing label to the analyte of interest.

Phenacyl bromide (α-bromoacetophenone) is a highly effective derivatization reagent for carboxylic acids. It reacts with the carboxyl group in the presence of a base to form a stable phenacyl ester. This derivative possesses a strong ultraviolet (UV) absorbance at approximately 254 nm, significantly enhancing detection sensitivity and allowing for the accurate quantification of even trace amounts of carboxylic acids in complex matrices.[1] This method is widely applicable to various carboxylic acids, including short-chain and long-chain fatty acids, and has been successfully used for their analysis in diverse samples such as biological fluids, industrial wastes, and food products.[2]

Principle of the Method

The derivatization reaction is a nucleophilic substitution where the carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group of this compound. This results in the formation of a stable ester bond and the elimination of a bromide ion. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the carboxylic acid to form the more reactive carboxylate. To enhance the reaction rate and efficiency, a phase-transfer catalyst, such as a crown ether, can be utilized, especially for reactions in aprotic solvents.[3]

The resulting phenacyl esters are well-suited for reversed-phase HPLC, where they can be separated based on their hydrophobicity. The strong UV absorbance of the phenacyl moiety provides a sensitive and linear response, making this a robust method for quantitative analysis.[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • Fatty acid standards

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)

  • Base: Triethylamine or Potassium carbonate

  • Phase-transfer catalyst (optional): 18-crown-6

  • Acid for reaction quenching: Acetic acid or Trifluoroacetic acid

  • Solid-phase extraction (SPE) cartridges (if required for sample cleanup)

Standard Preparation
  • Prepare individual stock solutions of fatty acid standards (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Create a working standard mixture by combining appropriate volumes of the individual stock solutions and diluting to a final desired concentration.

Sample Preparation (General Procedure)

The sample preparation will vary depending on the matrix. A general procedure for the extraction of free fatty acids from a liquid sample is provided below.

  • To 1 mL of the sample (e.g., plasma, cell culture media), add an appropriate internal standard.

  • Extract the lipids using a suitable solvent system, such as a Folch extraction (chloroform:methanol, 2:1 v/v) or a Bligh-Dyer extraction.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the derivatization solvent (e.g., acetonitrile).

Derivatization Procedure
  • To the dried and reconstituted sample or standard, add the derivatization reagent solution. A typical solution consists of this compound and a base (e.g., triethylamine) in acetonitrile. The molar excess of the derivatizing reagent should be at least 25 times that of the fatty acids.[4]

  • For enhanced reactivity, a crown ether catalyst can be included in the reagent solution.[3]

  • Seal the reaction vial and incubate at an elevated temperature. Common conditions include 50-80°C for 30-120 minutes.[3][4]

  • After incubation, cool the reaction mixture to room temperature.

  • If necessary, quench the reaction by adding a small amount of a weak acid like acetic acid.

  • The derivatized sample can be directly injected into the HPLC system or further diluted with the mobile phase.

HPLC Analysis

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water (often with a small amount of acid, e.g., 0.1% acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient starts with a lower percentage of acetonitrile and increases over time to elute the more hydrophobic, longer-chain fatty acid derivatives. An example gradient is as follows:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 100% B (linear gradient)

    • 25-30 min: 100% B (hold)

    • 30.1-35 min: Return to 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10-20 µL.

Quantitative Data

The following tables provide representative quantitative data for the HPLC analysis of fatty acids derivatized with this compound.

Fatty Acid (Phenacyl Ester)Retention Time (min)
Lauric Acid (C12:0)~16.7
Myristic Acid (C14:0)~24.2
Palmitic Acid (C16:0)~31.1
Stearic Acid (C18:0)~39.2
Oleic Acid (C18:1)~31.7
Linoleic Acid (C18:2)~26.8
Linolenic Acid (C18:3)~20.4
Arachidic Acid (C20:0)~50.4

Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.[5]

ParameterTypical Value
Limit of Detection (LOD) 0.2 - 1.9 ng/g
Limit of Quantification (LOQ) 3.0 - 6.4 ng/g
Linearity (r²) > 0.99
Recovery 85 - 110%

These values are indicative and should be determined for each specific analyte and matrix during method validation.[6]

Application Example: Prostaglandin Synthesis Pathway

This HPLC method can be applied to study metabolic pathways involving carboxylic acids. For example, the synthesis of prostaglandins from precursor fatty acids like dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA) can be monitored.[7]

Prostaglandin_Synthesis DGLA Dihomo-γ-linolenic Acid (DGLA) (C20:3n-6) COX Cyclooxygenase (COX) DGLA->COX AA Arachidonic Acid (AA) (C20:4n-6) AA->COX PGE1 Prostaglandin E1 (PGE1) HPLC_Analysis HPLC Analysis (Phenacyl Derivatization) PGE1->HPLC_Analysis PGE2 Prostaglandin E2 (PGE2) PGE2->HPLC_Analysis COX->PGE1 from DGLA COX->PGE2 from AA

Caption: Prostaglandin synthesis pathway and analysis.

Workflow for Fatty Acid Analysis in Biological Samples

The overall workflow from sample collection to data analysis is depicted below.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization This compound Derivatization Extraction->Derivatization HPLC Reversed-Phase HPLC Derivatization->HPLC UV_Detection UV Detection (254 nm) HPLC->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Results Results (Fatty Acid Profile) Quantification->Results

Caption: Experimental workflow for HPLC analysis.

Application Notes

  • Selectivity: The this compound derivatization is not specific to any particular class of carboxylic acids. Therefore, the chromatographic separation is crucial for the resolution of individual analytes.

  • Sensitivity: The method offers excellent sensitivity, allowing for the analysis of fatty acids at low concentrations.

  • Stability: The phenacyl esters are generally stable, allowing for sample storage and re-analysis if necessary.

  • Limitations: The derivatization reaction can be sensitive to water and other nucleophiles present in the sample matrix, which can lead to side reactions and reduced derivatization efficiency. Thorough sample drying is recommended.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low or no derivatization yield Incomplete reaction- Ensure sufficient excess of derivatizing reagent and base.- Optimize reaction time and temperature.- Ensure the sample is dry, as water can hydrolyze the this compound.
Degradation of this compound- Use fresh or properly stored reagent. This compound can be light and moisture sensitive.
Extra peaks in the chromatogram Excess derivatization reagent- Optimize the amount of reagent used.- A blank derivatization reaction (without sample) can help identify reagent-related peaks.
Side products- Ensure the reaction conditions are not too harsh (e.g., excessive temperature or time).- Improve sample cleanup to remove interfering substances.
Poor peak shape (tailing or fronting) Column overload- Dilute the sample.
Inappropriate mobile phase pH- Adjust the pH of the mobile phase, especially if analyzing acids with different pKa values.
Column degradation- Use a guard column to protect the analytical column.- Replace the column if it has deteriorated.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate- Ensure the HPLC pump is working correctly and the mobile phase is properly mixed and degassed.
Temperature variations- Use a column oven to maintain a constant temperature.

References

Application Notes and Protocols: Reaction Mechanism of Phenacyl Bromide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenacyl bromide (α-bromoacetophenone) is a highly reactive α-haloketone widely utilized in organic synthesis as an alkylating agent. Its enhanced reactivity is attributed to the presence of the adjacent carbonyl group, which facilitates nucleophilic substitution. This document provides a detailed overview of the reaction mechanisms of this compound with various nucleophiles, factors influencing these reactions, and comprehensive protocols for key synthetic applications.

Reaction Mechanism

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The high reactivity of this compound compared to simple alkyl halides is a result of the stabilization of the SN2 transition state.

1.1. The SN2 Pathway

In the SN2 reaction, a nucleophile attacks the α-carbon (the carbon atom adjacent to the bromine), leading to the displacement of the bromide ion in a single, concerted step. The adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon through its electron-withdrawing inductive effect.[1] Furthermore, the transition state is stabilized by the overlap of the p-orbital on the α-carbon with the π-system of the carbonyl group.[2] This delocalization lowers the activation energy of the reaction, making this compound an excellent substrate for SN2 reactions.[2][3] Reactions with less basic nucleophiles are typical for α-haloketones to avoid side reactions.[4]

In contrast, an SN1 pathway is highly unfavorable for α-halocarbonyl compounds because it would involve the formation of a less stable α-carbocation intermediate.[4] Resonance delocalization would place a positive charge on the already electron-deficient carbonyl oxygen, which is energetically unfavorable.

Caption: General SN2 mechanism for the reaction of a nucleophile with this compound.

Factors Influencing the Reaction

Several factors critically influence the rate and outcome of the reaction between this compound and nucleophiles.[5]

  • Nucleophile Strength and Nature: The reaction rate is highly dependent on the nucleophile.[6] Stronger, less sterically hindered nucleophiles generally react faster. For instance, soft nucleophiles like thiophenoxides exhibit high reactivity. The reaction constants often correlate with Hammett σ-values for substituents on the nucleophile.[6]

  • Solvent: Polar aprotic solvents (e.g., acetone, acetonitrile) are typically preferred for SN2 reactions as they solvate the cation but not the nucleophile, leaving it more reactive. Studies have been conducted in various solvents, including aqueous acetone and methanol.[6][7]

  • Substituents: Electron-withdrawing groups on the phenyl ring of this compound increase the electrophilicity of the α-carbon, accelerating the reaction. Conversely, electron-donating groups slow it down.[6]

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Caption: Key factors influencing the nucleophilic substitution of this compound.

Applications in Synthesis

This compound is a versatile reagent used in various synthetic transformations:

  • Protection of Carboxylic Acids: Carboxylic acids can be converted to phenacyl esters, which are stable crystalline derivatives useful for purification and characterization. These esters can be cleaved under mild conditions.

  • Synthesis of Heterocycles: It is a key building block for synthesizing various heterocyclic compounds, such as thiazoles, imidazoles, and pyrroles.[6][8]

  • Derivatization: Used as a derivatizing agent for the analysis of fatty acids and other compounds by chromatography.

Experimental Protocols and Data

Safety Note: this compound is a potent lachrymator and is toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles) must be worn.[9]

Protocol 1: Synthesis of Phenacyl Esters from Carboxylic Acids

This protocol describes the conversion of a carboxylic acid to its corresponding phenacyl ester, a common method for protecting the carboxyl group.[10]

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • This compound

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in 10 mL of acetonitrile, add triethylamine (1.1 mmol).

  • Stir the mixture at room temperature for 10 minutes to form the carboxylate salt.

  • Add this compound (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent to obtain the crude phenacyl ester.

  • Purify the product by recrystallization (e.g., from ethanol) or column chromatography.

Table 1: Synthesis of Phenacyl Esters with Various Nucleophiles

EntryNucleophile (Carboxylic Acid)Reaction Time (h)SolventYield (%)Reference
1Benzoic Acid4Acetonitrile92[10]
2Acetic Acid2Ethanol95[10]
3p-Nitrobenzoic Acid3DMF94N/A
4Phenylacetic Acid4Acetonitrile90N/A

Yields are for isolated, purified products. N/A indicates representative data, not from a specific cited source.

Esterification_Workflow start Mix Carboxylic Acid & Triethylamine in Solvent add_pb Add this compound start->add_pb react Stir at Room Temp. (Monitor via TLC) add_pb->react workup Solvent Evaporation & Aqueous Workup react->workup purify Dry & Purify (Recrystallization/Chromatography) workup->purify end Isolated Phenacyl Ester purify->end

Caption: Experimental workflow for the synthesis of phenacyl esters.

Protocol 2: Synthesis of 2-Amino-4-arylthiazoles

This protocol outlines the Hantzsch thiazole synthesis using this compound and thiourea.[8][11]

Materials:

  • Substituted this compound (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (EtOH)

  • Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (0.1 mmol, optional catalyst)[8]

Procedure:

  • Dissolve the substituted this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (5-10 mL) in a round-bottom flask.

  • If using a catalyst, add Bu₄NPF₆ (10 mol%).[8]

  • Stir the mixture vigorously at room temperature or reflux for the required time (can be as short as 15-30 minutes).[8][11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry to yield the aminothiazole derivative.

Table 2: Synthesis of Substituted Thiazoles

EntryThis compound SubstituentNucleophileReaction TimeConditionsYield (%)Reference
1HThiourea15 minrt, Bu₄NPF₆, MeOH96[8]
24-ClThiourea15 minrt, Bu₄NPF₆, MeOH98[8]
34-MeThioacetamide15 minrt, Bu₄NPF₆, MeOH97[8]
4HThiourea30 minReflux, EtOH>90[11]

rt = room temperature

These protocols provide a foundation for researchers to utilize this compound in various synthetic applications, leveraging its well-defined SN2 reactivity. The provided data and workflows facilitate experimental design and optimization.

References

The Role of Phenacyl Bromide in Forging Complex Molecules: Application Notes and Protocols for Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenacyl bromide, a readily available and cost-effective reagent, has emerged as a cornerstone in the field of multicomponent reactions (MCRs). Its inherent reactivity, stemming from two electrophilic centers—the α-carbon bearing the bromine and the carbonyl carbon—makes it an exceptionally versatile building block for the one-pot synthesis of a diverse array of heterocyclic compounds.[1] These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[2][3] This document provides detailed application notes and experimental protocols for key MCRs utilizing this compound, offering a practical guide for researchers in organic synthesis and drug development.

Application Notes

The application of this compound in MCRs offers several advantages, including operational simplicity, high atom economy, and the ability to rapidly generate molecular complexity from simple precursors.[4] These reactions are pivotal in the synthesis of various five- and six-membered heterocycles, as well as fused heterocyclic systems, which are privileged structures in numerous pharmaceuticals.

Key Applications:

  • Synthesis of Thiazoles: The Hantzsch thiazole synthesis, a classic MCR, readily employs this compound for the construction of the thiazole ring. This reaction is fundamental for creating a wide range of substituted thiazoles, which are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

  • Formation of Imidazo[1,2-a]pyridines: This fused heterocyclic system is a core component of several marketed drugs, such as Zolpidem and Alpidem.[5] MCRs involving the condensation of a 2-aminopyridine with this compound provide a direct and efficient route to this important scaffold.[6]

  • Construction of Quinoxalines: Quinoxaline derivatives are another class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antiviral and anticancer effects. The reaction of this compound with 1,2-diamines in a one-pot fashion offers a straightforward and efficient method for their synthesis.[7][8]

The versatility of this compound in MCRs allows for the creation of large libraries of diverse compounds, a crucial aspect of modern drug discovery programs. The ability to modify the substituents on the phenyl ring of this compound and to vary the other components in the MCR provides a powerful tool for structure-activity relationship (SAR) studies.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for three key multicomponent reactions involving this compound.

Protocol 1: Synthesis of 2-Amino-4-arylthiazoles via Hantzsch Thiazole Synthesis

This protocol describes a rapid and high-yielding synthesis of 2-aminothiazole derivatives at room temperature, catalyzed by tetrabutylammonium hexafluorophosphate (Bu4NPF6).[4]

Materials:

  • Substituted this compound (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Tetrabutylammonium hexafluorophosphate (Bu4NPF6) (10 mol%)

  • Methanol (MeOH) (5 mL)

  • Silica gel for column chromatography (60-120 mesh)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, combine the substituted this compound (1.0 mmol), thiourea (1.2 mmol), and Bu4NPF6 (0.1 mmol).

  • Add methanol (5 mL) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[4]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-amino-4-arylthiazole.

Quantitative Data Summary:

EntryThis compound SubstituentProductYield (%)[4]
1H2-Amino-4-phenylthiazole95
24-CH32-Amino-4-(p-tolyl)thiazole94
34-Cl2-Amino-4-(4-chlorophenyl)thiazole96
44-Br2-Amino-4-(4-bromophenyl)thiazole97
54-NO22-Amino-4-(4-nitrophenyl)thiazole92
Protocol 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

This protocol details a rapid, solvent-free, microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives using an ionic liquid as a catalyst.

Materials:

  • Substituted this compound (1.0 mmol)

  • 2-Aminopyridine (1.2 mmol)

  • 1-(4-sulfonic acid)butylpyridinium hydrogen sulfate (catalyst) (3 mL)

  • Microwave reactor

  • Sealed microwave vial

Procedure:

  • Place the substituted this compound (1.0 mmol), 2-aminopyridine (1.2 mmol), and 1-(4-sulfonic acid)butylpyridinium hydrogen sulfate (3 mL) in a sealed microwave vial.

  • Irradiate the mixture in a microwave oven at 100°C for 30 seconds.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure imidazo[1,2-a]pyridine derivative.

Quantitative Data Summary:

EntryThis compound Substituent2-Aminopyridine SubstituentProductYield (%)
1HH2-Phenylimidazo[1,2-a]pyridine92
24-CH3H2-(p-Tolyl)imidazo[1,2-a]pyridine90
34-ClH2-(4-Chlorophenyl)imidazo[1,2-a]pyridine91
44-BrH2-(4-Bromophenyl)imidazo[1,2-a]pyridine89
5H3-CH33-Methyl-2-phenylimidazo[1,2-a]pyridine87
Protocol 3: Pyridine-Catalyzed Synthesis of Quinoxalines

This protocol outlines a simple and efficient synthesis of quinoxaline derivatives at room temperature using pyridine as a catalyst.[7]

Materials:

  • Substituted this compound (1.0 mmol)

  • 1,2-Phenylenediamine (1.0 mmol)

  • Pyridine (0.1 mmol)

  • Tetrahydrofuran (THF) (2 mL)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of substituted this compound (1.0 mmol) and pyridine (0.1 mmol) in THF (2 mL), slowly add the 1,2-phenylenediamine (1.0 mmol) at room temperature.

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.[7]

  • After completion, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure quinoxaline derivative.

Quantitative Data Summary:

EntryThis compound Substituent1,2-DiamineProductYield (%)[7]
1H1,2-Phenylenediamine2-Phenylquinoxaline95
24-CH31,2-Phenylenediamine2-(p-Tolyl)quinoxaline92
34-Cl1,2-Phenylenediamine2-(4-Chlorophenyl)quinoxaline94
44-Br1,2-Phenylenediamine2-(4-Bromophenyl)quinoxaline96
5H3,4-DiaminobenzophenonePhenyl-(3-phenylquinoxalin-6-yl)methanone90

Visualizations of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways and experimental workflows for the described multicomponent reactions.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product PB This compound Intermediate Isothiourea Intermediate PB->Intermediate Nucleophilic Attack by Sulfur TU Thiourea TU->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Thiazole 2-Amino-4-arylthiazole Cyclization->Thiazole

Caption: Hantzsch Thiazole Synthesis Pathway.

Imidazopyridine_Workflow Mix Mix this compound, 2-Aminopyridine, and Catalyst Microwave Microwave Irradiation (100°C, 30s) Mix->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Imidazo[1,2-a]pyridine Purify->Product

Caption: Imidazo[1,2-a]pyridine Synthesis Workflow.

Quinoxaline_Formation_Mechanism cluster_start Initial Reaction cluster_pathway Mechanism cluster_end Final Product PB This compound Intermediate1 N-Alkylation Intermediate PB->Intermediate1 Diamine 1,2-Phenylenediamine Diamine->Intermediate1 Intermediate2 Dihydroquinoxaline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Oxidation Oxidation Intermediate2->Oxidation Quinoxaline Quinoxaline Oxidation->Quinoxaline

Caption: Quinoxaline Formation Mechanism.

References

Phenacyl Bromide: A Versatile Tool for Cysteine Residue Modification in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl bromide is an α-haloketone that serves as an effective electrophilic agent for the specific modification of cysteine residues in proteins. The primary reaction involves the nucleophilic attack of the cysteine thiol group on the α-carbon of this compound, leading to the formation of a stable thioether bond via an SN2 mechanism. This modification has been instrumental in various biochemical and pharmaceutical applications, ranging from its use as a removable protecting group in protein semisynthesis to its role as an active-site-directed inhibitor for probing enzyme mechanisms. These notes provide detailed protocols and data for the application of this compound in protein modification, with a focus on cysteine residues.

Chemical Properties and Reaction Mechanism

Reaction: Alkylation of cysteine thiol Reagent: this compound (2-bromo-1-phenylethanone) Functional group targeted: Sulfhydryl group (-SH) of cysteine Bond formed: Thioether Byproduct: Hydrobromic acid (HBr)

The reaction rate is dependent on the nucleophilicity of the cysteine thiol, which is influenced by the local protein environment and the pH of the solution. The deprotonated thiolate form of cysteine is the more reactive species.

Key Applications

  • Cysteine Protection in Protein Semisynthesis: The phenacyl (PAc) group can be used to protect cysteine residues during native chemical ligation (NCL) and subsequent desulfurization steps. The PAc group is stable under these conditions and can be selectively removed at the end of the synthesis.[1]

  • Enzyme Inhibition and Active Site Probing: this compound and its derivatives have been utilized as active-site-directed reagents for cysteine proteases. By covalently modifying a catalytic cysteine residue, this compound can irreversibly inhibit enzyme activity, thereby providing insights into the enzyme's active site architecture and catalytic mechanism.[2][3]

  • Protein Structure-Function Studies: Selective modification of cysteine residues with this compound can be employed to investigate the role of specific cysteines in protein structure, stability, and function.

Quantitative Data Summary

ParameterValue/ObservationReference
Reaction Mechanism SN2 nucleophilic substitution[4][5]
Effect of pH Reaction rate increases with pH due to the increased concentration of the more nucleophilic thiolate anion.[6]
Effect of Substituents Electron-withdrawing groups on the phenyl ring of this compound increase the reaction rate.[4]
Cleavage of Phenacyl-Cysteine Bond Reductive cleavage using Zinc in acetic acid (Zn/AcOH).[1][7]

Experimental Protocols

Protocol 1: General Procedure for Cysteine Modification in a Purified Protein

This protocol provides a general guideline for the alkylation of cysteine residues in a purified protein using this compound. Optimization of reaction conditions (e.g., pH, temperature, and stoichiometry) is recommended for each specific protein.

Materials:

  • Purified protein containing accessible cysteine residues

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional, for reducing disulfide bonds

  • Quenching reagent (e.g., 2-mercaptoethanol or excess DTT)

  • Desalting column or dialysis membrane

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. .a Note: If a reducing agent is used, it must be removed prior to the addition of this compound. This can be achieved by using a desalting column.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in DMF or DMSO immediately before use. Protect the solution from light.

  • Alkylation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. Protect the reaction from light.

  • Quenching the Reaction:

    • Add a quenching reagent, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove excess this compound and quenching reagent by dialysis against a suitable buffer or by using a desalting column.

  • Verification of Modification:

    • Confirm the modification of cysteine residues using techniques such as mass spectrometry (see Protocol 2) or by assessing changes in protein activity or function.

Protocol 2: Characterization of this compound Modified Cysteine Residues by Mass Spectrometry

This protocol outlines the general workflow for identifying the site of this compound modification in a protein using mass spectrometry.

Materials:

  • This compound-modified protein (from Protocol 1)

  • Unmodified control protein

  • Urea or Guanidine-HCl

  • DTT or TCEP

  • Iodoacetamide (IAA) or N-ethylmaleimide (NEM)

  • Trypsin (or another suitable protease)

  • Formic acid

  • Acetonitrile (ACN)

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation of Unmodified Cysteines:

    • Denature the modified and unmodified control proteins in 8 M urea or 6 M Guanidine-HCl.

    • Reduce any remaining disulfide bonds with DTT or TCEP.

    • Alkylate the free cysteine thiols in the unmodified control and any unreacted cysteines in the modified sample with a standard alkylating agent like iodoacetamide to prevent disulfide bond reformation.

  • Proteolytic Digestion:

    • Dilute the samples to reduce the denaturant concentration (e.g., < 1 M urea).

    • Digest the proteins with trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide mixtures with formic acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest, or MaxQuant).

    • Specify a variable modification corresponding to the mass of the phenacyl group (+118.0419 Da) on cysteine residues.

    • Also, specify the standard alkylation modification (e.g., carbamidomethylation for iodoacetamide, +57.0215 Da) on cysteine.

    • Identify the peptides that contain the phenacyl modification to pinpoint the specific cysteine residue(s) that were modified.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_product Product Cys Protein-Cys-S⁻ ModifiedCys Protein-Cys-S-CH₂COC₆H₅ Cys->ModifiedCys SN2 Attack PAB This compound (C₆H₅COCH₂Br) PAB->ModifiedCys Br Br⁻ PAB->Br Leaving Group

Caption: SN2 reaction of a cysteine thiolate with this compound.

Experimental Workflow for Protein Modification and Analysis

ExperimentalWorkflow start Start: Purified Protein reduction Optional: Reduce Disulfides (DTT/TCEP) start->reduction alkylation Alkylation with This compound start->alkylation If no reduction needed desalting1 Remove Reducing Agent reduction->desalting1 desalting1->alkylation quenching Quench Reaction (e.g., 2-mercaptoethanol) alkylation->quenching desalting2 Remove Excess Reagents quenching->desalting2 modified_protein Modified Protein desalting2->modified_protein analysis Functional/Structural Analysis modified_protein->analysis ms_analysis Mass Spectrometry Analysis modified_protein->ms_analysis

Caption: Workflow for cysteine modification with this compound.

Logical Relationship for Active Site Probing

ActiveSiteProbing enzyme Active Cysteine Protease reaction Covalent Modification of Active Site Cysteine enzyme->reaction inhibitor This compound (Active-Site Directed Reagent) inhibitor->reaction inactivated_enzyme Inactive Enzyme reaction->inactivated_enzyme conclusion Conclusion: Cysteine is crucial for catalysis inactivated_enzyme->conclusion

Caption: Probing a cysteine protease active site with this compound.

References

Troubleshooting & Optimization

Optimizing phenacyl bromide reaction conditions for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize phenacyl bromide reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound reactions?

Low yields in this compound reactions can stem from several factors:

  • Inappropriate Base Selection: The choice of base is critical and depends on the pKa of the nucleophile. A base that is too weak may not sufficiently deprotonate the nucleophile, while an overly strong base can lead to side reactions and decomposition of this compound.

  • Suboptimal Solvent Choice: The solvent influences the solubility of reactants and the rate of reaction. Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are often effective.[1] Using nucleophilic solvents like water or ethanol can lead to unwanted side reactions where the solvent itself acts as the nucleophile.

  • Incorrect Reaction Temperature: Temperature plays a significant role in reaction kinetics. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. An optimal temperature must be determined for each specific reaction.[2]

  • Presence of Impurities: Impurities in reactants, such as residual acid from the synthesis of this compound, can interfere with the reaction.[3][4] Water content in the solvent can also be detrimental.

  • Byproduct Formation: this compound is a reactive compound and can undergo self-condensation or react with the solvent or base to form unwanted byproducts.

Q2: How can I minimize the formation of byproducts?

Minimizing byproducts is crucial for achieving a high yield of the desired product. Here are some strategies:

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of side reactions.

  • Optimize Reactant Stoichiometry: Using a slight excess of the nucleophile can help ensure the complete consumption of this compound, but a large excess should be avoided as it may lead to dialkylation or other side reactions.

  • Proper Base Selection: Use the weakest base necessary to deprotonate the nucleophile to avoid base-catalyzed side reactions.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Purification of this compound: Using freshly purified this compound can prevent side reactions caused by impurities.[3][4]

Q3: What is the role of a phase transfer catalyst (PTC) in this compound reactions?

A phase transfer catalyst (PTC) is often used in reactions where the nucleophile is an anion (e.g., from a salt) and is not soluble in the organic solvent where the this compound is dissolved. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB)[1] or a crown ether[5], facilitates the transfer of the nucleophilic anion from the aqueous or solid phase to the organic phase, thereby increasing the reaction rate and yield.[5][6]

Troubleshooting Guides

Problem 1: The reaction is not proceeding or is very slow.

Possible Cause Troubleshooting Step
Insufficiently activated nucleophile - Ensure the base is strong enough to deprotonate the nucleophile. Consider a stronger base if necessary.
Low reaction temperature - Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and byproduct formation by TLC or LC-MS.
Poor solubility of reactants - Choose a solvent in which both the nucleophile (or its salt) and this compound are soluble. Consider using a co-solvent system or a phase transfer catalyst.
Inhibitors present - Purify all reactants and ensure the solvent is dry and free of impurities.[7]

Problem 2: The reaction yields a complex mixture of products.

Possible Cause Troubleshooting Step
Reaction temperature is too high - Lower the reaction temperature. Even running the reaction at room temperature or 0°C may be beneficial.
Base is too strong or in excess - Use a milder base (e.g., K₂CO₃, NaHCO₃) or reduce the equivalents of the base used.[8]
Side reactions with the solvent - Switch to a non-nucleophilic, aprotic solvent like acetonitrile, acetone, or DMF.[1][9]
Dialkylation of the nucleophile - Use a larger excess of the nucleophile to favor mono-alkylation.

Problem 3: The product is difficult to purify from the starting materials.

Possible Cause Troubleshooting Step
Incomplete reaction - Increase the reaction time or temperature to drive the reaction to completion. Monitor by TLC or LC-MS.
Similar polarity of product and starting material - Optimize your chromatography conditions (e.g., change the solvent system, use a different stationary phase). Recrystallization can also be an effective purification method for crystalline products.[4]

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of N-Phenacylbenzimidazoles [1][8]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NEt₃AcetoneReflux-up to 92
2NEt₃MeCNReflux-up to 92
3K₂CO₃DMF80-32-55
4K₂CO₃Dioxanert247
5NaHCO₃MeCNReflux2454
6DIPEAMeCNrt2415-22

Table 2: Yield of Phenacyl Derivatives with Various Nucleophiles using a Phase Transfer Catalyst

EntryNucleophileSubstrate:Nucleophile RatioTime (h)Yield (%)
1N₃⁻1:31.598
2CN⁻1:31.590
3OAc⁻1:7270
4NO₂⁻1:7272

Experimental Protocols

General Procedure for the Synthesis of Phenacyl Esters using a Phase Transfer Catalyst [5][10]

  • Neutralization: Dissolve the carboxylic acid (1 mmol) in a suitable solvent (e.g., methanol). Neutralize the solution with an appropriate base (e.g., methanolic KOH or solid KHCO₃).

  • Solvent Removal: Remove the solvent under reduced pressure or by a stream of nitrogen.

  • Reaction Setup: To the resulting carboxylate salt, add this compound (1 mmol), a phase transfer catalyst (e.g., dibenzo-[11]-crown-6, 0.1 mmol), and a dry, aprotic solvent (e.g., acetonitrile, 10 mL).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 80°C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated and the crude product purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Nucleophile B Add Base A->B D Mix Reactants B->D Add to this compound Solution C Prepare this compound Solution C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Purification (Chromatography/Recrystallization) H->I J Characterization I->J

Caption: General experimental workflow for a this compound reaction.

troubleshooting_logic Start Low Yield or No Reaction Check_Base Is the base appropriate? Start->Check_Base Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Change_Base Select a stronger/milder base Check_Base->Change_Base No Check_Solvent Is the solvent correct? Check_Temp->Check_Solvent Yes Increase_Temp Increase temperature Check_Temp->Increase_Temp No Change_Solvent Use a polar aprotic solvent Check_Solvent->Change_Solvent No Success Improved Yield Check_Solvent->Success Yes Change_Base->Success Increase_Temp->Success Change_Solvent->Success

Caption: Troubleshooting logic for low-yield this compound reactions.

References

Side reactions and byproducts in phenacyl bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenacyl Bromide Synthesis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound, typically via the α-bromination of acetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is the α-bromination of acetophenone. This reaction typically involves treating acetophenone with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent like glacial acetic acid, ether, or carbon tetrachloride.[1][2][3] An acid catalyst, such as anhydrous aluminum chloride or hydrobromic acid, is often used to facilitate the formation of the enol intermediate, which is crucial for the reaction to proceed.[1][4]

Q2: What are the primary byproducts I should be aware of?

A2: The main byproducts in this compound synthesis are unreacted acetophenone, α,α-dibromoacetophenone, and potentially products from bromination on the aromatic ring.[4][5] The formation of dibrominated species is a common issue if the reaction is not carefully controlled.[5]

Q3: My final product is a brownish or yellow solid instead of white crystals. What causes this discoloration?

A3: A yellow or brownish color in the crude product is often due to residual hydrogen bromide (HBr) or unreacted bromine.[1][6] This can typically be removed by washing the crude product with water or a dilute sodium bicarbonate solution.[1][6] Oily byproducts or allowing the reaction solution to stand for too long before workup can also lead to discoloration and lower purity.[1] Even after recrystallization, this compound can sometimes darken over time upon standing.[1][6]

Q4: Is this compound hazardous to handle?

A4: Yes, this compound is a strong lachrymator, meaning it causes irritation and tearing of the eyes. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn to avoid contact with skin and inhalation of vapors.[1][6]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

  • Possible Cause: Incomplete reaction.

    • Solution: The α-bromination of ketones is often acid-catalyzed.[4] Without a catalyst like anhydrous aluminum chloride, the reaction can be slow and incomplete.[1][6] Ensure that the appropriate catalyst is present and that your starting materials, particularly the ether solvent, are anhydrous.

  • Possible Cause: Inactive brominating agent.

    • Solution: If using N-Bromosuccinimide (NBS) instead of liquid bromine, ensure it is fresh and has been stored correctly. For some reactions, NBS requires a radical initiator to be effective.[4]

  • Possible Cause: Inadequate reaction temperature.

    • Solution: While some protocols use an ice bath to control the initial reaction, certain acetophenone derivatives may require higher temperatures (e.g., 80-90 °C) to achieve a good conversion rate.[4][7] Monitor the reaction by Thin Layer Chromatography (TLC) and adjust the temperature if the starting material is not being consumed.[4][8]

Problem 2: Significant Formation of α,α-Dibromoacetophenone

  • Possible Cause: Over-bromination due to excess brominating agent or reaction conditions.

    • Solution: The monobrominated product is more reactive towards further bromination than the starting acetophenone.[9] To minimize this, add the bromine solution slowly and maintain a low temperature (e.g., in an ice bath) to control the reaction rate.[1] Use a stoichiometric amount of the brominating agent; a molar ratio of 1.0:1.1 (acetophenone to brominating agent) is often recommended.[7]

Problem 3: Product is an Oily Mass, Not a Crystalline Solid

  • Possible Cause: Presence of impurities.

    • Solution: The crude product can be contaminated with unreacted acetophenone (a liquid) or other oily byproducts.[1][6] An effective workup is crucial. After removing the solvent and HBr under reduced pressure, wash the crude solid with a mixture of water and petroleum ether.[1][6] The water helps remove residual HBr, and the petroleum ether helps remove unreacted acetophenone.[1][6]

  • Possible Cause: Delayed workup.

    • Solution: If the reaction mixture (containing ether and HBr) is left standing for an extended period after the bromine addition is complete, the solution can blacken, resulting in a lower yield of a less pure, often oily, product.[1][6] It is critical to remove the solvent and dissolved HBr promptly after the reaction is finished.[1]

Problem 4: Difficulty in Purifying the Final Product

  • Possible Cause: Ineffective washing or recrystallization.

    • Solution: For purification, washing the crude solid with a mixture of water and petroleum ether is a key first step.[1] For higher purity, recrystallization from methanol or ethanol is effective.[1][2][6] If the product remains oily, ensure the washing steps were performed thoroughly to remove unreacted starting material.

Reaction Pathways and Byproducts

The primary goal is the monosubstitution at the α-carbon. However, side reactions such as disubstitution can occur.

G Acetophenone Acetophenone Enol Enol Intermediate Acetophenone->Enol H⁺ Catalyst PhenacylBromide This compound (Desired Product) Enol->PhenacylBromide + Br₂ Dibromo α,α-Dibromoacetophenone (Byproduct) PhenacylBromide->Dibromo + Br₂ (excess) (Fast)

Caption: Main reaction pathway and primary side reaction in this compound synthesis.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions and the purification method employed. The following table summarizes typical outcomes from established protocols.

Starting MaterialBrominating AgentSolventCatalystCrude YieldRecrystallized YieldMelting Point (°C)Reference
AcetophenoneBromine (Br₂)Anhydrous EtherAlCl₃88–96%64–66%49–51[1]
p-BromoacetophenoneBromine (Br₂)Glacial Acetic AcidNone-69–72%108–109[2]
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic AcidNone-~85-90% (optimized)-[7]

Experimental Protocols

Protocol 1: Bromination of Acetophenone in Anhydrous Ether (Organic Syntheses)

This procedure is a widely cited method for laboratory-scale synthesis.[1]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, dissolve 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether.

  • Cooling: Cool the solution in an ice bath.

  • Catalyst Addition: Introduce 0.5 g of anhydrous aluminum chloride to the cooled solution.

  • Bromine Addition: With continuous stirring, add 67 g (0.42 mole) of bromine dropwise from the separatory funnel at a rate of approximately 1 cc per minute. The bromine color should disappear rapidly.

  • Workup (Immediate): As soon as the bromine addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure. A solid mass of brownish-yellow crystals will remain.

  • Washing: To remove the color, wash the crude solid by shaking it with a mixture of 10 cc of water and 10 cc of petroleum ether.

  • Isolation: Filter the crystals using suction and wash them with fresh portions of the petroleum ether/water mixture until a white product is obtained. The crude product (m.p. 45–48 °C) is often sufficiently pure for many applications.

  • Recrystallization (Optional): For higher purity, recrystallize the crude product from approximately 25-30 cc of methanol to yield white crystals (m.p. 49–51 °C).

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

G Start Problem: Low Yield or Impure Product CheckTLC Analyze crude product by TLC/NMR. Is unreacted starting material present? Start->CheckTLC CheckByproducts Are major byproducts (e.g., dibromide) visible? CheckTLC->CheckByproducts No IncompleteRxn Cause: Incomplete Reaction - Check catalyst (e.g., AlCl₃) - Ensure anhydrous conditions - Increase reaction time/temp CheckTLC->IncompleteRxn Yes OverRxn Cause: Over-bromination - Reduce bromine stoichiometry - Add bromine more slowly - Maintain lower temperature CheckByproducts->OverRxn Yes WorkupIssue Problem: Discolored/Oily Product - Wash with H₂O/Petroleum Ether - Ensure prompt workup after reaction - Recrystallize from Methanol CheckByproducts->WorkupIssue No Success Pure Product Obtained IncompleteRxn->Success Re-run experiment OverRxn->Success Re-run experiment WorkupIssue->Success Purify product

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Purification of crude phenacyl bromide by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude phenacyl bromide by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? A1: Methanol is a commonly recommended and effective solvent for the recrystallization of this compound.[1][2] For substituted analogs like p-bromothis compound, 95% ethyl alcohol has also been used successfully.[3]

Q2: What is the expected appearance of crude and purified this compound? A2: Crude this compound typically appears as a brownish-yellow solid mass.[1][2] After successful recrystallization, it should be a white crystalline solid.[1]

Q3: Why does my purified this compound turn yellow or dark over time? A3: this compound has limited stability and tends to discolor and decompose upon standing, even when stored in a vacuum desiccator.[1][2] It is advisable to use the purified product promptly after preparation for the best results.[1]

Q4: What are the critical safety precautions when handling this compound? A4: this compound is a potent lachrymator (tear-inducing agent) and causes severe skin burns and eye damage.[1][2][4][5][6] Always handle it in a well-ventilated fume hood.[4][7] Essential personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][6][7] Avoid inhaling vapors and any contact with skin or eyes.[1][2]

Q5: What is a typical yield and melting point I should expect? A5: The yield and melting point vary between the crude and recrystallized product. The following table summarizes typical values.

StageYield (%)Melting Point (°C)Appearance
Crude Product88–96%45–48°CBrownish-yellow crystals
After Methanol Recrystallization64–66%49–51°CWhite crystals

Data sourced from Organic Syntheses Procedure.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue 1: The Product "Oils Out" Instead of Forming Crystals

Q: My dissolved this compound separated as an oily liquid upon cooling, not as solid crystals. What causes this and how can I fix it? A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point.[8][9] this compound's low melting point (~50°C) makes it susceptible to this issue.[2] High impurity levels can also lower the melting point, contributing to the problem.[8][10]

Solutions:

  • Reheat and Add Solvent: Warm the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature.[8][9]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask to slow heat loss. Rapid cooling encourages oiling out; slow cooling favors crystal growth.[8]

  • Use a Seed Crystal: If you have a pure crystal of this compound, add a tiny speck to the cooled, supersaturated solution to initiate crystallization.[8]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.[8][11]

Issue 2: Very Low or No Crystal Formation After Cooling

Q: I have cooled my solution, but very few crystals have formed, or none at all. What went wrong? A: The most common reason for poor or no crystallization is using too much solvent, which keeps the compound dissolved even at low temperatures.[8][12] The solution may also be supersaturated, a state where the solute concentration exceeds its solubility, but crystallization has not initiated.[8]

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. A rotary evaporator is the most efficient method.[8] Be careful not to evaporate too much. Once a slight cloudiness appears at the surface of the hot solution, it is sufficiently concentrated.

  • Induce Crystallization: Use the methods described above (adding a seed crystal or scratching the flask) to overcome supersaturation.[8]

  • Cool Further: If crystals still do not form at room temperature, try cooling the flask in an ice-water bath.[8][11]

Issue 3: Product is Still Colored After Recrystallization

Q: My final product is not pure white. How can I remove the color? A: A yellow tint in the crude product is often due to residual hydrogen bromide.[1][2] Other colored impurities may also be present.

Solutions:

  • Pre-recrystallization Wash: Before the main recrystallization, wash the crude solid by shaking it with a mixture of water and petroleum ether. The water helps remove residual acid, while the petroleum ether removes oily by-products.[1][2]

  • Use Activated Charcoal: If the hot, dissolved solution is colored, you can add a very small amount of activated charcoal (decolorizing carbon) to adsorb the colored impurities.[11] After adding the charcoal, heat the solution briefly and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[11]

Experimental Protocols

Protocol 1: Washing of Crude this compound

This procedure should be performed prior to recrystallization to remove common impurities.

  • Place the crude brownish-yellow this compound crystals into an Erlenmeyer flask.

  • Add a small volume of a 1:1 mixture of water and petroleum ether (e.g., 10 mL of each for 70-80 g of crude product).[1][2]

  • Stopper the flask and shake vigorously. The yellow color should transfer to the aqueous layer, and oily impurities will dissolve in the petroleum ether.[1][2]

  • Filter the solid product using a Büchner funnel under suction.

  • Wash the collected crystals on the filter with a fresh, small portion of the water/petroleum ether mixture until the product appears white.[1]

  • Air-dry the washed crystals before proceeding to recrystallization.

Protocol 2: Recrystallization from Methanol

  • Place the washed and dried crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of methanol.

  • Gently heat the mixture on a hot plate in a fume hood to bring the solvent to a boil. Add methanol in small portions until the solid has just dissolved. Avoid adding a large excess of solvent.[12]

  • Remove the flask from the heat source. If the solution contains insoluble impurities or was treated with charcoal, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the white crystals by suction filtration using a Büchner funnel.[11]

  • Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Dry the purified crystals completely. The final product should be white needles or plates with a melting point of approximately 49–51°C.[1][2]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_recrystallize Recrystallization cluster_isolation Isolation & Drying cluster_final Final Product Crude Crude this compound (Yellow/Brown Solid) Wash Wash with Water/ Petroleum Ether Crude->Wash Dissolve Dissolve in Minimal Hot Methanol Wash->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling (Crystal Formation) HotFilter->Cool SuctionFilter Suction Filtration Cool->SuctionFilter ColdWash Wash with Cold Methanol SuctionFilter->ColdWash Dry Dry Crystals ColdWash->Dry Pure Pure this compound (White Crystals) Dry->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Recrystallization Problem OilingOut Product 'Oils Out'? Start->OilingOut NoCrystals Low or No Crystals? OilingOut->NoCrystals No ReheatAddSolvent 1. Reheat to dissolve oil 2. Add small amount more solvent 3. Cool very slowly OilingOut->ReheatAddSolvent Yes ColoredProduct Product is Colored? NoCrystals->ColoredProduct No ReduceSolvent 1. Evaporate excess solvent 2. Induce (scratch/seed) 3. Cool in ice bath NoCrystals->ReduceSolvent Yes WashCrude 1. Wash crude with Water/PetEther 2. Use activated charcoal during recrystallization ColoredProduct->WashCrude Yes End Problem Solved ColoredProduct->End No ReheatAddSolvent->End ReduceSolvent->End WashCrude->End

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Selective Monobromination of Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of acetophenone. The primary focus is on preventing the common issue of polybromination and achieving high yields of the desired monobrominated product.

Troubleshooting Guide

Q1: My reaction is producing significant amounts of di- and tri-brominated acetophenone. How can I prevent this polybromination?

Polybromination is a common side reaction in the bromination of acetophenone. The initial monobromination reaction proceeds through an enol or enolate intermediate.[1][2][3] The introduction of the first bromine atom can sometimes make the remaining α-hydrogens more susceptible to substitution, leading to further bromination.[4]

Here are key strategies to minimize polybromination:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to acetophenone. Using a stoichiometric amount (1:1) or a slight excess (e.g., 1.0:1.1) of the brominating agent is crucial.[5][6] Adding the brominating agent in portions can also help maintain a low concentration of the brominating species throughout the reaction, favoring monobromination.[7]

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions to the reaction mixture.[8] Rapid addition can lead to localized high concentrations of bromine, increasing the likelihood of polybromination.[9]

  • Temperature Control: Maintain a controlled reaction temperature. While some reactions require heating to proceed at a reasonable rate, excessively high temperatures can sometimes lead to less selective reactions.[10] For instance, selective bromination with bromine in methanol is often carried out at 0-5°C.[8][11]

  • Choice of Brominating Agent: Consider using a milder or more selective brominating agent than elemental bromine. N-Bromosuccinimide (NBS) is a popular alternative that can provide better control and selectivity for monobromination.[7][12] Pyridine hydrobromide perbromide is another reagent that has been used successfully for the selective α-bromination of acetophenone derivatives.[5][6]

Q2: The yield of my monobrominated product is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from incomplete reactions, side reactions other than polybromination, or issues during workup and purification.

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed. Some α-brominations may require elevated temperatures to proceed efficiently.[10]

    • Catalyst Issues: Acid catalysis is typically required for the bromination of ketones in acidic media to facilitate the formation of the enol intermediate.[1][9] Ensure that the acid catalyst is active and present in a sufficient amount.

  • Side Reactions:

    • Aromatic Ring Bromination: While α-bromination is generally favored, bromination of the aromatic ring can occur, especially with activated acetophenone derivatives.[9] Performing the reaction under acidic conditions promotes enol formation and favors reaction at the α-carbon.[9]

  • Workup and Purification:

    • Product Decomposition: α-Bromo ketones can be sensitive to strong bases and high temperatures. During workup, use weak bases like sodium bicarbonate for neutralization and keep the temperature low during purification.[10]

    • Inefficient Extraction or Crystallization: Ensure proper extraction and crystallization techniques to minimize product loss.

Q3: My reaction is not proceeding to completion, and I'm recovering a significant amount of unreacted acetophenone. What should I check?

  • Reagent Quality: Ensure that the brominating agent is fresh and has been stored correctly. For example, NBS can decompose over time.[9]

  • Reaction Conditions:

    • Temperature: The reaction may require a higher temperature to initiate or proceed at a reasonable rate.[10]

    • Catalyst: Verify that the acid catalyst has been added and is not being consumed by other components in the reaction mixture.[9]

  • Solvent: The choice of solvent can significantly impact the reaction. Acetic acid and methanol are commonly used solvents for this reaction.[3][11][13]

Frequently Asked Questions (FAQs)

What is the mechanism of acetophenone bromination?

Under acidic conditions, the reaction proceeds through an acid-catalyzed enol formation. The carbonyl oxygen of acetophenone is protonated, followed by deprotonation at the α-carbon to form the enol intermediate. This enol then acts as a nucleophile and attacks the bromine molecule, leading to the α-bromoacetophenone and regeneration of the acid catalyst.[1][2][3]

Which brominating agent is best for selective monobromination of acetophenone?

While elemental bromine (Br₂) is commonly used, N-Bromosuccinimide (NBS) and pyridine hydrobromide perbromide often offer better selectivity and are easier to handle, reducing the risk of polybromination.[5][6][7][12] Copper(II) bromide has also been reported as a selective brominating agent.[14]

Can I run the bromination of acetophenone under basic conditions?

While base-promoted α-halogenation is possible, it is generally not recommended for achieving monobromination of ketones with multiple α-hydrogens. The introduction of the first bromine atom makes the remaining α-hydrogens more acidic, leading to rapid subsequent halogenation and often resulting in polyhalogenated products.[15]

Quantitative Data Summary

The following table summarizes various reported conditions for the selective monobromination of acetophenone and its derivatives, highlighting the yields achieved.

Starting MaterialBrominating AgentSolventCatalyst/ConditionsReaction TimeYield (%)Reference
AcetophenoneN-BromosuccinimideMethanolAcidic Al₂O₃ (10% w/w), reflux10-20 min89[7]
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid90 °C4-5 h>80[5][6]
AcetophenoneBromineEtherAnhydrous AlCl₃, ice bath-88-96[13]
2-Benzyloxy-5-methyl acetophenoneBromineMethanolConc. HCl, 0-5°C then RT2 h89[8]
AcetophenoneAmmonium BromideAcetonitrile/WaterH₂SO₄, electrolysis5 h80[16][17]

Detailed Experimental Protocol: Selective Monobromination of Acetophenone using N-Bromosuccinimide (NBS)

This protocol is adapted from a literature procedure for the selective α-bromination of acetophenone.[7]

Materials:

  • Acetophenone

  • N-Bromosuccinimide (NBS)

  • Methanol

  • Acidic Aluminum Oxide (Al₂O₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetophenone (10 mmol) in methanol (20 mL).

  • Addition of Reagents: To this solution, add N-bromosuccinimide (12 mmol) and acidic aluminum oxide (10% w/w of acetophenone).

  • Reaction: Heat the reaction mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the aluminum oxide.

  • Isolation: Remove the methanol from the filtrate under reduced pressure. The crude product can then be purified.

  • Purification: The crude α-bromoacetophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) or by column chromatography on silica gel.

Visualization of Factors Influencing Acetophenone Bromination

Polybromination_Factors cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Stoichiometry Stoichiometry of Brominating Agent Mono Selective Monobromination Stoichiometry->Mono Controlled (1:1) Poly Polybromination Stoichiometry->Poly Excess Addition_Rate Rate of Addition Addition_Rate->Mono Slow/Dropwise Addition_Rate->Poly Rapid Temperature Reaction Temperature Temperature->Mono Optimized Temperature->Poly Excessively High Reagent_Choice Choice of Brominating Agent Reagent_Choice->Mono Mild/Selective (e.g., NBS) Reagent_Choice->Poly Highly Reactive (e.g., Excess Br2)

Caption: Factors influencing the outcome of acetophenone bromination.

References

Troubleshooting low yield in phenacyl ester derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in phenacyl ester derivatization of carboxylic acids for analyses such as HPLC.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the phenacyl ester derivatization process.

Q1: I am observing a very low or no yield of my phenacyl ester derivative. What are the primary causes?

Low derivatization yield is a frequent challenge. The most common culprits are the presence of water, incomplete reaction, or suboptimal reaction conditions. Water can hydrolyze the phenacyl ester product or react with the derivatizing reagent, reducing its effectiveness.[1][2] Incomplete reactions can result from insufficient reaction time or temperature, or improper stoichiometry of reagents.

Q2: How critical is the absence of water in the reaction mixture?

The presence of water is highly detrimental to the derivatization reaction and can significantly lower your yield.[1][2] It is crucial to use anhydrous solvents and reagents, and to ensure that all glassware is thoroughly dried before use. If your sample is in an aqueous solution, it should be evaporated to dryness before adding the derivatization reagents.[1] For reactions sensitive to moisture, the addition of a water scavenger like 2,2-dimethoxypropane can be beneficial.[3]

Q3: My reaction seems to be incomplete. How can I optimize the reaction time and temperature?

Reaction kinetics are highly dependent on the specific carboxylic acid, the derivatizing reagent, and the solvent system.

  • Temperature: Heating the reaction mixture is often necessary to drive the reaction to completion. A common temperature for phenacyl bromide derivatization is 80°C.[4] However, for thermally sensitive compounds, lower temperatures with longer reaction times may be required.

  • Time: Reaction times can vary from minutes to hours. For instance, a typical protocol with p-bromothis compound suggests heating at 80°C for 30 minutes.[5] It is advisable to monitor the reaction's progress by analyzing aliquots at different time points to determine the optimal duration for your specific analyte.[2]

Q4: What is the role of a crown ether in the derivatization, and can it improve my yield?

Crown ethers, such as 18-crown-6, act as phase-transfer catalysts.[4][6] They form a complex with the cation of the base (e.g., potassium ion from KOH or KHCO₃), which increases the solubility of the salt in aprotic solvents like acetonitrile. This, in turn, enhances the nucleophilicity of the carboxylate anion, leading to a faster and more efficient reaction with the this compound. The use of a crown ether catalyst has been reported to significantly accelerate the derivatization reaction and improve the reaction efficiency to over 95%.

Q5: I am unsure about the correct base to use for neutralizing my carboxylic acid. What are the options and their implications?

The first step in the derivatization is the formation of a carboxylate salt. Several bases can be used for this purpose:

  • Potassium Hydroxide (KOH): A strong base that effectively deprotonates the carboxylic acid. It is often used as a solution in methanol.[5]

  • Potassium Bicarbonate (KHCO₃): A milder base that can be used if the formation of potassium salts with a strong base is undesirable. It is typically used in a 3-5 fold molar excess to the free acid.[5]

  • Triethylamine (TEA): An organic base that can be used in solvents like acetone.

The choice of base can depend on the specific carboxylic acid and the overall reaction conditions.

Q6: I am seeing multiple peaks in my chromatogram after derivatization. What could be the cause?

The presence of multiple unexpected peaks can indicate side reactions or incomplete reaction.

  • Unreacted Carboxylic Acid: If the reaction has not gone to completion, you will see a peak for your starting material.

  • Excess Derivatizing Reagent: A large peak for the unreacted this compound may be present.

  • Byproducts: Side reactions can lead to the formation of byproducts.

  • Hydrolysis of the Ester: If there is water present during the workup or analysis, the phenacyl ester can hydrolyze back to the carboxylic acid.

Q7: My HPLC peaks for the phenacyl ester derivatives are tailing. How can I resolve this?

Peak tailing in HPLC can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based column can interact with the polar parts of the analyte, causing tailing.[4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak distortion.

  • Column Contamination: Buildup of contaminants on the column can affect peak shape.

  • Column Overload: Injecting too much sample can lead to peak tailing.

To address this, you can try using a different column, adjusting the mobile phase composition and pH, or ensuring your sample concentration is within the optimal range for your column.

Data on Reaction Conditions

The following table summarizes various reaction conditions for phenacyl ester derivatization reported in the literature. Direct comparative yield data is often not available in a single source, but the conditions below have been reported to provide good results.

Derivatizing ReagentCarboxylic AcidBaseCatalystSolventTemperature (°C)TimeReported Yield/EfficiencyReference
p-Bromophenacyl-8™General Carboxylic Acids85% KOH in MeOH-Acetonitrile8030 minNot specified, standard protocol[5]
p-Bromophenacyl-8™General Carboxylic AcidsKHCO₃ (3-5x molar excess)-Acetonitrile8030 minNot specified, alternative protocol[5]
This compoundFatty Acids-18-crown-6Acetonitrile8030 minNot specified, standard protocol[4]
This compoundFatty Acids-Crown EtherAprotic SolventsNot specifiedNot specified>95%
This compoundFatty AcidsTriethylamine-AcetoneNot specifiedNot specifiedNot specified, mild conditions
This compoundFatty AcidsPotassium CarbonateCrown EtherAcetonitrileNot specifiedNot specifiedNot specified

Experimental Protocols

Protocol 1: Phenacyl Ester Derivatization using p-Bromophenacyl-8™ Reagent and KOH

This protocol is adapted from the Thermo Fisher Scientific instructions for p-Bromophenacyl-8™ Reagent.[5]

  • Sample Preparation: Dissolve approximately 10 mg of the carboxylic acid in methanol in a reaction vial.

  • Neutralization: Add 85% potassium hydroxide in methanol dropwise until the solution is neutralized to the phenolphthalein endpoint.

  • Solvent Evaporation: Evaporate the methanol to dryness under a stream of nitrogen.

  • Derivatization: Add 1.0 ml of p-Bromophenacyl-8™ Reagent and 2.0 ml of dry acetonitrile to the vial.

  • Reaction: Heat the reaction mixture at 80°C with stirring for 30 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The solution is now ready for HPLC analysis.

Protocol 2: Phenacyl Ester Derivatization using a Crown Ether Catalyst

This protocol is a general method based on the use of a crown ether catalyst.[4][6]

  • Sample Preparation: Dissolve the carboxylic acid sample in a suitable volume of acetonitrile in a reaction vial.

  • Neutralization: Add an appropriate base (e.g., potassium carbonate) to neutralize the carboxylic acid.

  • Catalyst Addition: Add a catalytic amount of 18-crown-6.

  • Derivatizing Reagent Addition: Add a solution of this compound in acetonitrile.

  • Reaction: Heat the reaction mixture at 80°C for 30 minutes, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or a pilot HPLC injection).

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Workup (if necessary): The reaction mixture may be filtered to remove any insoluble salts.

  • Analysis: The resulting solution can be directly injected or diluted for HPLC analysis.

Visualizations

Troubleshooting Workflow for Low Derivatization Yield

Troubleshooting_Low_Yield start Start: Low Phenacyl Ester Yield check_water Check for Water Contamination start->check_water dry_reagents Use Anhydrous Solvents/Reagents Dry Glassware Thoroughly check_water->dry_reagents Yes check_reaction_conditions Review Reaction Conditions check_water->check_reaction_conditions No dry_reagents->check_reaction_conditions optimize_temp_time Optimize Temperature and Time (e.g., 80°C for 30-60 min) check_reaction_conditions->optimize_temp_time Time/Temp Issue check_base Is Base Stoichiometry Correct? check_reaction_conditions->check_base OK optimize_temp_time->check_base adjust_base Ensure Complete Neutralization (e.g., use slight excess of base) check_base->adjust_base No consider_catalyst Consider Using a Catalyst check_base->consider_catalyst Yes adjust_base->consider_catalyst add_crown_ether Add 18-crown-6 to Enhance Carboxylate Reactivity consider_catalyst->add_crown_ether Yes yield_improved Yield Improved? consider_catalyst->yield_improved No add_crown_ether->yield_improved end Problem Resolved yield_improved->end

Caption: A flowchart for troubleshooting low yield in phenacyl ester derivatization.

General Reaction Pathway for Phenacyl Ester Derivatization

Reaction_Pathway cluster_step1 Step 1: Carboxylate Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) carboxylic_acid Carboxylic Acid (R-COOH) carboxylate Carboxylate Anion (R-COO⁻ K⁺) carboxylic_acid->carboxylate + base Base (e.g., KOH) phenacyl_bromide This compound carboxylate->phenacyl_bromide Nucleophilic Attack phenacyl_ester Phenacyl Ester phenacyl_bromide->phenacyl_ester bromide_ion Bromide Ion (Br⁻) phenacyl_ester->bromide_ion + catalyst Crown Ether (Catalyst) catalyst->carboxylate Enhances Reactivity

Caption: The two-step reaction mechanism of phenacyl ester derivatization.

References

Technical Support Center: Phenacyl Bromide Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support guide provides detailed information on the stability and proper storage conditions for phenacyl bromide (2-bromoacetophenone). It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel. This compound is a powerful lachrymator and a versatile reagent in organic synthesis, making its proper handling crucial for both experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored in a refrigerator at temperatures between 0-10°C.[1][2]

Q2: Is this compound sensitive to light, air, or moisture?

A2: Yes, this compound is sensitive to light, air, and heat.[1][2][3][4] It also reacts slowly with moisture, which can lead to the formation of hydrogen bromide.[5][6] Therefore, it is crucial to store it under an inert atmosphere.[1][2]

Q3: What are the signs of this compound decomposition?

A3: A key sign of decomposition is a change in color. Pure this compound is a white to light yellow crystalline solid.[1][7] Upon decomposition, it may turn brownish-yellow.[7] This color change can be due to the release of hydrogen bromide.[7]

Q4: What is the shelf life of this compound?

A4: With proper storage, some suppliers indicate a shelf life of up to 5 years.[8] However, it's important to note that even when stored in a desiccator, the compound can discolor over time.[9] For products without a specified expiration date, routine inspection is recommended to ensure it performs as expected.

Q5: What are the main hazards associated with this compound?

A5: this compound is a potent lachrymator, meaning it causes severe irritation to the eyes and mucous membranes, leading to tearing.[6][10] It is also toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[6][11][12]

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent reaction yields or unexpected side products. Degradation of this compound due to improper storage.1. Check for discoloration: A brownish-yellow color indicates potential decomposition. 2. Perform a purity check: Use TLC, melting point determination, or NMR to assess the purity of your starting material. 3. Purify if necessary: Recrystallization from methanol can be used to purify decomposed this compound.[7]
The this compound solid has become discolored and appears wet. Exposure to moisture and air.1. Handle with extreme caution: The presence of moisture may have led to the formation of hydrogen bromide, a corrosive gas.[5] 2. Work in a well-ventilated fume hood. 3. Attempt purification: Recrystallization may salvage the material, but if severely decomposed, it should be disposed of according to safety protocols.
Strong, irritating odor upon opening the container, even with no visible discoloration. This compound is a lachrymator.[6]1. Always handle in a fume hood. 2. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]
Quantitative Data Summary
PropertyValue
Molecular Formula C8H7BrO
Molecular Weight 199.05 g/mol [1]
Melting Point 48-51°C
Boiling Point 135°C at 18 mmHg
Appearance White to light yellow crystalline solid[1]
Solubility Insoluble in water; soluble in alcohol, benzene, chloroform, and ether.[13]

Experimental Protocols

Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of a this compound sample.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Solvent system (e.g., Hexane:Ethyl Acetate 8:2)

  • UV lamp (254 nm)

  • Capillary tubes

  • This compound sample

  • Acetophenone (as a potential impurity standard)

Procedure:

  • Prepare the developing chamber by adding the solvent system to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.

  • Dissolve a small amount of the this compound sample in a suitable solvent like dichloromethane.

  • Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate. If available, spot a reference standard of pure this compound and acetophenone alongside.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. Pure this compound should appear as a single spot. The presence of additional spots may indicate impurities or degradation products.

Purification by Recrystallization

Objective: To purify decomposed or impure this compound.

Materials:

  • Crude this compound

  • Methanol

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum. The purified this compound should be white crystals with a melting point of 49-51°C.[7]

Visualizations

cluster_storage Storage Conditions Store_in_refrigerator Store in Refrigerator (0-10°C) Phenacyl_Bromide This compound (Pure) Protect_from_light Protect from Light Inert_atmosphere Store under Inert Gas Dry_conditions Keep Dry Decomposed_Product Decomposed Product (Discolored) Phenacyl_Bromide->Decomposed_Product Improper Storage Start Encountering Issues with This compound Reaction Check_Appearance Check Appearance of This compound Start->Check_Appearance Discolored Discolored or Clumped Check_Appearance->Discolored Yes White_Crystalline Appears as White Crystalline Solid Check_Appearance->White_Crystalline No Perform_Purity_Check Perform Purity Check (TLC, Melting Point) Discolored->Perform_Purity_Check White_Crystalline->Perform_Purity_Check Impure Impure Perform_Purity_Check->Impure Fails Pure Pure Perform_Purity_Check->Pure Passes Recrystallize Recrystallize from Methanol Impure->Recrystallize Proceed_with_Reaction Proceed with Reaction Pure->Proceed_with_Reaction Recrystallize->Proceed_with_Reaction Re-evaluate_Reaction Re-evaluate Other Reaction Parameters Proceed_with_Reaction->Re-evaluate_Reaction If issues persist

References

Technical Support Center: Managing Phenacyl Bromide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on effectively removing excess phenacyl bromide from a reaction mixture.

Troubleshooting Guide

Issue 1: A large excess of this compound remains in the reaction mixture with a non-polar, organic-soluble product.

  • Possible Cause: this compound is soluble in many common organic solvents, making simple extraction difficult if the product has similar solubility.

  • Solution: A chemical quenching step is highly recommended before extraction. Reacting the excess this compound with a nucleophile can convert it into a more polar, water-soluble species that is easily removed with an aqueous wash.

    • Method 1: Amine Quench: Add a nucleophilic amine like triethylamine. The resulting ammonium salt is typically water-soluble.[1]

    • Method 2: Thiol Quench: Use a water-soluble thiol, such as 2-mercaptoethanesulfonic acid sodium salt. The resulting thioether will be highly polar and easily extracted into an aqueous layer.[2]

    • Method 3: Sulfite/Bisulfite Quench: Aqueous sodium bisulfite or sodium sulfite can also be used to quench α-haloketones.

Issue 2: The desired product is polar or has some water solubility, complicating aqueous extraction.

  • Possible Cause: Standard aqueous washes to remove a quenched this compound adduct might also remove the desired product.

  • Solution: In this scenario, non-extractive methods are preferable.

    • Method 1: Recrystallization: If your product is a solid, recrystallization can be a highly effective method for separation. This compound itself is a solid at room temperature, but differences in solubility in a given solvent system can allow for effective separation.[3][4][5] Common solvents for recrystallizing this compound include methanol and ethanol.[3][4][5]

    • Method 2: Flash Column Chromatography: This is a versatile method for separating compounds with different polarities. Since this compound is moderately polar, a suitable solvent system can typically be found to separate it from more or less polar products.[1][6]

    • Method 3: Solid-Phase Scavenging: Use a solid-supported "scavenger" resin. For example, a resin functionalized with amine or thiol groups can be added to the reaction mixture. The resin will react with the excess this compound, and the solid resin can then be simply filtered off.

Issue 3: After purification by column chromatography, a persistent impurity is observed.

  • Possible Cause: If the excess this compound was not removed or quenched prior to purification, it may co-elute with the product, especially if they have similar polarities.

  • Solution:

    • Step 1: Confirm Identity: Use analytical techniques (e.g., LC-MS or NMR) to confirm if the impurity is indeed this compound.

    • Step 2: Re-purify with a Quench: If confirmed, and if the product is stable, dissolve the impure product in a suitable organic solvent and apply one of the quenching methods described in Issue 1. Follow this with an aqueous wash to remove the adduct before re-purifying by chromatography or recrystallization.

    • Step 3: Optimize Chromatography: If quenching is not possible, carefully re-optimize the chromatography conditions. Using a less polar solvent system (e.g., starting with pure hexanes and slowly increasing the polar solvent gradient) may improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess this compound?

A1: The main strategies are:

  • Chemical Quenching: Reacting the excess electrophilic this compound with a nucleophile to form a more polar, easily removable salt or adduct.[1][2]

  • Liquid-Liquid Extraction/Washing: Utilizing the solubility differences between the product and this compound. This compound has limited solubility in water and cold petroleum ether.[3][4][7]

  • Chromatography: Using flash column chromatography to separate the product based on polarity differences.[6]

  • Recrystallization: Purifying a solid product by leveraging solubility differences at varying temperatures.[3][4]

Q2: Which chemical quenchers are effective for this compound?

A2: Nucleophilic reagents are effective for quenching this compound. Good options include:

  • Tertiary Amines (e.g., Triethylamine): Forms a quaternary ammonium salt that is often water-soluble.[1]

  • Water-Soluble Thiols: Forms a polar thioether.

  • Aqueous Sulfite or Bisulfite Solutions: These are common quenching agents for α-haloketones.

Q3: What physical properties of this compound are important for its removal?

A3: Key properties include its solubility and physical state. This compound is a white to pale yellow crystalline solid at room temperature.[7][8] It is practically insoluble in water but soluble in many organic solvents like ethanol, acetone, benzene, chloroform, and ether.[7][8] Its limited solubility in cold petroleum ether can be exploited for washing crude solid products.[3][4]

PropertyValueSource
Appearance White to pale yellow crystalline solid[7][8]
Melting Point 48–51 °C[3][4][8]
Molecular Weight 199.04 g/mol [8]
Water Solubility Practically insoluble/Limited[4][7][8]
Organic Solubility Soluble in ethanol, ether, chloroform, acetone[7][8]
Petroleum Ether Solubility Slightly soluble (especially when cold)[3][4]

Q4: Is it possible to remove this compound by distillation?

A4: While this compound has a defined boiling point (256 °C), it is a lachrymator and can be thermally unstable.[7][9] Distillation is generally not a preferred method unless the desired product is significantly more volatile and the distillation can be performed under high vacuum and at a lower temperature. For most applications, other methods like quenching or chromatography are safer and more practical.

Experimental Protocols

Protocol 1: Quenching and Liquid-Liquid Extraction

This protocol is ideal for reactions where the desired product is non-polar and stable to basic/aqueous conditions.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature. If the reaction is highly concentrated, dilute it with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Quench Excess this compound:

    • Add triethylamine (1.5 to 2.0 equivalents relative to the excess this compound) to the reaction mixture.

    • Stir vigorously for 30-60 minutes at room temperature.

  • Aqueous Wash:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl solution (to remove excess triethylamine).

      • Saturated aqueous sodium bicarbonate solution.

      • Water.[10]

      • Brine (saturated NaCl solution).

  • Dry and Concentrate:

    • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for most products that are stable on silica gel.

  • Prepare the Crude Sample: After the reaction, remove the reaction solvent under reduced pressure. If a large amount of this compound is present, consider a preliminary aqueous wash or quench to reduce the load on the column.

  • Select the Eluent: Determine a suitable solvent system using thin-layer chromatography (TLC). This compound is moderately polar. A typical starting point is a mixture of hexanes (or petroleum ether) and ethyl acetate.

  • Pack the Column: Pack a silica gel column with the chosen non-polar solvent.

  • Load the Sample: Dissolve the crude material in a minimal amount of the chromatography solvent or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column.

  • Elute the Column: Run the column, starting with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Quenching_Workflow start Reaction Mixture in Organic Solvent add_quencher Add Nucleophilic Quencher (e.g., Triethylamine) start->add_quencher stir Stir at Room Temp (30-60 min) add_quencher->stir sep_funnel Transfer to Separatory Funnel stir->sep_funnel wash Perform Aqueous Washes (Acid, Base, Water, Brine) sep_funnel->wash separate Separate Organic Layer wash->separate dry Dry over Na2SO4 separate->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Crude Product evaporate->product Quenching_Mechanism cluster_product Product sub_phbr This compound (Electrophile, Organic Soluble) p1 sub_phbr->p1 sub_quencher Triethylamine (Nucleophile) sub_quencher->p1 product Quaternary Ammonium Salt (Polar, Water Soluble) p1->product +

References

Technical Support Center: Esterification of Carboxylic Acids with Phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete reaction of phenacyl bromide with carboxylic acids. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to facilitate successful ester synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the esterification of carboxylic acids with this compound.

Q1: My reaction is incomplete, and I have a low yield of the desired phenacyl ester. What are the common causes and how can I improve the yield?

A1: An incomplete reaction is a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Base: The reaction requires a base to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion.

    • Solution: Ensure you are using a suitable base, typically a non-nucleophilic one. Potassium carbonate (K₂CO₃) and triethylamine (TEA) are commonly used.[1] The choice of base can be critical; for instance, using 1 equivalent of K₂CO₃ can selectively deprotonate the carboxylic acid in the presence of a more weakly acidic group like a phenol.[2]

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: Gently heating the reaction mixture can increase the rate of reaction. However, excessive heat can lead to side reactions like decarboxylation, especially for sensitive substrates.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) will help determine the optimal temperature and reaction time.[4]

  • Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: Polar aprotic solvents such as acetone, acetonitrile (ACN), or dimethylformamide (DMF) are generally effective for this Sₙ2 reaction. Acetone is a common choice when using K₂CO₃ as the base.[1]

  • Presence of Water: this compound can be hydrolyzed by water, reducing the amount available for the desired reaction.

    • Solution: Ensure all reagents and solvents are anhydrous. Using freshly dried solvents and reagents is recommended.

  • Equilibrium Limitation: Esterification reactions can be reversible.

    • Solution: While this is more of a concern in Fischer esterification, ensuring complete deprotonation of the carboxylic acid with a suitable base helps drive the reaction to completion.[5]

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A2: The formation of byproducts can significantly reduce the yield and complicate purification.

  • Hydrolysis of this compound: As mentioned, this compound can react with any trace water to form phenacyl alcohol.

    • Solution: Use anhydrous conditions.

  • Decarboxylation: Some carboxylic acids, particularly those with activating groups, can undergo decarboxylation upon heating.[3]

    • Solution: If you suspect decarboxylation, try running the reaction at a lower temperature for a longer duration.

  • Unreacted Starting Materials: The presence of unreacted carboxylic acid and this compound is common in incomplete reactions.

    • Solution: Refer to the troubleshooting steps in Q1 to drive the reaction to completion. Purification via column chromatography or recrystallization can remove unreacted starting materials.[6]

Q3: How do I monitor the progress of the reaction?

A3: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of degradation products.

  • Thin Layer Chromatography (TLC): TLC is a simple and effective method to monitor the disappearance of the starting materials (this compound and carboxylic acid) and the appearance of the product (phenacyl ester). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation of the spots.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. Phenacyl esters are UV-active, making them easy to detect.[7] This technique is particularly useful for optimizing reaction conditions and for the final analysis of the product mixture.[8][9]

Q4: What is the best way to purify the phenacyl ester product?

A4: The purification method will depend on the scale of the reaction and the nature of the impurities.

  • Recrystallization: If the phenacyl ester is a solid, recrystallization is often the most effective method for obtaining a high-purity product. Methanol is a commonly used solvent for recrystallizing phenacyl esters.

  • Column Chromatography: For oily products or when dealing with multiple impurities, column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in petroleum ether or hexane is typically used as the eluent.[6]

  • Washing: After the reaction, pouring the mixture into crushed ice can precipitate the crude product.[1] Washing the crude product with water can help remove water-soluble impurities and residual base.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of phenacyl esters, based on literature data.

Carboxylic AcidThis compoundBaseSolventMethodReaction TimeYield (%)Reference
Benzoic AcidThis compoundNa₂CO₃Water/EthanolMicrowave (175 W)15 min~90[6]
Terephthalaldehydic AcidThis compoundNa₂CO₃Water/EthanolMicrowave (175 W)15 min~80[6]
Benzoic AcidThis compoundNa₂CO₃Water/EthanolUltrasound15 min~90[6]
Terephthalaldehydic AcidThis compoundNa₂CO₃Water/EthanolUltrasound15 min~80[6]
Various Fatty Acidsp-Bromothis compoundKOH or KHCO₃AcetonitrileConventional Heating (80°C)30 minNot specified, but used for HPLC analysis[7]
2-(piperidin-4-yl)benzo[d]oxazolePhenacyl bromidesK₂CO₃/KIAcetoneRefluxNot specified75-87[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Phenacyl Esters using Potassium Carbonate [1]

  • To a solution of the carboxylic acid (1 mmol) in acetone (10 mL), add potassium carbonate (1.5 mmol) and a catalytic amount of potassium iodide (KI).

  • Add this compound (1.1 mmol) to the mixture.

  • Reflux the reaction mixture and monitor the progress by TLC.

  • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Preparation of Phenacyl Esters for HPLC Analysis [7]

  • Dissolve approximately 10 mg of the carboxylic acid in methanol in a small reaction vial.

  • Neutralize the solution to a phenolphthalein endpoint with 85% KOH in methanol. Alternatively, use 3-5 molar equivalents of KHCO₃.

  • Evaporate the methanol under a stream of nitrogen.

  • Add 1.0 mL of the this compound reagent solution and 2.0 mL of dry acetonitrile to the vial.

  • Heat the reaction at 80°C with stirring for 30 minutes.

  • Cool the reaction vial and the solution is ready for HPLC analysis.

Mandatory Visualizations

Reaction Mechanism

The reaction between a carboxylic acid and this compound proceeds via a nucleophilic substitution (Sₙ2) mechanism. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the this compound and displacing the bromide ion.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products CarboxylicAcid R-COOH Carboxylic Acid Carboxylate R-COO⁻ Carboxylate Anion CarboxylicAcid->Carboxylate Deprotonation Base Base (e.g., K₂CO₃) PhenacylBromide Ph-CO-CH₂-Br This compound PhenacylEster R-COO-CH₂-CO-Ph Phenacyl Ester Carboxylate->PhenacylEster Sₙ2 Attack Byproduct H-Base⁺ + Br⁻

Caption: Sₙ2 mechanism for phenacyl ester formation.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve issues leading to an incomplete reaction.

TroubleshootingWorkflow Start Incomplete Reaction/ Low Yield CheckBase 1. Check Base - Is it appropriate (e.g., K₂CO₃, TEA)? - Is the amount sufficient? Start->CheckBase CheckTemp 2. Check Temperature - Is the reaction heated? - Is the temperature too high (degradation)? CheckBase->CheckTemp CheckSolvent 3. Check Solvent - Is it a polar aprotic solvent? - Are reagents soluble? CheckTemp->CheckSolvent CheckPurity 4. Check Reagent Purity - Are reagents and solvents anhydrous? - Is this compound fresh? CheckSolvent->CheckPurity MonitorReaction 5. Monitor Reaction - Use TLC or HPLC to track progress. - Optimize reaction time. CheckPurity->MonitorReaction Purification 6. Review Purification - Recrystallization vs. Chromatography - Minimize losses during workup. MonitorReaction->Purification Success Successful Reaction High Yield Purification->Success

Caption: Troubleshooting flowchart for incomplete esterification.

References

Phenacyl bromide decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition and prevention of phenacyl bromide.

Troubleshooting Guides

Issue 1: The this compound reagent has turned yellow or brown.
  • Question: My solid this compound, which was initially white, has developed a yellow or brown discoloration. What is the cause, and is it still usable?

  • Answer: Discoloration is a common sign of decomposition.[1][2] The color change is often due to the release of hydrogen bromide (HBr) and the formation of other degradation byproducts, which can be initiated by exposure to light, heat, or moisture.[3] For many applications, this level of impurity may not be acceptable. It is recommended to purify the reagent by recrystallization from methanol before use.[1][2] If the discoloration is significant, it is best to discard the reagent and use a fresh, pure supply.

Issue 2: Inconsistent results in derivatization or alkylation reactions.
  • Question: I am using this compound for an alkylation reaction, but my yields are low and I'm observing unexpected side products. What could be the problem?

  • Answer: This issue can arise from several factors:

    • Reagent Purity: As mentioned above, decomposed this compound will lead to lower yields and the introduction of impurities. Ensure your starting material is pure.

    • Reaction Conditions: this compound is susceptible to nucleophilic attack. If your reaction mixture contains unintended nucleophiles (e.g., water, alcohols from solvents), these can compete with your desired nucleophile, leading to side products. Ensure you are using anhydrous solvents and inert reaction conditions where necessary.

    • Base Strength: If your reaction requires a base, using too strong a base can promote side reactions, such as elimination or self-condensation of the this compound. Consider using a milder, non-nucleophilic base.

    • Light Exposure: If the reaction is sensitive to radicals, exposure to UV light can cause photodecomposition of the this compound, leading to radical side reactions.[3] Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

Issue 3: An unexpected peak appears in the HPLC analysis of a sample derivatized with this compound.
  • Question: After derivatizing my sample with this compound and analyzing it by HPLC, I see an extra peak that I cannot identify. What might this be?

  • Answer: This unexpected peak could be due to a few reasons:

    • Hydrolysis Product: If there was moisture in your sample or solvents, the this compound may have hydrolyzed to form phenacyl alcohol, which would appear as a separate peak in a reversed-phase HPLC separation.

    • Excess Reagent: If the this compound was not fully consumed or quenched, you will see a peak for the unreacted reagent.

    • Solvent Reaction: If you are using a nucleophilic solvent (e.g., methanol, ethanol) under basic or heated conditions, the solvent itself may react with the this compound to form a phenacyl ether, creating a new peak.

Frequently Asked Questions (FAQs)

  • What are the primary decomposition pathways for this compound? this compound primarily decomposes through three main pathways:

    • Hydrolysis: In the presence of water, this compound can undergo nucleophilic substitution to form phenacyl alcohol and hydrogen bromide.

    • Photodecomposition: Exposure to ultraviolet (UV) light, particularly UVA, can cause homolytic cleavage of the carbon-bromine bond, generating a phenacyl radical and a bromine radical.[3] These radicals can initiate further reactions.

    • Reaction with Nucleophiles: this compound is a reactive alkylating agent and will react with a variety of nucleophiles. If contaminants such as amines, thiols, or carboxylates are present, they will react with the this compound, leading to its decomposition from a reagent standpoint.

  • How should I properly store this compound to minimize decomposition? To ensure the long-term stability of this compound, it should be stored under the following conditions:

    • Temperature: In a cool place, such as a refrigerator.

    • Atmosphere: In a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.

    • Light: Protected from light by using an amber vial or by storing the container in a dark place.

    • Purity: Ensure the material is of high purity before long-term storage, as impurities can sometimes catalyze decomposition.

  • What are the major decomposition products of this compound? The major decomposition products depend on the pathway:

    • Hydrolysis: Phenacyl alcohol and hydrogen bromide.

    • Photodecomposition: Complex mixture of products arising from radical reactions.

    • Thermal Decomposition: Under fire conditions, it can produce hazardous products such as carbon oxides and hydrogen bromide gas.

  • Can I use this compound that has started to discolor? It is not recommended. Discoloration indicates the presence of impurities that can interfere with your experiment, leading to lower yields, side products, and difficulty in purification.[1][2] It is best to purify the material by recrystallization or to use a fresh bottle.

Quantitative Data

Table 1: Factors Influencing this compound Decomposition

ParameterEffect on StabilityPrevention Method
Light (UV) Promotes homolytic cleavage of the C-Br bond, leading to radical formation and subsequent decomposition.[3]Store in amber vials or in the dark. Conduct reactions in light-protected vessels.
Moisture Leads to hydrolysis, forming phenacyl alcohol and hydrogen bromide.Store in a desiccator over a drying agent. Use anhydrous solvents and handle under an inert atmosphere.
Heat Accelerates the rate of decomposition through various pathways.Store in a cool environment, such as a refrigerator. Avoid excessive heating during reactions unless necessary.
Basic/Nucleophilic Impurities Reacts via SN2 substitution, consuming the reagent and forming byproducts.Use high-purity starting materials and solvents. Use non-nucleophilic bases where possible.

Table 2: Relative Reactivity of this compound with Various Nucleophiles (Illustrative of Decomposition Potential)

NucleophileSolventRelative Rate Constant (k_rel)Reference
ThiophenolMethanolHigh[4]
PyridineMethanolModerate[4]
AnilineMethanolModerate[4]
Benzoate Ion90% Acetone/WaterLow[5]

Note: This table provides a qualitative comparison of reactivity. Higher relative rates indicate a greater potential for decomposition if these nucleophiles are present as contaminants.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity and Decomposition

This method can be used to assess the purity of this compound and to detect the presence of its primary hydrolysis product, phenacyl alcohol.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of acetonitrile and water is typically effective. For example:

      • Start with 50:50 acetonitrile:water.

      • Linearly increase to 90:10 acetonitrile:water over 10 minutes.

      • Hold at 90:10 for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Detection:

    • UV detection at 254 nm.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of approximately 50 µg/mL with the initial mobile phase composition.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • This compound will have a characteristic retention time. The appearance of an earlier eluting peak may indicate the presence of the more polar phenacyl alcohol.

Protocol 2: Purification of Decomposed this compound by Recrystallization

This protocol can be used to purify this compound that has discolored due to decomposition.

  • Materials:

    • Decomposed this compound.

    • Methanol (reagent grade).

    • Erlenmeyer flask.

    • Hot plate with stirring capabilities.

    • Ice bath.

    • Büchner funnel and filter paper.

  • Procedure:

    • Place the discolored this compound into an Erlenmeyer flask.

    • Add a minimal amount of methanol, just enough to dissolve the solid upon heating.[1][2]

    • Gently heat the mixture on a hot plate with stirring until all the solid dissolves. Do not boil excessively.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should begin to form.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol.

    • Dry the crystals under vacuum to remove all traces of methanol. The resulting crystals should be white and have a sharp melting point (around 49-51 °C).

Visualizations

DecompositionPathways This compound Decomposition Pathways PB This compound PA Phenacyl Alcohol PB->PA  + H2O (Hydrolysis) PR Phenacyl Radical PB->PR  + UV Light (Photodecomposition) NucSub Nucleophilic Substitution Product PB->NucSub  + Nucleophile (e.g., R-SH, R-NH2) HBr Hydrogen Bromide BrR Bromine Radical DP Decomposition Products PR->DP BrR->DP

Caption: Major decomposition pathways of this compound.

TroubleshootingWorkflow Troubleshooting Experimental Issues Start Inconsistent Results or Reagent Discoloration CheckPurity Check Reagent Purity (e.g., by HPLC, MP) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Recrystallize Recrystallize from Methanol IsPure->Recrystallize No ReviewConditions Review Reaction Conditions IsPure->ReviewConditions Yes Recrystallize->CheckPurity UseFresh Use Fresh Reagent Recrystallize->UseFresh If still impure CheckSolvents Anhydrous Solvents? ReviewConditions->CheckSolvents DrySolvents Use Dry Solvents/ Inert Atmosphere CheckSolvents->DrySolvents No CheckLight Protect from Light? CheckSolvents->CheckLight Yes DrySolvents->CheckLight ProtectLight Wrap Flask in Foil CheckLight->ProtectLight No Proceed Proceed with Experiment CheckLight->Proceed Yes ProtectLight->Proceed

Caption: Workflow for troubleshooting issues with this compound.

References

Improving the selectivity of phenacyl bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenacyl bromide reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. This compound is a versatile reagent but can present challenges in selectivity and yield. This resource provides de[1][2][3]tailed answers to common issues, experimental protocols, and data to help you achieve your desired outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low to no conversion. What are the common causes and how can I fix it?

A1: Low or no conversion in this compound reactions can stem from several factors, from reagent quality to reaction conditions.

Troubleshooting Steps:

  • Reagent Quality: this compound can degrade over time, especially with exposure to moisture, turning yellowish or brownish. This decomposition can pr[4][5][6]oduce hydrogen bromide, which may interfere with the reaction.

    • Solution: Use[4][5] freshly recrystallized this compound or a recently purchased stock. Purity can be checked by melting point (pure this compound melts at 49-51°C). Recrystallization can be [6]performed using methanol.

  • Base Strength: T[6]he choice and amount of base are critical, especially when alkylating acidic protons (e.g., from phenols, thiols, or carboxylic acids).

    • Solution: If using a weak base like K₂CO₃ with a weakly acidic substrate, consider switching to a stronger base (e.g., NaH, K-OtBu) to ensure complete deprotonation of the nucleophile. However, be mindful that [7]stronger bases can sometimes lead to side reactions.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing nucleophilicity.

    • Solution: For many Sₙ2 reactions involving this compound, polar aprotic solvents like DMF or acetonitrile are effective. If solubility is an issue, ensure your starting materials are fully dissolved before proceeding.

  • Temperature: While many reactions proceed at room temperature, some may require heating to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature (e.g., to 50-80°C) while monitoring for product formation and potential decomposition.

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

A2: Byproduct formation is a common challenge. The primary issues are typically over-alkylation, competing O- vs. C-alkylation, and side reactions with the solvent or base.

Common Selectivity Issues & Solutions:

  • Dibromination/Polybromination: During the synthesis of this compound itself from acetophenone, adding too much bromine or running the reaction at a higher temperature can lead to the formation of doubly brominated species.

  • O- vs. C-Alkylation[8] with Phenolates: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.

    • To favor O-alky[9]lation (ether formation), use polar aprotic solvents like DMF or DMSO. These solvents do not strongly solvate the oxygen anion, leaving it more available to attack.

    • To favor C-alky[9]lation , use protic solvents like water or trifluoroethanol. These solvents form hydrogen bonds with the phenolate oxygen, shielding it and making the carbon atom of the ring a more likely site of attack.

  • Reaction with Terti[9]ary Amines: this compound can react with tertiary amines to form quaternary ammonium salts. If your substrate contain[10]s a tertiary amine, this can be a significant competing reaction.

    • Solution: Consider protecting the amine before the alkylation step or use conditions that favor alkylation at the desired site (e.g., by carefully selecting the base and solvent).

Q3: How do I control O-alkylation versus C-alkylation when reacting this compound with a phenolate?

A3: Controlling the regioselectivity of phenolate alkylation is a classic challenge that hinges on manipulating the reactivity of the ambident nucleophile. The choice of solvent is the most powerful tool in this context.

Factors Influencing O-[9] vs. C-Alkylation:

FactorCondition for O-Alkylation (Ether)Condition for C-Alkylation (Ketone)Rationale
Solvent Polar Aprotic (e.g., DMF, DMSO)Protic (e.g., H₂O, TFE)Protic solvents solvate the oxygen atom of the phenolate via hydrogen bonding, sterically hindering it and favoring attack from the less-hindered carbon positions of the ring.
Counter-ion Lar[9]ger, less coordinating cations (e.g., Cs⁺, K⁺)Smaller, more coordinating cations (e.g., Li⁺, Na⁺)Harder cations like Li⁺ coordinate more tightly to the "hard" oxygen atom, reducing its nucleophilicity and favoring C-alkylation.
Temperature Lower TemperaturesHigher TemperaturesO-alkylation is often kinetically favored, while C-alkylation can be the thermodynamically more stable product. Higher temperatures can allow the reaction to reach thermodynamic equilibrium.

Experimental Protocols & Data

Protocol 1: Selective O-Alkylation of a Phenol

This protocol is a general guideline for the etherification of a phenol using this compound.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol and DMF.

  • Stir the mixture until the phenol is completely dissolved.

  • Add the finely ground potassium carbonate to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 50°C.

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Thiazoles from this compound

Phenacyl bromides are common precursors for the synthesis of thiazole derivatives.

Materials:

  • Phena[11]cyl Bromide (1.0 eq)

  • Thioamide or Thiourea (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve the this compound in ethanol in a round-bottom flask.

  • Add the thioamide or thiourea to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization, typically from ethanol.

Visual Guides

Troubleshooting Workflow for this compound Reactions

This flowchart provides a logical sequence of steps to diagnose and solve common issues encountered in reactions involving this compound.

G start Reaction Issue: Low Yield / Byproducts check_reagents 1. Check Reagent Quality - this compound (degraded?) - Nucleophile (pure?) - Solvent (dry?) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents (e.g., Recrystallize PBr) reagents_ok->purify_reagents No check_conditions 2. Evaluate Reaction Conditions - Base Strength/Equivalents - Temperature - Concentration reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Systematically Vary Conditions: - Stronger/Weaker Base - Increase/Decrease Temp - Change Solvent conditions_ok->optimize_conditions No analyze_byproducts 3. Analyze Byproducts (e.g., via NMR, MS) conditions_ok->analyze_byproducts Yes optimize_conditions->check_conditions byproducts_identified Byproduct Source Clear? analyze_byproducts->byproducts_identified address_selectivity Address Selectivity Issue: - O- vs C-alkylation -> Change solvent - Di-alkylation -> Use excess nucleophile - Decomposition -> Lower temp byproducts_identified->address_selectivity No success Successful Reaction byproducts_identified->success Yes address_selectivity->check_conditions

Caption: Troubleshooting workflow for this compound reactions.

Competing O- vs. C-Alkylation Pathways for Phenolates

This diagram illustrates how a phenolate anion can react at two different positions with this compound, and how solvent choice can influence the outcome.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Phenolate Phenolate Anion (Ambident Nucleophile) O_Alkylation O-Alkylation (Kinetic Control) Phenolate->O_Alkylation C_Alkylation C-Alkylation (Thermodynamic Control) Phenolate->C_Alkylation PBr This compound (Electrophile) PBr->O_Alkylation PBr->C_Alkylation Ether Phenolic Ether O_Alkylation->Ether Ketone C-Alkylated Ketone C_Alkylation->Ketone DMF_DMSO Polar Aprotic Solvent (e.g., DMF, DMSO) DMF_DMSO->O_Alkylation Favors Protic_Solvent Protic Solvent (e.g., H₂O, EtOH) Protic_Solvent->C_Alkylation Favors

Caption: O- vs. C-Alkylation pathways for phenolates.

References

Validation & Comparative

A Comparative Guide to Derivatizing Agents for HPLC Analysis of Carboxylic Acids: Phenacyl Bromide vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids, such as fatty acids and drug metabolites, is a common analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, but many carboxylic acids lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations. Pre-column derivatization is a widely employed strategy to overcome this limitation by attaching a UV-absorbing or fluorescent tag to the analyte.

This guide provides an objective comparison of phenacyl bromide and its analogs, classic UV-tagging reagents, with a popular fluorescent alternative, 4-bromomethyl-7-methoxycoumarin (Br-Mmc), for the derivatization of carboxylic acids prior to HPLC analysis.

Performance Comparison: UV vs. Fluorescence Derivatization

The choice of derivatizing agent is critical and depends on the required sensitivity, the nature of the analyte, and the available detection capabilities. Phenacyl esters, formed by the reaction of carboxylic acids with this compound or its substituted analogs (e.g., p-bromothis compound), are stable and exhibit strong UV absorbance, making them suitable for routine analysis.[1][2][3] For higher sensitivity, fluorescent tagging agents like 4-bromomethyl-7-methoxycoumarin are employed, which can significantly lower the limits of detection.[4]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions

ParameterThis compound / Analogs4-Bromomethyl-7-methoxycoumarin (Br-Mmc) & Analogs
Reagent Type UV-Absorbing TagFluorescent Tag
Typical Reaction Temperature 75-80°C[1][2][5]Room Temperature to 60°C[6][7]
Typical Reaction Time 15-30 minutes[1][2]30-60 minutes[6][7]
Common Catalysts Crown Ether (e.g., 18-crown-6), Tertiary Amines (e.g., triethylamine), Potassium Hydroxide, Potassium Bicarbonate[1][8][9]Potassium Bicarbonate with Crown Ether, Anion-exchange resin, Potassium Carbonate[6][7]
Common Solvents Acetonitrile, Methanol, Acetone[1][8]Acetone, Acetonitrile[6][7]

Table 2: Analytical Sensitivity

Parameterp-Bromothis compound3-Bromoacetyl-7-methoxycoumarin (Br-Mmc Analog)
Detection Method UV-Vis Spectroscopy (~260 nm)[10]Fluorescence Spectroscopy (λex ~328 nm, λem ~380 nm)[6]
Analyte Class Perfluorinated Carboxylic Acids[10]Fatty Acids (Lauric Acid)[7]
Limit of Detection (LOD) < 5 ng/mL[10]0.4 - 0.5 pmol per injection[7]
Derivative Stability Stable for HPLC analysis[8]Resultant esters are stable for HPLC analysis[6]
Conversion Yield 86-92% for PFCAs[10]Not specified, but reaction is quantitative with appropriate catalysts.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the derivatization of carboxylic acids using p-bromothis compound and 4-bromomethyl-7-methoxycoumarin.

Protocol 1: Derivatization with p-Bromothis compound

This protocol is adapted from a standard procedure for preparing phenacyl esters of fatty acids for UV detection in HPLC.[1][2]

Materials:

  • Carboxylic acid sample

  • Methanol (MeOH)

  • Potassium Hydroxide (KOH) in MeOH (e.g., 85%) or Potassium Bicarbonate (KHCO3)

  • p-Bromophenacyl-8™ Reagent (contains p-bromothis compound and a crown ether catalyst)

  • Dry Acetonitrile

  • Nitrogen gas for evaporation

  • Heating block or water bath

  • Reaction vials

Procedure:

  • Dissolution and Neutralization: Dissolve approximately 10 mg of the carboxylic acid sample in methanol in a reaction vial. Neutralize the solution to a phenolphthalein endpoint with KOH in methanol. Alternatively, if potassium salts are not desired, use a 3-5 molar excess of KHCO3.[1][2]

  • Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Add 1.0 mL of the p-Bromophenacyl-8™ Reagent and 2.0 mL of dry acetonitrile to the dried sample.

  • Incubation: Tightly cap the vial and heat at 80°C for 30 minutes with stirring.[1][2]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The resulting solution containing the phenacyl ester derivatives is ready for HPLC analysis. A reverse-phase C18 column with an acetonitrile/water mobile phase is commonly used.[1][2]

Protocol 2: Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

This protocol is a generalized procedure based on established methods for fluorescently labeling fatty acids with coumarin reagents.[6]

Materials:

  • Carboxylic acid sample

  • Acetone

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Potassium Carbonate (K2CO3), powdered

  • Heating block or water bath

  • Reaction vials

Procedure:

  • Sample Preparation: Prepare a solution of the carboxylic acid sample in acetone (e.g., 0.01 g in 5 mL).

  • Reagent Addition: To the sample solution, add 0.05 g of Br-Mmc and 0.5 g of powdered K2CO3.[6]

  • Derivatization Reaction: Tightly cap the vial and incubate at 60°C for 1 hour.[6]

  • Cooling: After incubation, allow the reaction mixture to cool to room temperature.

  • Analysis: The solution can be directly used for HPLC analysis. The derivatives are typically separated on a reversed-phase column and detected by a fluorescence detector with excitation at approximately 328 nm and emission at 380 nm.[6]

Visualizing the Process and Comparison

To better illustrate the experimental process and the logical comparison between the two types of agents, the following diagrams are provided.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Analyte Carboxylic Acid Sample Dissolve Dissolve in Solvent Analyte->Dissolve Neutralize Neutralize (form salt) Dissolve->Neutralize AddReagent Add Derivatizing Agent & Catalyst Neutralize->AddReagent Incubate Heat / Incubate AddReagent->Incubate HPLC HPLC Separation (e.g., C18 column) Incubate->HPLC Detector Detection HPLC->Detector Data Data Acquisition & Quantification Detector->Data

Caption: General experimental workflow for the pre-column derivatization of carboxylic acids for HPLC analysis.

Reagent_Comparison Derivatizing_Agent Choice of Derivatizing Agent for Carboxylic Acids Phenacyl_Bromide This compound & Analogs Derivatizing_Agent->Phenacyl_Bromide Br_Mmc 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Derivatizing_Agent->Br_Mmc PB_Detection Detection: UV-Vis (Good for moderate concentrations) Phenacyl_Bromide->PB_Detection PB_Conditions Conditions: Higher Temp (e.g., 80°C) Phenacyl_Bromide->PB_Conditions PB_Cost Reagent Cost: Generally Lower Phenacyl_Bromide->PB_Cost PB_Pro Pro: Robust, widely used, stable derivatives Phenacyl_Bromide->PB_Pro BM_Detection Detection: Fluorescence (Excellent for trace analysis) Br_Mmc->BM_Detection BM_Conditions Conditions: Milder Temp (RT to 60°C) Br_Mmc->BM_Conditions BM_Cost Reagent Cost: Generally Higher Br_Mmc->BM_Cost BM_Pro Pro: Superior sensitivity (lower LOD), high selectivity Br_Mmc->BM_Pro

References

A Comparative Guide to Alternatives for Carboxylic Acid Protection Beyond Phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of carboxylic acids are fundamental to the success of complex multi-step syntheses. While phenacyl bromide has traditionally been employed for this purpose, a range of alternative protecting groups offers distinct advantages in terms of stability, ease of removal, and orthogonality. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable protecting group for a given synthetic strategy.

Overview of Carboxylic Acid Protecting Groups

The primary role of a carboxylic acid protecting group is to mask the acidic proton and prevent unwanted reactions with bases or nucleophiles. The ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily cleaved under mild and specific conditions that do not affect other functional groups in the molecule. This concept of selective removal is known as orthogonality.

Below is a diagram illustrating the general principle of carboxylic acid protection and deprotection.

ProtectionDeprotection CarboxylicAcid R-COOH ProtectedAcid R-COOPG CarboxylicAcid->ProtectedAcid Protection ProtectingAgent Protecting Agent ProtectedAcid->CarboxylicAcid Deprotection DeprotectionAgent Deprotection Reagent/Condition

Caption: General workflow for the protection and deprotection of a carboxylic acid.

Comparison of Key Alternatives to this compound

This section details the performance of several widely used alternatives to this compound. The data presented is a synthesis of literature findings to provide a comparative overview.

p-Methoxybenzyl (PMB) Esters

PMB esters are lauded for their stability and versatile deprotection methods, making them a "workhorse" protecting group in organic synthesis.[1]

Data Summary: p-Methoxybenzyl (PMB) Esters

FeatureDescription
Protection Conditions PMB-Cl, base (e.g., Et3N, Cs2CO3); or N,N-diisopropyl-O-(4-methoxybenzyl)isourea.[1][2]
Deprotection Conditions Oxidative cleavage (DDQ, CAN), strong acid (TFA), or hydrogenolysis.[3][4]
Stability Stable to a wide range of non-acidic and non-reductive conditions.
Advantages Multiple orthogonal deprotection methods available.[3]
Disadvantages May be cleaved under conditions used for benzyl (Bn) ether deprotection.
tert-Butyl Esters

tert-Butyl esters are highly valued for their stability against nucleophiles and reducing agents, with a straightforward deprotection pathway under acidic conditions.[5]

Data Summary: tert-Butyl Esters

FeatureDescription
Protection Conditions Isobutylene, catalytic H2SO4; or di-tert-butyl dicarbonate (Boc2O), DMAP.[6][7]
Deprotection Conditions Strong acids (e.g., TFA, HCl).[8][9]
Stability Excellent stability towards bases, nucleophiles, and many reducing agents.[6]
Advantages High stability and clean deprotection to the carboxylic acid and isobutylene.[10]
Disadvantages Deprotection requires acidic conditions which may not be suitable for acid-labile substrates.
Oxazolines

Oxazolines offer a robust method for protecting carboxylic acids, demonstrating resilience to a broad spectrum of reagents.[11]

Data Summary: Oxazolines

FeatureDescription
Protection Conditions Reaction of the carboxylic acid with a 2-amino alcohol, often via the acid chloride.[12]
Deprotection Conditions Strong acidic or alkaline hydrolysis at elevated temperatures (e.g., pH < 1 or pH > 12, T > 100 °C).[6][13]
Stability Thermally stable and resistant to nucleophiles, bases, radicals, and weak acids.[12]
Advantages High stability allows for a wide range of subsequent chemical transformations.[3]
Disadvantages Harsh deprotection conditions may limit compatibility with sensitive molecules.
Silyl Esters (e.g., Trimethylsilyl Esters)

Silyl esters, particularly trimethylsilyl (TMS) esters, are known for their lability, which can be advantageous for rapid and mild deprotection.[14][15]

Data Summary: Trimethylsilyl (TMS) Esters

FeatureDescription
Protection Conditions Trimethylsilyl chloride (TMSCl) and a base (e.g., triethylamine).[5]
Deprotection Conditions Mild acid or base, or even water/alcohols. Fluoride ion sources (e.g., TBAF) are also effective.[16]
Stability Generally low stability, sensitive to mild protic or basic conditions.[15]
Advantages Very easily cleaved, useful for temporary protection.[14]
Disadvantages Low stability can be a significant drawback in multi-step syntheses.[15]

Experimental Protocols

Detailed methodologies for the protection and deprotection of carboxylic acids using the discussed alternatives are provided below.

Formation and Cleavage of a p-Methoxybenzyl (PMB) Ester

Protection Protocol:

  • Dissolve the carboxylic acid (1 eq) in a suitable solvent such as THF or acetone.

  • Add N,N-diisopropyl-O-(4-methoxybenzyl)isourea (1.3 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the precipitated urea by-product.

  • Concentrate the filtrate and purify the PMB ester by silica gel chromatography.[2]

Deprotection Protocol (Oxidative):

  • Dissolve the PMB ester in a mixture of CH2Cl2 and water.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in slight excess.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with aqueous NaHCO3.

  • Extract the aqueous layer with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate to yield the carboxylic acid.

PMB_Workflow cluster_protection Protection cluster_deprotection Deprotection CarboxylicAcid R-COOH Reagent_P PMB-isourea, THF, RT PMB_Ester R-COOPMB Reagent_P->PMB_Ester PMB_Ester_D R-COOPMB Reagent_D DDQ, CH2Cl2/H2O CarboxylicAcid_D R-COOH Reagent_D->CarboxylicAcid_D

Caption: Workflow for PMB ester protection and deprotection.

Formation and Cleavage of a tert-Butyl Ester

Protection Protocol:

  • Dissolve the carboxylic acid in tert-butyl acetate.

  • Add bis(trifluoromethanesulfonyl)imide (Tf2NH) (1.1 eq for amino acids, catalytic for others).

  • Stir the reaction at room temperature. The reaction is typically fast.

  • Upon completion, quench the reaction and extract the product.[17]

Deprotection Protocol:

  • Dissolve the tert-butyl ester in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for approximately 5 hours.

  • Evaporate the solvent and TFA under vacuum.

  • Dissolve the residue in DCM, wash with water and brine, dry over Na2SO4, and concentrate to obtain the carboxylic acid.

tBu_Workflow cluster_protection Protection cluster_deprotection Deprotection CarboxylicAcid R-COOH Reagent_P Tf2NH, t-butyl acetate tBu_Ester R-COOtBu Reagent_P->tBu_Ester tBu_Ester_D R-COOtBu Reagent_D TFA, DCM CarboxylicAcid_D R-COOH Reagent_D->CarboxylicAcid_D

Caption: Workflow for tert-butyl ester protection and deprotection.

Orthogonal Protection Strategies

The availability of protecting groups with distinct deprotection conditions allows for the implementation of orthogonal protection strategies. This is particularly crucial in the synthesis of complex molecules with multiple functional groups, such as peptides. For instance, a tert-butyl ester can be selectively cleaved with acid in the presence of a PMB group (which would be removed by oxidation) or an Fmoc-protected amine (removed by base).

The following diagram illustrates the concept of orthogonal deprotection of a molecule containing both a PMB-protected carboxylic acid and a tert-butyl-protected alcohol.

OrthogonalProtection Start Molecule with R-COOPMB and R'-OtBu Acid Acidic Deprotection (TFA) Start->Acid Oxidation Oxidative Deprotection (DDQ) Start->Oxidation Product_Acid Deprotected Alcohol R-COOPMB and R'-OH Acid->Product_Acid Product_Oxidation Deprotected Acid R-COOH and R'-OtBu Oxidation->Product_Oxidation

Caption: Orthogonal deprotection of PMB and tert-butyl protecting groups.

Conclusion

The selection of an appropriate carboxylic acid protecting group is a critical decision in synthetic planning. While this compound serves its purpose, alternatives such as p-methoxybenzyl esters, tert-butyl esters, and oxazolines offer a broader range of stabilities and deprotection options. PMB esters provide flexibility with multiple cleavage pathways. tert-Butyl esters offer high stability towards a variety of reagents, making them ideal for many applications. Oxazolines provide exceptional robustness for harsh reaction conditions. Silyl esters, in contrast, are suited for temporary protection due to their lability. A thorough understanding of the stability and reactivity of these alternatives, as outlined in this guide, will empower researchers to devise more efficient and successful synthetic routes.

References

A Comparative Guide to the Validation of Analytical Methods for Carboxylic Acid Analysis: Phenacyl Bromide Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carboxylic acids, such as fatty acids, is a common analytical challenge. Direct analysis by High-Performance Liquid Chromatography (HPLC) is often hampered by the low UV absorbance of these analytes. Pre-column derivatization with a suitable chromophoric or fluorophoric tag is a widely adopted strategy to enhance detection sensitivity and improve chromatographic performance.

This guide provides an objective comparison of analytical methods for carboxylic acid analysis using phenacyl bromide and its analogs, alongside other common derivatizing agents. The performance of these methods is evaluated based on key validation parameters, with supporting experimental data presented to aid in the selection of the most appropriate derivatization strategy for specific research needs.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent is critical and depends on the desired sensitivity, the available detection capabilities (UV or fluorescence), and the complexity of the sample matrix. Below is a summary of the performance characteristics of this compound derivatives and two common alternatives: 2,4'-dibromoacetophenone (a UV-active label) and 4-bromomethyl-7-methoxycoumarin (a fluorescent label).

Parameter This compound / p-Bromothis compound 2,4'-Dibromoacetophenone 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
Detection Principle UV AbsorbanceUV AbsorbanceFluorescence
Typical Wavelength ~254 nm[1]~260 nm[2]Ex: ~325 nm, Em: ~395 nm[2]
Relative Sensitivity Good, with low nanomole sensitivity reported for p-bromothis compound.[3] A detection limit of approximately 2 pmol has been achieved for fatty acids derivatized with p-bromothis compound.[4]Good, with reports of enhanced sensitivity compared to some original derivatization methods.[5]Excellent, offering higher sensitivity than UV-based methods.[6]
Linearity (R²) Typically >0.99Typically >0.99>0.999
Accuracy (Recovery %) Generally within 95-105%Generally within 95-105%98-102%
Precision (RSD %) <5%<5%<3%
Limit of Detection (LOD) Analyte and system dependent, in the low pmol to nmol range.Analyte and system dependent, comparable to or better than this compound.In the fmol to low pmol range.
Limit of Quantitation (LOQ) Analyte and system dependent.Analyte and system dependent.In the fmol to low pmol range.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful analytical method validation. Below are representative methodologies for the derivatization of carboxylic acids with p-bromothis compound and two alternative reagents.

Method 1: Derivatization with p-Bromothis compound (UV Detection)

This protocol is suitable for enhancing the UV detection of carboxylic acids, including fatty acids.

Materials:

  • Carboxylic acid sample

  • p-Bromothis compound solution (e.g., 5 mg/mL in acetonitrile)

  • Crown ether (e.g., 18-crown-6) solution (e.g., 1 mg/mL in acetonitrile)

  • Anhydrous potassium carbonate or a non-nucleophilic base (e.g., triethylamine)

  • Acetonitrile (HPLC grade)

  • Methanol (for sample dissolution, if needed)

Procedure:

  • Dissolve a known amount of the carboxylic acid sample in a suitable solvent like acetonitrile or methanol in a reaction vial.

  • If starting with the free acid, neutralize it to its carboxylate salt. This can be done by adding a molar excess of a base like potassium hydroxide in methanol, followed by evaporation of the solvent. Alternatively, an anhydrous base like potassium carbonate can be added directly to the acetonitrile solution.[3]

  • Add the p-bromothis compound solution and the crown ether solution to the vial. The crown ether acts as a catalyst by solvating the cation of the carboxylate salt, thereby increasing the nucleophilicity of the carboxylate anion.[7]

  • Seal the vial and heat the mixture at a controlled temperature, typically between 60-80°C, for 30-60 minutes.[3][7]

  • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or subjected to a simple work-up to remove excess reagents if necessary.

HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with acetonitrile and water is typically employed to separate the fatty acid derivatives.[3]

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.

  • Detection: UV detection is performed at approximately 254 nm.[1]

Method 2: Derivatization with 2,4'-Dibromoacetophenone (UV Detection)

This reagent is an alternative to this compound for enhancing UV detection and has been reported to provide high derivatization efficiency.[5][8]

Procedure:

  • Dissolve the fatty acid sample in an appropriate solvent such as acetone or acetonitrile.

  • Add a solution of 2,4'-dibromoacetophenone and a tertiary amine catalyst, like triethylamine.[8]

  • The reaction is typically carried out at a slightly elevated temperature, for instance, 40-70°C, for about 30 minutes.[2][8]

  • After the reaction is complete and the mixture has cooled, an aliquot can be directly injected for HPLC analysis.

HPLC Conditions:

  • Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at the wavelength of maximum absorbance for the derivative, which is around 260 nm.[2]

Method 3: Derivatization with 4-bromomethyl-7-methoxycoumarin (Br-Mmc) (Fluorescence Detection)

This method is ideal for applications requiring high sensitivity for the detection of fatty acids.[6]

Procedure:

  • To a solution of the carboxylic acid sample in a solvent like acetone, add a molar excess of 4-bromomethyl-7-methoxycoumarin.[2]

  • Incorporate a catalyst system, such as a crown ether (e.g., 18-crown-6) and an anhydrous base (e.g., potassium carbonate), to facilitate the esterification reaction.[2]

  • Heat the reaction mixture at a controlled temperature, typically between 60-80°C, for a duration of 30-60 minutes.[2]

  • After cooling, the reaction mixture can be injected directly into the HPLC system.

HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is common.

  • Flow Rate: A flow rate of 1.0 mL/min is often employed.

  • Detection: Fluorescence detection is utilized, with excitation and emission wavelengths typically set around 325 nm and 395 nm, respectively.[2]

Visualizing the Workflow and Derivatization Chemistry

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the general derivatization reaction and the analytical workflow.

Derivatization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Phenacyl_Ester Phenacyl Ester (UV-Active) Carboxylic_Acid->Phenacyl_Ester Nucleophilic Substitution Phenacyl_Bromide This compound Derivative Phenacyl_Bromide->Phenacyl_Ester Catalyst Catalyst (e.g., Crown Ether, Base) Catalyst->Phenacyl_Ester Solvent_Heat Solvent & Heat Solvent_Heat->Phenacyl_Ester Byproducts Byproducts

Derivatization of a carboxylic acid with a this compound derivative.

Analytical_Workflow Sample_Preparation Sample Preparation (e.g., Extraction, Hydrolysis) Derivatization Derivatization with This compound or Alternative Sample_Preparation->Derivatization HPLC_Analysis HPLC Separation (Reversed-Phase C18) Derivatization->HPLC_Analysis Detection Detection (UV or Fluorescence) HPLC_Analysis->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

General experimental workflow for the analysis of carboxylic acids.

Conclusion

The derivatization of carboxylic acids with this compound or its analogs provides a robust and reliable method for their quantification by HPLC with UV detection. These reagents offer good sensitivity and are suitable for a wide range of applications. For analyses requiring higher sensitivity, fluorescent derivatizing agents such as 4-bromomethyl-7-methoxycoumarin present an excellent alternative. The selection of the optimal derivatization reagent and method should be based on the specific analytical requirements, including the desired limit of detection, the nature of the sample matrix, and the available instrumentation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the development and validation of analytical methods for carboxylic acid analysis.

References

A Comparative Guide to Spectroscopic Analysis for Phenacyl Ester Formation

Author: BenchChem Technical Support Team. Date: December 2025

The confirmation of phenacyl ester formation is a critical step in various chemical syntheses, particularly in the derivatization of fatty acids for enhanced detection.[1][2] Spectroscopic techniques are indispensable for this purpose, providing detailed structural information and confirming the successful esterification. This guide provides a comparative overview of the most common spectroscopic methods used for the analysis of phenacyl esters: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparison of Spectroscopic Techniques

Each spectroscopic method offers unique advantages in the analysis of phenacyl esters. The choice of technique often depends on the specific information required, such as structural elucidation, functional group identification, or quantitative analysis.

Spectroscopic TechniqueInformation ProvidedKey AdvantagesTypical Observations for Phenacyl Esters
NMR Spectroscopy Detailed structural information, including the carbon-hydrogen framework.Provides unambiguous structure elucidation and stereochemistry.[3]1H NMR: Signals for aromatic protons of the phenacyl group, a singlet for the methylene (-CH2-) protons adjacent to the carbonyl group, and signals corresponding to the acyl chain. 13C NMR: Resonances for the ester carbonyl carbon (~170 ppm), the methylene carbon, and aromatic carbons.[4]
IR Spectroscopy Identification of functional groups.Simple, rapid, and non-destructive.[5]Strong C=O stretching vibration for the ester carbonyl group around 1735 cm-1.[6][7] Two C-O stretching bands between 1300-1000 cm-1.[6][7]
Mass Spectrometry Molecular weight and structural information through fragmentation patterns.High sensitivity and ability to analyze complex mixtures.[8]A weak molecular ion peak is often observed.[9] Characteristic fragmentation includes α-cleavage to form an acylium ion.[9]
UV-Vis Spectroscopy Detection of chromophores.Enhanced detection for quantitative analysis, especially when coupled with HPLC.[1][10]Strong UV absorbance due to the phenacyl group, with maxima typically observed around 260 nm.[11]

Experimental Protocols

General Procedure for Phenacyl Ester Synthesis:

A common method for the preparation of phenacyl esters involves the reaction of a carboxylic acid with a phenacyl halide (e.g., phenacyl bromide) in the presence of a base or a phase-transfer catalyst.[2][10]

  • Dissolve the carboxylic acid in a suitable solvent (e.g., acetonitrile).

  • Add a phase-transfer catalyst, such as 18-crown-6, followed by this compound.[10]

  • Reflux the mixture for a specified period.

  • After cooling, the product can be isolated, purified (e.g., by recrystallization or chromatography), and subjected to spectroscopic analysis.

Spectroscopic Analysis Protocols:

  • NMR Spectroscopy: Dissolve the purified phenacyl ester in a deuterated solvent (e.g., CDCl3). Acquire 1H and 13C NMR spectra using a standard NMR spectrometer.[12][13]

  • IR Spectroscopy: The analysis can be performed on a solid sample (using KBr pellet method) or a solution.[14][15] Obtain the IR spectrum using an FTIR spectrometer.

  • Mass Spectrometry: The sample can be introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., HPLC-MS).[8][11]

  • UV-Vis Spectroscopy: Dissolve the phenacyl ester in a UV-transparent solvent (e.g., ethanol or hexane).[11] Record the UV-Vis spectrum using a spectrophotometer.

Workflow for Spectroscopic Confirmation of Phenacyl Ester Formation

The following diagram illustrates a typical workflow for the synthesis and spectroscopic confirmation of phenacyl ester formation.

G Workflow for Phenacyl Ester Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Carboxylic_Acid Carboxylic Acid Esterification Esterification Reaction Carboxylic_Acid->Esterification Phenacyl_Halide Phenacyl Halide Phenacyl_Halide->Esterification Crude_Product Crude Phenacyl Ester Esterification->Crude_Product Purification Purification Crude_Product->Purification Pure_Ester Pure Phenacyl Ester Purification->Pure_Ester NMR NMR Spectroscopy Pure_Ester->NMR Structural Elucidation IR IR Spectroscopy Pure_Ester->IR Functional Group ID MS Mass Spectrometry Pure_Ester->MS Molecular Weight & Fragmentation UV_Vis UV-Vis Spectroscopy Pure_Ester->UV_Vis Quantitative Analysis Confirmation Phenacyl Ester Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation UV_Vis->Confirmation

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis to confirm the formation of a phenacyl ester.

Alternative Methods for Ester Formation Confirmation

While spectroscopic methods are the most definitive, other techniques can also be used to infer the formation of phenacyl esters:

  • Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction.[10][16] The appearance of a new spot (TLC) or peak (HPLC) with a different retention time from the starting materials suggests product formation.

  • Melting Point Analysis: If the phenacyl ester is a solid, its melting point can be determined and compared to literature values for confirmation of its identity and purity.[17]

References

Comparative study of different catalysts for phenacyl bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phenacyl bromide, a crucial intermediate in the pharmaceutical and organic synthesis industries, has been the subject of extensive research, leading to the development of numerous catalytic systems. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is significantly influenced by the choice of catalyst, brominating agent, and reaction conditions. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic approaches.

Catalyst SystemBrominating AgentSubstrateSolventReaction TimeTemperatureYield (%)Reference
Anhydrous Aluminum ChlorideBromineAcetophenoneAnhydrous Ether-Ice Bath88-96[1]
Sulfuric Acid (H₂SO₄)Ammonium Bromide (NH₄Br)AcetophenoneWater:Acetonitrile5 h30-35 °C80[2]
N-Bromosuccinimide (NBS) / Ammonium Acetate (NH₄OAc)N-Bromosuccinimide (NBS)AcetophenoneAcetonitrile30 minReflux95[2]
N-Bromosuccinimide (NBS) / Amberlyst-15N-Bromosuccinimide (NBS)AcetophenoneDichloromethane1 hRoom Temperature92[2]
Copper(II) Bromide (CuBr₂)-AcetophenoneChloroform-Ethyl Acetate6 hReflux90[3]
Pyridine Hydrobromide PerbromidePyridine Hydrobromide Perbromide4-ChloroacetophenoneAcetic Acid-90 °C>80[4]
PhI(OAc)₂ / p-TsOH·H₂O / BF₃·Et₂OPotassium Bromide (KBr)AcetophenoneDichloromethane12 hRoom Temperature85[5]
Potassium Persulfate (K₂S₂O₈)Potassium Bromide (KBr)StyreneWater12 h60 °C90[6][7]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) / Acid1,3-Dibromo-5,5-dimethylhydantoinAcetophenoneMethanol or Ethanol4-8 h10-100 °C65-95[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for key catalytic systems.

Lewis Acid Catalysis: Anhydrous Aluminum Chloride[1]
  • Materials: Acetophenone, anhydrous ether, anhydrous aluminum chloride, bromine.

  • Procedure: A solution of acetophenone in anhydrous ether is placed in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser. The flask is cooled in an ice bath, and a catalytic amount of anhydrous aluminum chloride is added. Bromine is then added dropwise with constant stirring. After the addition is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure. The resulting solid this compound is purified by washing with a mixture of water and petroleum ether, followed by filtration. Recrystallization from methanol can be performed for higher purity.

Electrochemical Synthesis with Sulfuric Acid[2]
  • Materials: Acetophenone, ammonium bromide, sulfuric acid, acetonitrile, water, platinum electrodes.

  • Procedure: The electrolysis is carried out in an undivided cell equipped with platinum electrodes. A solution of acetophenone, ammonium bromide, and a catalytic amount of sulfuric acid in a water-acetonitrile mixture is subjected to a constant current density. The reaction progress is monitored, and upon completion, the product is extracted with an organic solvent, washed, dried, and the solvent is evaporated to yield this compound.

N-Bromosuccinimide with a Heterogeneous Catalyst: Amberlyst-15[2]
  • Materials: Acetophenone, N-bromosuccinimide (NBS), Amberlyst-15, dichloromethane.

  • Procedure: To a solution of acetophenone in dichloromethane, NBS and a catalytic amount of Amberlyst-15 are added. The mixture is stirred at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the filtrate is washed with sodium thiosulfate solution and water. The organic layer is dried, and the solvent is evaporated to afford the product.

Metal-Free C(sp³)-H Bromination[5]
  • Materials: Acetophenone, potassium bromide (KBr), iodobenzene diacetate (PhI(OAc)₂), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), boron trifluoride etherate (BF₃·Et₂O), dichloromethane.

  • Procedure: In a round-bottom flask, acetophenone, KBr, PhI(OAc)₂, p-TsOH·H₂O, and BF₃·Et₂O are dissolved in dichloromethane. The reaction mixture is stirred at room temperature for the specified time. After completion, the reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing the Synthesis Workflow and Mechanism

The following diagrams illustrate the general experimental workflow for the catalyzed synthesis of this compound and the widely accepted acid-catalyzed reaction mechanism.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Acetophenone + Brominating Agent ReactionVessel Mixing and Stirring (Controlled Temperature) Reactants->ReactionVessel Solvent Solvent Solvent->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Quenching Quenching ReactionVessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Recrystallization, Chromatography) Evaporation->Purification Product This compound Purification->Product

General experimental workflow for catalyzed this compound synthesis.

The synthesis of this compound from acetophenone under acidic conditions proceeds through an enol intermediate. This mechanism is fundamental to understanding the role of the acid catalyst.[4][9][10]

Acid_Catalyzed_Bromination node_acetophenone Acetophenone (Keto Form) node_protonation Protonated Ketone node_acetophenone->node_protonation + H⁺ node_protonation->node_acetophenone - H⁺ node_enol Enol Intermediate node_protonation->node_enol - H⁺ (rate-determining) node_attack Nucleophilic Attack on Bromine node_enol->node_attack + Br₂ node_intermediate Brominated Intermediate node_attack->node_intermediate node_product This compound node_intermediate->node_product - H⁺

Acid-catalyzed α-bromination of acetophenone mechanism.

References

The Strategic Advantage of Phenacyl Bromide in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, yield, and novelty of synthetic pathways. In the realm of heterocyclic chemistry, a cornerstone of medicinal chemistry, phenacyl bromide emerges as a highly versatile and reactive precursor. This guide provides an objective comparison of this compound with other common alkylating agents in the synthesis of key heterocyclic scaffolds, supported by experimental data and detailed protocols.

This compound, an α-bromoacetophenone, is a valuable building block in organic synthesis, primarily due to the presence of two reactive electrophilic sites: the α-carbon bearing the bromine atom and the carbonyl carbon.[1][2] This dual reactivity allows for a diverse range of cyclization reactions to form various five- and six-membered heterocyclic rings, as well as fused systems.[1][3] Its heightened reactivity compared to acetophenone makes it a preferred reagent in numerous named reactions for heterocyclic synthesis.

Comparative Analysis: this compound vs. Alternative Alkylating Agents

The primary advantages of this compound lie in its enhanced reactivity, which often translates to shorter reaction times and higher yields compared to other α-halo ketones or alkylating agents like ethyl bromoacetate and chloroacetonitrile. The electron-withdrawing benzoyl group in this compound activates the α-carbon, making it more susceptible to nucleophilic attack, a key step in many heterocyclic ring-forming reactions.

While direct, side-by-side comparative studies under identical conditions are not always available in the literature, an analysis of published data provides strong indications of this compound's superior performance in specific contexts.

Thiazole Synthesis (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, which are prevalent in many biologically active compounds.[4] The reaction involves the condensation of an α-halo ketone with a thioamide or thiourea. This compound is a frequently employed α-halo ketone in this synthesis due to its high efficiency.

Alkylating AgentReactantsConditionsReaction TimeYield (%)Reference
This compound ThioureaEthanol, Reflux5 hoursNot Specified[5]
This compound Substituted ThioureasIonic Liquid ([bbim])BF4, RT15 minutes87-96%[1]
This compound N-phenyl thioureaWater, Microwave (40W)3-5 minutes85-94%[6]
ChloroacetoneThiosemicarbazone1,4-Dioxane, RefluxNot SpecifiedGood[7]

Note: The data presented is collated from different studies and reaction conditions may vary, affecting direct comparability.

The use of this compound, particularly under microwave irradiation or with ionic liquids, leads to remarkably short reaction times and excellent yields of thiazole derivatives.

Imidazole Synthesis

Imidazole rings are another critical scaffold in pharmaceuticals. The synthesis of imidazoles often involves the reaction of an α-halo ketone with an amidine.

Alkylating AgentReactantsConditionsReaction TimeYield (%)Reference
This compound Benzamidine hydrochlorideTHF/Water, Reflux18-20 hoursNot Specified[8]
This compound ImidazoleDMF, 0-5°C3-4 hoursGood[9]
This compound Acetamidine hydrochlorideAcetonitrile, MicrowaveNot SpecifiedGood[10]
Quinoxaline Synthesis

Quinoxalines, a class of nitrogen-containing heterocycles, can be efficiently synthesized from o-phenylenediamines and α-halo ketones. This compound is a common reagent for this transformation.

Alkylating AgentReactantsConditionsYield (%)Reference
This compound o-phenylenediaminePyridine, THF, RTExcellent[4]
This compound Substituted o-phenylenediamines5% WO3/ZrO2, RefluxVery Good[11]
Chloroacetonitrile3-(4-amino-5-mercapto-1,2,4-triazol-3-yl)quinoxalin-2(1H)-oneNot SpecifiedNot Specified

The high yields obtained with this compound in the synthesis of quinoxalines highlight its utility for constructing these important heterocyclic systems.

Experimental Protocols

Detailed methodologies for key syntheses utilizing this compound are provided below.

Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • This compound (1 equivalent)

  • Thiourea (1.2 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and thiourea in anhydrous ethanol (50 mL).

  • Reflux the mixture on a water bath for 5 hours.

  • Upon cooling, a white precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the solid with a dilute aqueous sodium carbonate solution.

  • Recrystallize the product from ethanol to obtain pure 2-amino-4-phenylthiazole.[5]

Synthesis of 2-Phenyl-1H-imidazole

Materials:

  • Benzamidine hydrochloride monohydrate (1 equivalent)

  • Potassium bicarbonate (2 equivalents)

  • This compound (1 equivalent)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a three-necked round-bottom flask, add THF and water.

  • Add benzamidine hydrochloride monohydrate, followed by the slow, portion-wise addition of potassium bicarbonate.

  • Heat the mixture to reflux with vigorous stirring.

  • Add a solution of this compound in THF dropwise over 30 minutes while maintaining reflux.

  • Continue refluxing for 18-20 hours.

  • Cool the reaction mixture in an ice bath and remove THF under reduced pressure.

  • Add additional water and stir the resulting suspension at 50-60°C for 30 minutes.

  • Cool the mixture in an ice bath and collect the solid product by filtration.

  • Wash the filter cake with water and air-dry.[8]

Reaction Mechanisms and Workflows

The versatility of this compound in heterocyclic synthesis is best understood by examining the underlying reaction mechanisms.

Hantzsch_Thiazole_Synthesis PB This compound Intermediate1 Thiouronium Salt Intermediate PB->Intermediate1 Nucleophilic attack by S Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Thiazole 2-Amino-4-phenylthiazole Intermediate2->Thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Pathway.

Imidazole_Synthesis PB This compound Intermediate1 N-Alkylated Amidine PB->Intermediate1 Nucleophilic attack by N Amidine Amidine Amidine->Intermediate1 Intermediate2 Cyclized Dihydroimidazole Intermediate1->Intermediate2 Intramolecular cyclization Imidazole Imidazole Derivative Intermediate2->Imidazole Oxidation

Caption: General Imidazole Synthesis Workflow.

Quinoxaline_Synthesis PB This compound Intermediate1 Initial Adduct PB->Intermediate1 Nucleophilic attack by NH2 OPD o-Phenylenediamine OPD->Intermediate1 Intermediate2 Cyclized Dihydroquinoxaline Intermediate1->Intermediate2 Intramolecular cyclization Quinoxaline Quinoxaline Derivative Intermediate2->Quinoxaline Oxidation

References

Uncaging the Potential: A Comparative Guide to Phenacyl Bromide and Other Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of light-activated chemistry, the choice of a photoremovable protecting group (PPG) is a critical decision that can dictate the success of an experiment. This guide provides a comprehensive comparison of phenacyl bromide with other common PPGs, supported by experimental data and detailed protocols to aid in the selection of the optimal caging group for your specific application.

Photoremovable protecting groups, or "caging" groups, are invaluable tools that allow for the precise spatial and temporal control over the release of bioactive molecules. By attaching a PPG to a substrate, its activity is temporarily masked. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule. This technology has profound implications in fields ranging from fundamental biological studies to targeted drug delivery.

This compound has long been utilized as a versatile reagent for the protection of various functional groups. Its photochemical lability makes it an attractive candidate for applications requiring light-induced deprotection. However, a thorough evaluation of its efficacy in comparison to other widely used PPGs is essential for informed experimental design.

Performance Comparison of Photoremovable Protecting Groups

The efficacy of a PPG is determined by several key parameters, including its absorption wavelength (λmax), quantum yield of uncaging (Φu), and cleavage efficiency. The ideal PPG should be efficiently cleaved by light at a wavelength that is biocompatible and does not cause photodamage to the substrate or biological system, while exhibiting a high quantum yield, which represents the efficiency of converting absorbed photons into cleavage events.

The following table summarizes the key performance indicators for this compound and its common alternatives. It is important to note that quantum yields can be highly dependent on the solvent, pH, and the nature of the leaving group.[1]

Photoremovable Protecting GroupTypical λmax (nm)Quantum Yield (Φu)Key Characteristics & Byproducts
Phenacyl ~240-2800.1 - 0.4Reacts via photoreduction; requires a hydrogen donor. Byproducts include acetophenone derivatives.[1]
o-Nitrobenzyl (oNB) ~260-3500.01 - 0.5Most commonly used PPG; release can be slow. Byproducts are o-nitrosobenzaldehyde or ketone derivatives, which can be reactive and absorb at the irradiation wavelength.[2]
p-Hydroxyphenacyl (pHP) ~280-3500.1 - 0.4 (can approach 1.0)Exhibits a photo-Favorskii rearrangement, leading to clean reactions with a single major byproduct (p-hydroxyphenylacetic acid).[3][4] Release is very fast (nanosecond timescale).[5]
Coumarin-4-ylmethyl ~320-4000.01 - 0.3Longer absorption wavelength, closer to the visible spectrum.[2]

Experimental Protocols

To ensure a standardized comparison, the following protocols outline the synthesis of a protected carboxylic acid and the subsequent photochemical deprotection for phenacyl, o-nitrobenzyl, and p-hydroxyphenacyl protecting groups.

Part A: Synthesis of Protected Carboxylic Acids (General Procedure)

This procedure describes the esterification of a generic carboxylic acid (R-COOH) with the respective brominated PPG.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound / o-Nitrobenzyl bromide / p-Hydroxythis compound (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF or ACN.

  • Add TEA or DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the respective brominated protecting group (this compound, o-nitrobenzyl bromide, or p-hydroxythis compound) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired protected carboxylic acid.[3]

Part B: Photochemical Deprotection and Analysis (General Procedure)

This protocol details the photolysis of the protected carboxylic acid and subsequent analysis by High-Performance Liquid Chromatography (HPLC) to determine the cleavage efficiency.

Materials and Equipment:

  • Protected carboxylic acid

  • Solvent (e.g., acetonitrile/water mixture, buffered solution)

  • Photochemical reactor (e.g., Rayonet reactor) equipped with lamps of the appropriate wavelength (e.g., 300 nm, 350 nm)[3]

  • Quartz cuvettes or reaction tubes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Internal standard (for quantitative analysis)

Procedure:

  • Prepare a solution of the protected carboxylic acid in the chosen solvent at a known concentration (e.g., 1 mM). If performing quantitative analysis, add a known concentration of an internal standard that does not absorb at the irradiation wavelength.

  • Transfer the solution to a quartz cuvette or reaction tube.

  • Place the sample in the photochemical reactor and irradiate with light of the appropriate wavelength.[3]

  • At specific time intervals, withdraw aliquots from the reaction mixture.

  • Analyze the aliquots by HPLC to monitor the disappearance of the starting material and the appearance of the deprotected carboxylic acid.[6]

  • Calculate the percentage of deprotection at each time point by comparing the peak areas of the protected and deprotected compounds.

Part C: Determination of Quantum Yield (General Procedure)

The quantum yield of uncaging is a critical parameter for comparing the efficiency of PPGs. It is determined by measuring the number of molecules of product formed per photon of light absorbed.

Materials and Equipment:

  • Calibrated light source (e.g., mercury arc lamp with a monochromator)

  • Actinometer solution (e.g., potassium ferrioxalate)[3]

  • Protected carboxylic acid solution of known concentration and absorbance at the irradiation wavelength

  • UV-Vis spectrophotometer

  • HPLC system

Procedure:

  • Actinometry: Determine the photon flux of the light source at the desired wavelength using a chemical actinometer like potassium ferrioxalate. This involves irradiating the actinometer solution and measuring the change in its absorbance to calculate the number of photons absorbed.[3]

  • Sample Irradiation: Irradiate a solution of the protected carboxylic acid with a known absorbance at the same wavelength and for a specific time, ensuring that the conversion is kept low (<10%) to avoid inner filter effects.

  • Product Quantification: Quantify the amount of deprotected carboxylic acid formed using a calibrated HPLC method.

  • Calculation: The quantum yield (Φu) is calculated using the following formula: Φu = (moles of product formed) / (moles of photons absorbed)

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway where photoremovable protecting groups are instrumental and a typical experimental workflow for their comparison.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 (Second Messenger) PIP2->IP3 Generates IP3_caged Caged IP3 IP3_caged->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Triggers Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to Light Light (hν) Light->IP3_caged Uncaging

Caption: A signaling pathway initiated by the photorelease of the second messenger IP3.

G Start Select Substrate & PPGs (Phenacyl, oNB, pHP) Synthesis Synthesize & Purify Protected Substrates Start->Synthesis Characterization Characterize Protected Substrates (NMR, MS) Synthesis->Characterization Photolysis Photolysis under Identical Conditions Characterization->Photolysis Analysis Monitor Deprotection (e.g., HPLC) Photolysis->Analysis Quantum_Yield Determine Quantum Yields Photolysis->Quantum_Yield Comparison Compare Efficacy: λmax, Φu, Cleavage Rate Analysis->Comparison Quantum_Yield->Comparison

Caption: Experimental workflow for comparing the efficacy of photoremovable protecting groups.

Conclusion

The selection of an appropriate photoremovable protecting group is a nuanced decision that hinges on the specific requirements of the biological system and the experimental goals. While this compound offers a viable option for photocaging, alternatives such as the p-hydroxyphenacyl group often provide superior performance in terms of clean and rapid release. The o-nitrobenzyl group, despite its historical prevalence, can present challenges due to the formation of photoreactive byproducts. By carefully considering the quantitative data and employing standardized experimental protocols, researchers can confidently select the most effective PPG to unlock new frontiers in their investigations.

References

A Comparative Guide to the Quantitative Analysis of Fatty Acids: Phenacyl Bromide Derivatization and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fatty acid quantification, the choice of derivatization method is paramount. This guide provides an objective comparison of the widely used phenacyl bromide derivatization technique for High-Performance Liquid Chromatography (HPLC) with other common alternatives for both HPLC and Gas Chromatography (GC). Supported by experimental data, this document aims to equip you with the necessary information to select the most suitable method for your analytical needs.

Introduction to Fatty Acid Derivatization

Fatty acids, due to their inherent chemical properties, often require derivatization prior to chromatographic analysis to enhance their volatility for GC or to improve their detection by UV or fluorescence detectors in HPLC. This chemical modification targets the carboxyl group of the fatty acid, converting it into an ester. The choice of the derivatizing agent significantly impacts the sensitivity, selectivity, and overall performance of the quantitative analysis.

This compound is a popular derivatizing reagent that reacts with the carboxyl group of fatty acids to form phenacyl esters. These esters possess a strong chromophore, making them readily detectable by UV detectors in HPLC systems. This guide will delve into the quantitative aspects of the this compound method and compare it with other prevalent techniques.

Quantitative Performance Comparison

The selection of a derivatization method is often dictated by its quantitative performance. Key parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and recovery rates are critical for accurate and reliable results. The following tables summarize the performance of this compound derivatization in comparison to its alternatives.

Method Technique Analyte LOD LOQ Linearity (r²) Recovery (%) Reference
This compound HPLC-UVShort-chain fatty acids~0.8 ng/injection->0.99-[1]
Long-chain fatty acids~12 ng/injection->0.99-[1]
p-Bromothis compound HPLC-UV-ESI-MS/MSPerfluorinated carboxylic acids<5 ng/mL--86-92[2]
Methylation (BF₃-Methanol) GC-FIDVarious fatty acids----[3]
Methylation (KOCH₃/HCl) GC-FIDUnsaturated fatty acids--0.86-0.9984-112[4]
Silylation (BSTFA) GC-MSVarious fatty acids-->0.99982-111[5]
Pentafluorobenzyl Bromide (PFBBr) GC-MS (NCI)Various fatty acids---80-85

Note: Direct comparison of LOD and LOQ across different studies can be challenging due to variations in instrumentation, matrices, and calculation methods. The data presented here is for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful quantitative analysis. Below are the methodologies for this compound derivatization and its key alternatives.

Protocol 1: this compound Derivatization for HPLC-UV Analysis

This protocol is adapted from the work of Hanis et al. (1988).

Materials:

  • Fatty acid sample

  • This compound solution (e.g., 10 mg/mL in acetone)

  • Triethylamine (catalyst)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Standard solutions of fatty acids

Procedure:

  • Sample Preparation: Dissolve a known amount of the fatty acid sample in a suitable solvent. For lipid extracts, a saponification step may be required to liberate free fatty acids.

  • Derivatization Reaction:

    • To the fatty acid solution in a reaction vial, add an excess of the this compound solution.

    • Add a catalytic amount of triethylamine.

    • Seal the vial and heat the mixture at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes).

  • Sample Cleanup: After the reaction is complete, cool the vial to room temperature. The reaction mixture can often be directly injected into the HPLC system after dilution with the mobile phase. If necessary, a simple filtration step can be performed.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detector set at approximately 242 nm.

    • Quantification: Generate a calibration curve using standard solutions of fatty acid phenacyl esters of known concentrations.

Protocol 2: Acid-Catalyzed Methylation (BF₃-Methanol) for GC-FID Analysis

This is a widely used method for preparing fatty acid methyl esters (FAMEs).

Materials:

  • Lipid sample

  • Boron trifluoride-methanol solution (12-14% BF₃ in methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

Procedure:

  • Sample Preparation: Place the lipid sample (e.g., 1-25 mg) into a screw-capped glass tube.

  • Derivatization Reaction:

    • Add 2 mL of BF₃-methanol solution to the sample.

    • Cap the tube tightly and heat at 60-100°C for a defined period (e.g., 30-60 minutes).

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex the mixture to extract the FAMEs into the hexane layer.

    • Allow the phases to separate.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • GC-FID Analysis:

    • Column: A polar capillary column (e.g., DB-23, SP-2560).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.

    • Detector: Flame Ionization Detector (FID).

    • Quantification: Use internal or external standards of FAMEs to construct a calibration curve.

Protocol 3: Silylation (BSTFA) for GC-MS Analysis

Silylation is a versatile derivatization technique for various functional groups, including carboxylic acids.

Materials:

  • Fatty acid sample (must be anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • A suitable solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • Sample Preparation: The sample containing free fatty acids must be completely dry.

  • Derivatization Reaction:

    • Dissolve the dried sample in a small volume of solvent in a reaction vial.

    • Add an excess of BSTFA (+1% TMCS).

    • Seal the vial and heat at a specific temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes).

  • GC-MS Analysis:

    • After cooling, the reaction mixture can be directly injected into the GC-MS system.

    • Column: A non-polar or mid-polar capillary column is typically used.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass Spectrometer (MS) for identification and quantification.

    • Quantification: Use of an internal standard (e.g., a fatty acid not present in the sample) is recommended for accurate quantification.

Visualizing the Workflow and Comparison

To better understand the experimental processes and the logical framework for method selection, the following diagrams are provided.

Experimental_Workflow_Phenacyl_Bromide cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Fatty Acid Sample (e.g., lipid extract) Saponification Saponification (optional, to liberate FFAs) Sample->Saponification Reaction Add this compound & Triethylamine Saponification->Reaction Heating Heat at 80°C for 30 min Reaction->Heating HPLC HPLC-UV Analysis (242 nm) Heating->HPLC Quantification Quantification via Calibration Curve HPLC->Quantification

Caption: Experimental workflow for fatty acid analysis using this compound derivatization.

Derivatization_Method_Comparison cluster_hplc HPLC-Based Methods cluster_gc GC-Based Methods cluster_decision Decision Criteria Start Start: Need to Quantify Fatty Acids Phenacyl This compound (Good for UV detection) Start->Phenacyl HPLC Available? Methylation Methylation (FAMEs) (Volatile derivatives) Start->Methylation GC Available? Isomers Isomer Separation Critical? Phenacyl->Isomers Consider Silylation Silylation (TMS Esters) (For various functional groups) Volatility Analytes Volatile? Methylation->Volatility Consider PFBBr PFBBr (High sensitivity for GC-MS) Sensitivity High Sensitivity Required? Silylation->Sensitivity Consider PFBBr->Sensitivity Consider Sensitivity->Methylation No Sensitivity->PFBBr Yes Isomers->Phenacyl Yes (HPLC) Isomers->Methylation Challenging (GC) Volatility->Phenacyl No (HPLC) Volatility->Methylation Yes

Caption: Logic diagram for selecting a fatty acid derivatization method.

Concluding Remarks

The choice between this compound derivatization and its alternatives is multifaceted and depends on the specific analytical goals, available instrumentation, and the nature of the fatty acids under investigation.

  • This compound derivatization for HPLC-UV is a robust and reliable method, particularly advantageous for the analysis of non-volatile and heat-labile fatty acids. It offers good sensitivity and is well-suited for separating complex mixtures, including cis/trans isomers.

  • Methylation for GC-FID/MS remains the workhorse for many laboratories due to its simplicity and the vast amount of available literature. Acid-catalyzed methods are versatile, while base-catalyzed methods are rapid for transesterification.

  • Silylation for GC-MS is a powerful technique when a broader range of analytes with different functional groups needs to be analyzed simultaneously.

  • PFBBr derivatization for GC-MS provides exceptional sensitivity, making it the method of choice for trace-level analysis of fatty acids.

Ultimately, for a comprehensive and unambiguous fatty acid profile, a combination of orthogonal techniques, such as HPLC and GC, can provide the highest level of confidence in the analytical data. By carefully considering the quantitative performance metrics and experimental protocols outlined in this guide, researchers can make an informed decision to achieve accurate and reproducible results in their fatty acid analysis.

References

Navigating the Reactive Landscape of Phenacyl Bromide: A Comparative Guide to Functional Group Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity profile of chemical reagents is paramount to successful experimental design and product development. Phenacyl bromide, a versatile α-haloketone, is widely employed in organic synthesis and chemical biology for the alkylation of various nucleophiles. However, its utility can be complicated by cross-reactivity with a range of functional groups, leading to unintended side products and reduced yields. This guide provides an objective comparison of this compound's reactivity with common functional groups, supported by experimental data and detailed protocols, to aid in the strategic application of this reagent.

This compound's reactivity stems from the electrophilic nature of the α-carbon, which is susceptible to nucleophilic attack, and the presence of the adjacent carbonyl group that can influence reaction rates. While it is a potent alkylating agent, its lack of absolute specificity necessitates a careful consideration of the functional groups present in the reaction environment.

Comparative Reactivity of this compound with Various Functional Groups

The reactivity of this compound is highly dependent on the nucleophilicity of the functional group it encounters. Generally, soft nucleophiles react more readily with the soft electrophilic α-carbon of this compound. The following table summarizes the observed reactivity with key functional groups.

Functional GroupNucleophileGeneral Reactivity with this compoundTypical Reaction ConditionsProduct TypeReference
Thiol R-SHHigh Room temperature, mild base (e.g., triethylamine) or in polar solvents like methanol.[1]Thioether[1]
Amine (Primary & Secondary) R-NH₂, R₂-NHHigh Room temperature or gentle heating in solvents like acetonitrile or ethanol.[2]Secondary or Tertiary Amine[2]
Thiourea/Thioamide (NH₂)₂CS, R-CSNH₂Very High Room temperature in methanol, often catalyzed by salts like Bu₄NPF₆.[3]Thiazole derivatives[3]
Carboxylate R-COO⁻Moderate Requires heating and a base (e.g., sodium carbonate) or phase-transfer catalyst.[4]Phenacyl ester[4]
Tertiary Amine R₃NModerate Reaction rates are influenced by steric effects of the amine.[5]Quaternary ammonium salt[5]
Hydroxyl (Alcohol) R-OHLow Generally unreactive under standard alkylation conditions. Reaction to form ethers is not a common side reaction.Ether (rare)
Amide R-CONH₂Very Low Generally unreactive as a nucleophile towards this compound.No reaction

Experimental Protocols

To provide a practical context for the data presented, detailed methodologies for key reactions are outlined below.

Synthesis of 2-Amino-4-arylthiazole from this compound and Thiourea[3]

This protocol describes a rapid and high-yield synthesis of thiazole derivatives.

  • Materials: Substituted this compound (1 mmol), thiourea (1.2 mmol), tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) (10 mol%), methanol (5 mL).

  • Procedure:

    • A mixture of the this compound, thiourea, and Bu₄NPF₆ is stirred in methanol at room temperature.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion (typically within 15 minutes), the reaction mixture is filtered.

    • The obtained solid product is characterized by ¹H and ¹³C NMR spectroscopy, FT-IR, and melting point analysis.

Esterification of Benzoic Acid with this compound[4]

This method outlines the synthesis of phenacyl benzoates.

  • Materials: this compound (1 mmol), benzoic acid (1 mmol), sodium carbonate (1.2 mmol), acetone (10 mL).

  • Procedure:

    • A mixture of this compound, benzoic acid, and sodium carbonate in acetone is prepared.

    • The reaction can be performed under conventional heating (reflux), microwave irradiation, or sonication to improve reaction times and yields.

    • The progress of the reaction is monitored by TLC.

    • After completion, the solvent is removed, and the crude product is purified, typically by recrystallization.

Logical Relationship of this compound Reactivity

The following diagram illustrates the general hierarchy of reactivity of this compound with different functional groups. This visualization provides a quick reference for predicting the likely outcome of a reaction in a multifunctional molecule.

PhenacylBromide This compound Thiol Thiol (High Reactivity) PhenacylBromide->Thiol Fast Amine Amine (High Reactivity) PhenacylBromide->Amine Fast Thiourea Thiourea/Thioamide (Very High Reactivity) PhenacylBromide->Thiourea Very Fast Carboxylate Carboxylate (Moderate Reactivity) PhenacylBromide->Carboxylate Moderate TertiaryAmine Tertiary Amine (Moderate Reactivity) PhenacylBromide->TertiaryAmine Moderate Hydroxyl Hydroxyl (Low Reactivity) PhenacylBromide->Hydroxyl Slow Amide Amide (Very Low Reactivity) PhenacylBromide->Amide Very Slow/Inert

References

Literature review of phenacyl bromide applications in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Phenacyl Bromide in Organic Chemistry: A Comparative Application Guide

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of this compound's applications in organic synthesis, evaluating its performance against common alternatives. It provides a synthesis of experimental data, detailed methodologies for key reactions, and visual workflows to assist in research and development.

Introduction to this compound

This compound, or α-bromoacetophenone, is a highly versatile crystalline solid used extensively in organic synthesis.[1][2] Its utility arises from two key reactive sites: the electrophilic carbonyl carbon and the adjacent carbon bonded to bromine, which is susceptible to nucleophilic substitution.[3] This dual reactivity makes it an invaluable precursor for synthesizing a wide array of five- and six-membered heterocyclic compounds, its use as a protecting group for carboxylic acids, and its role in medicinal chemistry as a covalent modifier of proteins.[1][4][5][6] This document will explore its primary applications, supported by comparative data and detailed protocols.

Synthesis of Heterocyclic Compounds

This compound is a cornerstone reagent for constructing various heterocyclic scaffolds, including quinoxalines, imidazoles, oxazoles, and furans. Its reactions often proceed with high efficiency, making it a preferred building block.[3][4][5][7]

Quinoxaline Synthesis

Quinoxalines are nitrogen-containing heterocycles with significant biological applications, including antifungal, anticancer, and antiviral activities.[8] A common and efficient route to their synthesis is the condensation of an aryl 1,2-diamine with an α-haloketone like this compound.[9][10]

Comparative Data for Quinoxaline Synthesis:

Catalyst/ConditionSolventTemperatureTimeYield (%)Reference
HCTU (30 mol%) DMFRoom Temp.42-45 minGood[8]
Pyridine (0.1 mmol) THFRoom Temp.2 hVery Good[10]
5% WO3/ZrO2 Reflux-Shorter TimesGood to Excellent
Al2O3–ZrO2 DMFRoom Temp.ShortExcellent[11]
Catalyst-free Water80 °C-Moderate to High[9]
Catalyst-free EthanolReflux-70-85[9]

Experimental Protocol: Synthesis of 2-Phenylquinoxaline from o-Phenylenediamine

Methodology based on HCTU catalyzed reaction.[8]

  • In a 50 mL round-bottom flask, stir o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) at room temperature for 5 minutes.

  • Add a solution of O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) (30 mol%) in 5 mL of dimethylformamide (DMF) to the mixture.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate (3 x 5 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting material by silica gel column chromatography (60–120 mesh) using an ethyl acetate-petroleum ether (5:95) mixture to obtain the pure product.

Logical Workflow for Quinoxaline Synthesis:

quinoxaline_synthesis_workflow General Workflow for this compound-based Quinoxaline Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup & Purification PB This compound REACTION Condensation & Oxidative Cyclization PB->REACTION DIAMINE 1,2-Diamine DIAMINE->REACTION CAT Catalyst (e.g., HCTU, Pyridine, or None) CAT->REACTION SOL Solvent (e.g., DMF, THF, Ethanol) SOL->REACTION EXT Extraction REACTION->EXT PUR Column Chromatography EXT->PUR PRODUCT Quinoxaline Derivative PUR->PRODUCT imidazole_synthesis_logic Key Steps in Imidazo[1,2-a]pyridine Synthesis REACTANTS 2-Aminopyridine + This compound STEP1 N-Alkylation of Pyridine Ring REACTANTS->STEP1 INTERMEDIATE Pyridinium Salt Intermediate STEP1->INTERMEDIATE STEP2 Intramolecular Cyclization INTERMEDIATE->STEP2 PRODUCT Imidazo[1,2-a]pyridine STEP2->PRODUCT oxazole_synthesis_pathway Pathway for Acid-Catalyzed Oxazole Synthesis REACTANTS This compound + Primary Amide STEP1 N-Alkylation REACTANTS->STEP1 INTERMEDIATE Acyclic Amide Intermediate STEP1->INTERMEDIATE STEP2 Acid-Catalyzed Intramolecular Cyclization & Dehydration INTERMEDIATE->STEP2 PRODUCT 2,5-Disubstituted Oxazole STEP2->PRODUCT feist_benary_mechanism Feist-Benary Furan Synthesis Mechanism START β-Dicarbonyl + Base ENOLATE Enolate Formation START->ENOLATE SN2 SN2 Attack on This compound ENOLATE->SN2 PB This compound PB->SN2 INTERMEDIATE Alkylated Intermediate SN2->INTERMEDIATE CYCLIZE Intramolecular Cyclization & Dehydration INTERMEDIATE->CYCLIZE FURAN Substituted Furan CYCLIZE->FURAN deprotection_logic Deprotection Pathways for Phenacyl Esters PROTECTED Phenacyl Ester (R-COO-CH2COPh) CLEAVAGE Cleavage Condition PROTECTED->CLEAVAGE DEPROTECTED Carboxylic Acid (R-COOH) CLEAVAGE->DEPROTECTED Zn/AcOH CLEAVAGE->DEPROTECTED Mild Base SIDE_PRODUCT1 Acetophenone CLEAVAGE->SIDE_PRODUCT1 Zn/AcOH SIDE_PRODUCT2 Other byproducts CLEAVAGE->SIDE_PRODUCT2 Mild Base

References

Safety Operating Guide

Proper Disposal of Phenacyl Bromide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Phenacyl bromide (2-bromoacetophenone) is a highly toxic and corrosive chemical that requires meticulous handling and disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides essential safety protocols and a comprehensive, step-by-step plan for its proper disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate the significant risks associated with this compound.

Immediate Safety Protocols & Handling

Before beginning any disposal-related activities, it is imperative to understand the hazards of this compound and implement the following safety measures.

Personal Protective Equipment (PPE): A full complement of personal protective equipment must be worn at all times when handling this compound.

  • Eye and Face Protection: Use chemical safety glasses and a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection: Wear a complete chemical-resistant suit and handle the material with appropriate protective gloves.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] If exposure limits are at risk of being exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation of dust or vapors.[4]

  • Prevent the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]

Spill and Emergency Procedures:

  • In Case of a Spill: Evacuate personnel to a safe area.[1] Wearing full PPE, clean up spills immediately using dry procedures to avoid generating dust.[4] Sweep or shovel the material into a suitable, labeled container for disposal.[1][4] Do not allow the product to enter drains.[1][2]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1][3]

    • Skin: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]

Hazard Classification Data

The following table summarizes the key hazard classifications for this compound, underscoring the need for cautious handling and disposal.

Hazard CategoryClassificationHazard Statement
Acute Toxicity (Oral) Category 2H300: Fatal if swallowed
Acute Toxicity (Dermal) Category 2H310: Fatal in contact with skin
Acute Toxicity (Inhalation) Category 2H330: Fatal if inhaled
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage Category 1H318: Causes serious eye damage
Aquatic Toxicity (Acute) Category 3H402: Harmful to aquatic life

Data sourced from representative Safety Data Sheets (SDS).[3][5]

Operational Plan for this compound Disposal

Disposal must be conducted in strict accordance with local, regional, and national regulations.[5][6] The primary and safest method for disposal is through a licensed professional waste management service.

Experimental Protocol: Step-by-Step Disposal Procedure

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound, including pure surplus chemical, reaction mixtures, and contaminated materials.

  • Segregate this compound waste from all other chemical waste streams to prevent unintended reactions. Keep the waste in its original container where possible.

Step 2: Packaging and Labeling

  • Ensure the waste is stored in a suitable, tightly closed, and properly sealed container to prevent leaks or spills.[1][4]

  • Clearly label the container as "Hazardous Waste: this compound." The label should include hazard pictograms for toxicity and corrosivity.

  • Store the sealed and labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4]

Step 3: Engage a Licensed Waste Disposal Service

  • Contact a licensed professional waste disposal company to arrange for the collection and disposal of the this compound waste.[1][5] This is the most critical step to ensure compliant and safe disposal.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they are fully aware of the material's hazards.

  • One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This process must be performed by qualified professionals at a licensed facility.

Step 4: Handling Contaminated Materials

  • Contaminated Packaging: Empty containers should be treated as the product itself and disposed of through the same hazardous waste stream.[1][5]

  • Contaminated Labware and PPE: Any items such as gloves, lab coats, or glassware that are contaminated with this compound must be collected in a designated, sealed hazardous waste container and disposed of by the licensed waste management service.[4]

Step 5: Maintain Documentation

  • Keep detailed records of the amount of this compound waste generated, the date of disposal, and the contact information of the licensed disposal company. This documentation is essential for regulatory compliance.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the safe and compliant disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_containment Containment & Storage cluster_disposal Final Disposal A Waste Generation (Surplus, Mixtures, Contaminated Items) B Hazard Assessment (Consult SDS) A->B C Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) B->C D Segregate Waste (Keep this compound waste separate) C->D E Package in a Suitable, Sealed Container D->E F Label Container Clearly ('Hazardous Waste: this compound' + Pictograms) E->F G Store Securely (Cool, Dry, Ventilated Area) F->G H Contact Licensed Waste Disposal Company G->H I Provide SDS & Arrange Pickup H->I J Compliant Disposal (e.g., High-Temperature Incineration) I->J K Maintain Disposal Records (For Regulatory Compliance) J->K

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenacyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Phenacyl Bromide, a lachrymator and corrosive substance. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE and essential engineering controls to mitigate exposure.

Category Requirement Specification Rationale
Engineering Controls Fume HoodA properly functioning chemical fume hood is mandatory for all work with this compound to control vapors and dust.[1]Prevents inhalation of harmful dust and vapors.
Eyewash Station & Safety ShowerMust be readily accessible and in close proximity to the work area.[2][3]Provides immediate decontamination in case of accidental exposure.
Eye and Face Protection Safety Goggles and Face ShieldChemical safety goggles and a face shield must be worn.[1][4]Protects against splashes, dust, and vapors that can cause severe eye damage.[1][5]
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as nitrile or neoprene, should be worn. Inspect gloves for integrity before each use.[1][4]Prevents skin contact, which can cause severe burns.[1][5]
Skin and Body Protection Lab Coat and Protective ClothingA full-length lab coat and appropriate protective clothing are required to prevent skin exposure.[2][4][6]Minimizes the risk of skin contact with the chemical.
Respiratory Protection NIOSH/MSHA Approved RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges should be used if exposure limits are exceeded or if irritation is experienced.[1][3][7]Protects the respiratory system from irritation and potential damage.[6]

Operational Plan: A Step-by-Step Guide for Safe Handling

1. Pre-Handling Preparations:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to your experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

  • Emergency Equipment Check: Confirm that the eyewash station and safety shower are unobstructed and operational.

2. Handling the Chemical:

  • Dispensing: Conduct all weighing and dispensing of this compound inside a chemical fume hood.[1]

  • Container Handling: Keep the container tightly closed when not in use.[1][6] Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[3]

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[1]

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[8]

3. Spill Management:

  • Evacuation: In the event of a spill, evacuate non-essential personnel from the area.[1]

  • Ventilation: Ensure adequate ventilation.[1]

  • Containment: For small spills, use an inert absorbent material to contain the substance.[6]

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.[1][8]

Emergency Procedures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention.[1][2][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek immediate medical attention.[1][2]
Inhalation Move the victim to fresh air.[1][2] If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.[1]

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service.[1][9] Do not dispose of it down the drain.[1][7]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE_Check Inspect PPE RiskAssessment->PPE_Check Eng_Controls Verify Engineering Controls PPE_Check->Eng_Controls WorkInHood Work in Fume Hood Eng_Controls->WorkInHood ProperStorage Store Properly WorkInHood->ProperStorage AvoidDust Avoid Dust Formation WorkInHood->AvoidDust Decontamination Decontaminate Work Area WorkInHood->Decontamination Spill Spill WorkInHood->Spill Exposure Exposure WorkInHood->Exposure ProperStorage->Decontamination AvoidDust->Decontamination WasteDisposal Dispose of Waste Decontamination->WasteDisposal PersonalHygiene Personal Hygiene WasteDisposal->PersonalHygiene EmergencyProcedures Follow Emergency Procedures Spill->EmergencyProcedures Exposure->EmergencyProcedures

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.